4-Bromoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCSDSXVHEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518085 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86626-38-2 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromoindoline: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoindoline (CAS No. 86626-38-2), also known as 4-bromo-2,3-dihydro-1H-indole, is a halogenated derivative of the indoline heterocyclic scaffold. It serves as a pivotal building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom on the benzene ring activates the molecule for a variety of cross-coupling reactions, while the secondary amine of the indoline core provides a reactive site for N-alkylation and N-acylation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key reactivity of this compound. Furthermore, it delves into its applications as a crucial intermediate in the development of bioactive molecules, including potential therapeutics targeting the central nervous system.
Chemical Structure and Physicochemical Properties
This compound possesses a bicyclic structure where a benzene ring is fused to a five-membered dihydropyrrole ring. The bromine atom is substituted at the C4 position of the aromatic ring. The non-aromatic nature of the five-membered ring imparts conformational flexibility and different chemical reactivity compared to its aromatic counterpart, 4-bromoindole.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 86626-38-2 | [1] |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | [1] |
| Appearance | Pale-yellow to yellow to brown liquid | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Spectroscopic Characterization
Unambiguous characterization of this compound is crucial for its use in synthesis. The expected spectroscopic data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons on the benzene ring will appear as a multiplet system, typically between 6.5 and 7.5 ppm. The two methylene groups of the dihydropyrrole ring (at C2 and C3) will appear as triplets in the aliphatic region, likely between 3.0 and 4.0 ppm, due to vicinal coupling with each other. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. Six signals will be in the aromatic region (approx. 110-155 ppm), corresponding to the carbons of the benzene ring, with the carbon attached to the bromine atom (C4) being significantly influenced. Two signals in the aliphatic region (approx. 25-55 ppm) will correspond to the C2 and C3 methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching vibration for the secondary amine, typically appearing as a moderate to sharp band in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The molecular ion peak will be observed at m/z = 197 and the [M+2]⁺ peak at m/z = 199, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis of this compound
This compound is most commonly synthesized via the chemical reduction of its aromatic precursor, 4-bromoindole. This transformation targets the 2,3-double bond of the indole's pyrrole ring while leaving the benzene ring and the carbon-bromine bond intact. Several reducing agents can accomplish this, with sodium borohydride in an acidic medium or catalytic hydrogenation being prevalent methods.[3][4]
Caption: General workflow for the synthesis of this compound.
Field-Proven Protocol: Reduction of 4-Bromoindole with Sodium Borohydride in Trifluoroacetic Acid
This protocol is adapted from established methods for indole reduction, offering a reliable pathway to this compound.[5] The use of trifluoroacetic acid (TFA) as the acidic medium facilitates the reduction by protonating the indole at the C3 position, forming an indoleninium ion which is more susceptible to hydride attack.
Materials:
-
4-Bromoindole
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄), pellets or powder
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath). The amount of TFA should be sufficient to fully dissolve the starting material and allow for stirring (e.g., 5-10 mL per gram of indole).
-
Causality: TFA serves as both the solvent and the proton source. Performing the initial dissolution at 0 °C helps to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Addition of Reducing Agent: To the stirred solution, slowly and portion-wise add sodium borohydride (2.0-3.0 eq) over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Vigorous gas evolution (hydrogen) will be observed.
-
Causality: Slow, portion-wise addition is critical to manage the highly exothermic reaction between NaBH₄ and the strong acid, TFA, preventing a dangerous temperature spike and potential side reactions. An excess of NaBH₄ ensures the complete reduction of the intermediate indoleninium ion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding the acidic mixture to a vigorously stirred, chilled saturated solution of sodium bicarbonate. Continue the addition until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Self-Validation: This step neutralizes the excess TFA. The cessation of gas evolution and a basic pH confirm that the acid has been fully quenched, which is essential for the subsequent extraction of the free-base product.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Key Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its two key functional groups: the secondary amine and the aryl bromide.
N-Alkylation and N-Acylation
The nitrogen atom of the indoline ring is a nucleophile and readily undergoes alkylation or acylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base.[6] This reaction is fundamental for introducing substituents that can modulate the pharmacological properties of the final molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[7][8] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Caption: Suzuki coupling reaction of this compound.
Example Application: Synthesis of a DUB Inhibitor Precursor
A notable application of this compound is in the synthesis of precursors for deubiquitylating enzyme (DUB) inhibitors for cancer treatment. In a patented procedure, this compound undergoes a Suzuki coupling reaction with pyridin-4-ylboronic acid.[2][9]
Reaction Scheme:
-
Reactants: this compound and Pyridin-4-ylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water
-
Product: 4-(Pyridin-4-yl)indoline
This reaction exemplifies the strategic use of the bromo-substituent to introduce a new aryl group, leading to the formation of a more complex heterocyclic system with potential therapeutic value.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[10] Its structural motif is found in molecules targeting various physiological systems.
-
Serotonin Receptor Modulators: The indoline scaffold is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine).[11] As such, derivatives of this compound are explored for their potential to modulate serotonin receptors, which are implicated in conditions like depression, anxiety, and schizophrenia.[12] The bromine atom serves as a handle for introducing diverse substituents to fine-tune receptor affinity and selectivity.
-
Enzyme Inhibitors: As demonstrated in the patent literature, 4-substituted indolines are key components in the design of enzyme inhibitors, such as those targeting DUBs, which are involved in cancer progression.[9]
-
Materials Science: The ability to functionalize both the nitrogen and the aromatic ring makes this compound a candidate for the synthesis of novel organic electronic materials, such as polymers and coatings, where the electronic properties can be tuned through chemical modification.[10]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated area or chemical fume hood.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Avoid breathing mist/vapors/spray (P261). Wear protective gloves, protective clothing, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
-
Storage: Store in a cool, dry place, typically refrigerated between 2-8°C, and sealed under an inert atmosphere.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Royal Society of Chemistry. [Link]
- US10669234B2 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-03-30).
- US20180194724A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-03-30).
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2017). PMC - NIH. [Link]
- WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2015-07-10).
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). NIH. [Link]
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). [www.rhodium.ws]. [Link]
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- Serotonin synthesis, release and reuptake in terminals: a mathem
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An In-Depth Technical Guide to 4-Bromoindoline for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of 4-Bromoindoline (CAS No. 86626-38-2), a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, synthesis, spectroscopic profile, and applications, with a focus on its role in medicinal chemistry.
Introduction: Distinguishing this compound from 4-Bromoindole
It is crucial to differentiate this compound from its aromatic counterpart, 4-Bromoindole (CAS No. 52488-36-5). This compound, also known as 4-bromo-2,3-dihydro-1H-indole, possesses a saturated five-membered ring fused to the brominated benzene ring. This structural distinction significantly influences its chemical reactivity and three-dimensional conformation, making it a distinct and valuable scaffold in synthetic chemistry. The indoline framework is a core structural motif in numerous natural products and pharmacologically active molecules[1].
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 86626-38-2 | [2][3][4] |
| Molecular Formula | C₈H₈BrN | [2][4] |
| Molecular Weight | 198.06 g/mol | [2][4] |
| Appearance | Off-white to white powder | [4] |
| Storage | 2-8°C, away from light | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the selective reduction of 4-Bromoindole. This transformation targets the C2-C3 double bond of the indole ring while preserving the aromaticity of the benzene ring and the carbon-bromine bond. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a widely used reagent for this purpose due to its mild and selective nature[5].
Experimental Protocol: Reduction of 4-Bromoindole
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromoindole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-Bromoindole in a suitable solvent such as acetic acid or methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add sodium cyanoborohydride portion-wise to the cooled solution. The mild nature of NaBH₃CN allows for the selective reduction of the iminium ion formed in the acidic medium[5].
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic data.
| Technique | Data |
| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The protons of the saturated five-membered ring will appear as triplets in the aliphatic region. |
| ¹³C NMR | The spectrum will display eight distinct carbon signals. The carbons of the aromatic ring will appear in the downfield region, with the carbon attached to the bromine showing a characteristic chemical shift. The aliphatic carbons (C2 and C3) will be observed in the upfield region[6][7]. |
| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and aliphatic C-H stretching. The C-Br stretching vibration will be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio[8][9]. The nominal mass will be 197 and 199 g/mol . |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to the strategic placement of the bromine atom, which serves as a handle for further functionalization through various cross-coupling reactions like Suzuki and Heck couplings. This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
Role as a Kinase Inhibitor Scaffold
Indoline derivatives are recognized as important scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy[10]. The indoline core can mimic the hinge-binding region of ATP in the kinase active site. The bromine atom at the 4-position can be exploited to introduce various substituents that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity. The development of 4-aminoquinazoline derivatives as kinase inhibitors is a well-established area of research[11].
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique structural features and the reactivity of the bromine substituent provide a platform for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. This guide provides essential technical information to aid researchers in leveraging the full potential of this important chemical entity.
References
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- Supporting Inform
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- New Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione.
- Synthesis of 4-functionalized-1H-indoles
- ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?.
- Watson International. (n.d.). 4-bromo-2,3-dihydro-1h-indole cas 86626-38-2.
- PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-indol-2-one.
- Scarfe, G. B., et al. (2008). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br)
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- ResearchGate. (2025, August 6). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells.
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- PubMed. (n.d.). Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors.
- National Institutes of Health. (2019, April 24). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28).
- MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- National Institutes of Health. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
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A-Technical-Guide-to-the-Synthesis-of-4-Bromoindoline-from-Indole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-bromoindoline scaffold is a valuable building block in medicinal chemistry and materials science, offering a strategic point for molecular diversification through cross-coupling reactions. However, its synthesis is non-trivial, primarily due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. This guide provides a comprehensive overview of the synthetic journey from readily available indole to the target this compound. We will dissect the core challenges of regioselectivity in C-H functionalization, present a robust two-step synthetic strategy, compare state-of-the-art methodologies for the selective C4-bromination of indole, and detail chemoselective methods for the subsequent reduction to the indoline core. This document is intended to serve as a practical and theoretical resource, equipping researchers with the knowledge to efficiently synthesize and utilize this important intermediate.
Introduction
The Privileged Indoline Scaffold
The indoline framework, a saturated bicyclic amine, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides a defined orientation for pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. This structural motif is present in a wide array of approved drugs, including the antihypertensive agent Pentopril and the anticancer drug Vinblastine.
Strategic Importance of this compound
This compound serves as a highly versatile synthetic intermediate.[1] The bromine atom at the C4 position is not merely a placeholder; it is a reactive handle for introducing molecular complexity. It is particularly amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.[1] This capability makes this compound a critical precursor for generating libraries of novel compounds in drug discovery programs and for synthesizing advanced organic materials.[2]
The Core Synthetic Challenge: Regioselectivity
The direct synthesis of this compound from indole is complicated by the electronic nature of the indole ring. The pyrrolic portion of the molecule is highly electron-rich, making it susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) has the greatest density at the C3 position, making it the kinetic and thermodynamic site of electrophilic substitution. Direct bromination of indole with reagents like N-Bromosuccinimide (NBS) or bromine almost exclusively yields 3-bromoindole. Achieving functionalization at the C4 position of the benzene ring requires overcoming this inherent reactivity, a long-standing challenge in heterocyclic chemistry.
Overall Synthetic Strategy
A logical and field-proven approach to synthesizing this compound from indole involves a two-step sequence. This strategy decouples the two primary chemical challenges: the regioselective bromination of the aromatic core and the chemoselective reduction of the pyrrole ring.
Figure 2: Conceptual flow of the Batcho-Leimgruber synthesis for 4-bromoindole.
Comparative Analysis of C4-Bromination Methods
| Method | Key Principle | Advantages | Disadvantages |
| Directing Group (C3-Pivaloyl) | C-H activation guided by a removable directing group. | High regioselectivity; uses simple indole as a starting point. | Requires additional steps for DG installation and removal; often uses expensive catalysts. |
| Batcho-Leimgruber | Ring-forming synthesis from a pre-brominated precursor. [3] | Excellent control of regiochemistry; avoids C-H activation challenges. | Multi-step synthesis; availability of the specific starting material can be a limitation. |
Part II: Reduction of 4-Bromoindole to this compound
The reduction of the C2=C3 double bond in 4-bromoindole must be performed with care to avoid undesired side reactions, primarily the reductive cleavage of the C4-Br bond (hydrodehalogenation).
Chemoselectivity: Preserving the C-Br Bond
The choice of reducing agent is critical. Harsh conditions, such as high-pressure catalytic hydrogenation with certain catalysts (e.g., Raney Nickel) or the use of strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄), can lead to the loss of the bromine substituent. Therefore, milder and more selective methods are required.
Survey of Suitable Reducing Agents
A variety of reagents have been successfully employed for the selective reduction of indoles to indolines. [4]
-
Ionic Hydrogenation (Silane/Acid Systems): A combination of a hydrosilane (e.g., triethylsilane, Et₃SiH) and a strong Brønsted acid (e.g., trifluoroacetic acid, TFA) is a premier method for this transformation. [5][6]The reaction proceeds via protonation of the indole at C3 to form an indoleninium ion, which is then reduced by hydride transfer from the silane. [1]This method is highly effective and generally does not affect aryl halides. [5]
-
Sodium Cyanoborohydride (NaBH₃CN): In the presence of a carboxylic acid like acetic acid, NaBH₃CN is a mild and effective reagent for reducing indoles to indolines. [7][8]It is less reactive than sodium borohydride, which reduces its propensity for side reactions. The use of NaBH₃CN in acetic acid cleanly reduces the indole double bond without N-alkylation. [9][10]
-
Controlled Catalytic Hydrogenation: While some catalysts can cause dehalogenation, platinum-based catalysts like Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C) under controlled hydrogen pressure (e.g., 30-50 psi) in an acidic medium can effectively reduce the indole double bond while preserving the C-Br bond. [4][11]The presence of acid is often crucial for activating the indole towards reduction. [11]
Figure 3: Mechanism of indole reduction via ionic hydrogenation.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and substrate specifics. All procedures should be performed by trained personnel with appropriate safety precautions.
Protocol A: Synthesis of 4-Bromoindole (via Batcho-Leimgruber)
This protocol is adapted from methodologies described for substituted indole synthesis. [3]
-
Step 1: Enamine Formation: To a solution of 2-methyl-3-nitro-bromobenzene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat the mixture at 110 °C for 16 hours under a nitrogen atmosphere. Monitor by TLC until the starting material is consumed. Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
Step 2: Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethyl acetate). Add 10 mol% Palladium on carbon (Pd/C, 10 wt. %). Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.
-
Work-up and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-bromoindole.
Protocol B: Reduction of 4-Bromoindole to this compound (via Ionic Hydrogenation)
This protocol is based on the well-established use of triethylsilane and TFA for indole reduction. [4][5]
-
Reaction Setup: Dissolve 4-bromoindole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add triethylsilane (Et₃SiH) (2.5 eq). Then, add trifluoroacetic acid (TFA) (5.0 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the 4-bromoindole is fully consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9). Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Illustrative, in CDCl₃) | Key ¹³C NMR Signals (Illustrative) |
| 4-Bromoindole | C₈H₆BrN | 196.04 g/mol [12] | δ ~8.1 (br s, 1H, N-H), 7.2-7.5 (m, Ar-H) | Signals corresponding to 8 unique carbons. |
| This compound | C₈H₈BrN | 198.06 g/mol | δ ~6.5-7.1 (m, 3H, Ar-H), 3.6 (t, 2H, -CH₂-N), 3.1 (t, 2H, Ar-CH₂-) | Signals for aromatic carbons, and two aliphatic carbons at ~30 and ~50 ppm. |
Note: Actual chemical shifts can vary based on solvent and other factors. Refer to spectral databases for verified data. [12]
Conclusion and Future Outlook
The synthesis of this compound from indole, while challenging, is readily achievable through a strategic two-step process that addresses the distinct hurdles of regioselective bromination and chemoselective reduction. Modern C-H activation techniques offer elegant, albeit often costly, solutions to the C4-bromination problem, while classical ring-synthesis methods provide a reliable, albeit longer, alternative. For the subsequent reduction, ionic hydrogenation with triethylsilane and TFA stands out as a particularly robust and selective method, minimizing the risk of dehalogenation. As catalytic methods continue to evolve, future developments may enable a more direct, single-step conversion from indole to this compound, further streamlining access to this valuable synthetic building block.
References
- Gribble, G. W. On the reaction of indole with sodium borohydride in trifluoroacetic acid.
- Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
- Organic Chemistry Portal. Synthesis of indolines. [Link]
- Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]
- Google Patents. (1980). Reduction of indole compounds to indoline compounds. US4210590A.
- Dolby, L. J., & Gribble, G. W. A convenient preparation of indoline.
- Gribble, G. W., & Nutaitis, C. F.
- Taylor & Francis Online. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.
- Oestreich, M. (2024). Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps. PMC - NIH. [Link]
- Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]
- Barta, K., & Török, B. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- MySkinRecipes. This compound. [Link]
- ResearchGate. (2024). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... [Link]
- Yoshimi, Y., et al. (2021).
- Kumar, D., et al. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. PMC - NIH. [Link]
- Sammakia, T. Triethylsilane. Michigan State University Department of Chemistry. [Link]
- ResearchGate. C3‐arylation of various indoles (1) with aryl bromides (2) under... [Link]
- Engle, K. M., & Chen, J. S. (2021).
- Liu, H., et al.
- Wikipedia. Reductions with hydrosilanes. [Link]
- Baskaran, S., et al. A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid.
- Organic Chemistry Data.
- PubChem. 4-Bromoindole. [Link]
- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole? [Link]
- Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]
- Stuart, D. R., & You, W. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PMC - NIH. [Link]
- Oestreich, M. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
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- 1. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
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A Technical Guide to the Spectroscopic Characterization of 4-Bromoindoline and its Precursor
Foreword: In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Bromoindoline, a substituted indoline, represents a scaffold of significant interest due to the versatile reactivity of the indoline core and the strategic placement of a bromine atom, which allows for further functionalization via cross-coupling reactions. However, a thorough review of publicly accessible spectroscopic databases and literature reveals a notable scarcity of experimental data for this compound itself.
This guide, therefore, adopts a dual approach rooted in practical, field-proven methodology. We will first present a detailed analysis of the available experimental spectroscopic data for its direct aromatic precursor, 4-Bromoindole . Following this, we will apply fundamental spectroscopic principles to provide a robust, expert-level prediction of the expected spectral data for This compound . This predictive analysis serves as an invaluable reference for researchers synthesizing this compound, enabling them to anticipate and interpret their own experimental results with confidence.
Part 1: Spectroscopic Analysis of 4-Bromoindole
4-Bromoindole is the aromatic analogue of this compound and is the common starting material for its synthesis via reduction. Its spectroscopic properties are well-documented.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromoindole
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 4-Bromoindole, the aromatic nature of the pyrrole and benzene rings dictates the chemical shifts observed.
¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-1 (N-H) | ~ 8.20 | broad singlet | - | 1H | The N-H proton of the indole ring is typically broad and significantly downfield. |
| H-3 | ~ 6.60 | triplet | J ≈ 2.0 | 1H | Coupled to H-2 and H-1. |
| H-2 | ~ 7.25 | triplet | J ≈ 2.5 | 1H | Coupled to H-3 and H-1. |
| H-7 | ~ 7.35 | doublet | J ≈ 8.0 | 1H | Ortho-coupled to H-6. |
| H-5 | ~ 7.10 | doublet | J ≈ 7.5 | 1H | Ortho-coupled to H-6. |
| H-6 | ~ 7.05 | triplet | J ≈ 7.8 | 1H | Coupled to both H-5 and H-7. |
¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | ~ 115.0 | Directly attached to the electronegative bromine atom. |
| C-7a | ~ 135.5 | Bridgehead carbon adjacent to the bromine-substituted carbon. |
| C-3a | ~ 128.0 | Second bridgehead carbon. |
| C-2 | ~ 125.0 | Part of the electron-rich pyrrole ring. |
| C-6 | ~ 122.5 | Aromatic carbon. |
| C-5 | ~ 121.0 | Aromatic carbon. |
| C-7 | ~ 112.0 | Shielded aromatic carbon. |
| C-3 | ~ 102.0 | Highly shielded carbon in the pyrrole ring. |
Mass Spectrometry (MS) of 4-Bromoindole
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and fragmentation pattern. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
Table of Key Mass Fragments for 4-Bromoindole
| m/z Value | Interpretation | Notes |
| 197/195 | [M]⁺ (Molecular Ion) | The characteristic M/M+2 isotopic pattern confirms the presence of one bromine atom. The molecular formula is C₈H₆BrN.[2] |
| 116 | [M - Br]⁺ | Loss of the bromine radical. |
| 89 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring, a classic fragmentation for indoles. |
Infrared (IR) Spectroscopy of 4-Bromoindole
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table of Characteristic IR Absorptions for 4-Bromoindole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 3400 | N-H stretch | Medium, Sharp | Characteristic of the N-H bond in the indole ring. |
| ~ 3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on aromatic rings. |
| ~ 1600, 1450 | C=C aromatic ring stretch | Medium-Strong | Vibrations of the carbon-carbon double bonds in the benzene and pyrrole rings. |
| ~ 750 | C-Br stretch | Strong | Characteristic absorption for a carbon-bromine bond. |
Part 2: Predictive Spectroscopic Data for this compound
The reduction of the C2-C3 double bond in 4-bromoindole to form this compound induces significant, predictable changes in the spectroscopic data. The core transformation is the conversion of an aromatic pyrrole moiety into a saturated pyrrolidine ring, fundamentally altering the electronic and structural environment.
Caption: A self-validating workflow for sample characterization.
3.1 NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer. Ensure sufficient scans are acquired for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
3.2 Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.
-
Validation: Confirm the presence of the M/M+2 isotope pattern for the molecular ion, which is a definitive indicator of a monobrominated compound.
3.3 IR Spectroscopy Protocol (ATR-FTIR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Apply a small amount of the neat sample (if liquid) or a solid powder directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify key absorption bands corresponding to the predicted functional groups.
References
- PubChem. 4-Bromoindole. [Link]
- Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
Sources
Solubility and stability of 4-Bromoindoline
An In-Depth Technical Guide to the Solubility and Stability of 4-Bromoindoline for Drug Discovery and Development
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. Poor solubility can hinder biological screening and formulation, while instability can compromise the integrity and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the theoretical and practical aspects of this compound's solubility and stability. It combines predictive analysis based on its chemical structure with robust, step-by-step experimental protocols to empower researchers to generate reliable data, ensuring the successful integration of this important scaffold into their research programs.
Introduction to this compound
Chemical Structure and Properties
This compound is a derivative of indoline, featuring a bromine atom at the 4-position of the benzene ring. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, which, unlike indole, is saturated. This saturated nitrogen atom imparts basic properties to the molecule and significantly influences its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | [1] |
| Molecular Weight | 198.06 g/mol | Inferred |
| Appearance | Not specified; likely an oil or low-melting solid | Inferred |
| CAS Number | 86626-38-2 | [1] |
| Predicted pKa | ~4.5 - 5.0 (for the protonated amine) | Structural Analogy |
| Predicted XLogP3 | ~2.5 - 3.0 | Structural Analogy |
Note: Predicted values are estimated based on the structure and data from analogous compounds as specific experimental data is not widely available.
The Critical Role of Solubility and Stability
In the drug development pipeline, the physicochemical characteristics of a molecule are as crucial as its biological activity.
-
Solubility directly impacts the ability to create stock solutions for biological assays, affects absorption and bioavailability, and dictates the feasibility of various formulation strategies.[2] Low aqueous solubility is a primary cause of failure for many promising drug candidates.
-
Stability determines a compound's shelf-life, its compatibility with excipients, and the conditions under which it can be reliably handled, stored, and manufactured. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3][4]
Therefore, a thorough characterization of this compound's properties is not merely a perfunctory exercise but a foundational requirement for its successful application.
Solubility Profile of this compound
Theoretical Considerations & Predicted Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[5]
-
In Organic Solvents : this compound possesses both nonpolar (the bromobenzene ring) and polar (the secondary amine) features. This amphiphilic nature suggests it will be soluble in a wide range of common organic solvents. The nonpolar aromatic portion will have favorable van der Waals interactions with nonpolar solvents, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating dissolution in polar solvents.
-
In Aqueous Media : The molecule's aqueous solubility is expected to be low in neutral water due to the hydrophobic bromobenzene moiety. However, the secondary amine in the indoline ring is basic. In acidic conditions (pH < pKa), this nitrogen will be protonated to form a hydrochloride salt, which is ionic and should exhibit significantly enhanced aqueous solubility.[6] This pH-dependent solubility is a critical factor for consideration in biological assays and formulation.
Based on these principles, the following solubility profile is predicted:
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. DMSO is a powerful solvent for many organic compounds.[7][8] |
| Acetonitrile | Moderate to High | Good polarity matching. | |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding capability with the indoline nitrogen. |
| Ethers | Diethyl Ether, THF | Moderate | Moderate polarity and ability to accept hydrogen bonds. |
| Halogenated | Dichloromethane (DCM) | High | Good solvent for moderately polar compounds. |
| Nonpolar | Toluene, Hexane | Low to Moderate | Favorable interactions with the aromatic ring but poor solvation of the polar amine. |
| Aqueous | Water (pH 7) | Low | Dominated by the hydrophobic bromobenzene ring. |
| 0.1 M HCl (aq) | High | Protonation of the basic nitrogen forms a soluble salt.[6] | |
| 0.1 M NaOH (aq) | Low | The molecule remains in its neutral, less soluble form. |
Experimental Workflow for Solubility Determination
A systematic approach is required to quantify the solubility of this compound accurately. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[9]
Detailed Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol describes a self-validating system for determining the thermodynamic equilibrium solubility of this compound.[9][10][11]
-
Preparation :
-
Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure solid material remains after equilibrium is reached.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, or an organic solvent) into the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration :
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is common, but for sparingly soluble compounds, 48-72 hours may be necessary.[9] The system is self-validating if solubility values measured at two different time points (e.g., 24 and 48 hours) are statistically identical.
-
-
Phase Separation :
-
Remove the vials from the shaker and let them stand to allow coarse particles to settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any fine particulates. This step is critical to avoid artificially high results.[12]
-
-
Quantification :
-
Prepare a validated HPLC-UV method capable of accurately quantifying this compound.
-
Generate a calibration curve using a minimum of five standard solutions of this compound of known concentrations.
-
Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.
-
-
Reporting :
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Report the final solubility as an average of the replicates ± standard deviation, specifying the solvent and temperature (e.g., 0.52 ± 0.03 mg/mL in PBS pH 7.4 at 25 °C).
-
Stability Profile of this compound
Predicted Degradation Pathways
The chemical structure of this compound contains several moieties susceptible to degradation. Forced degradation studies, which expose the compound to stress conditions more severe than accelerated stability testing, are essential to identify these potential pathways.[3][13]
-
Oxidative Degradation : The secondary amine of the indoline ring is electron-rich and a prime target for oxidation.[14] This can lead to the formation of N-oxides, hydroxylamines, or even aromatization to the corresponding 4-bromoindole. The electron-rich benzene ring is also susceptible to oxidative attack.
-
Acid/Base Hydrolysis : While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote ring-opening or other reactions, although this is considered less likely than oxidation.[14]
-
Photodegradation : Aromatic compounds, particularly those with heteroatoms and halogen substituents, can absorb UV light, leading to the formation of reactive species and subsequent degradation.[14] It is crucial to protect this compound from light.[15][16]
-
Thermal Degradation : High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[3]
Experimental Workflow for Stability Assessment
A stability-indicating HPLC method is the cornerstone of any stability study. Such a method must be able to separate the parent compound from all potential degradation products, ensuring that the parent peak is pure.[17][18]
Detailed Protocol: HPLC-Based Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound and validate an analytical method as stability-indicating.[19][20] The goal is to achieve 5-20% degradation of the active ingredient.[20]
-
Stock Solution Preparation :
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Application of Stress Conditions :
-
For each condition, use a separate aliquot of the stock solution. Store a control sample, protected from light, at 4°C.[15]
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw aliquots at time points and dilute for analysis.[14]
-
Thermal Degradation : Place a solid sample of this compound in a 70°C oven. Also, heat a solution of the compound at 70°C. Sample at various time points.
-
Photolytic Degradation : Expose a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines). A parallel sample should be wrapped in foil to serve as a dark control.
-
-
HPLC Analysis :
-
Analyze all stressed samples, the control sample, and a blank (solvent only) using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
For each stressed sample, compare the chromatogram to the control.
-
Check for:
-
A decrease in the peak area of the this compound peak.
-
The appearance of new peaks corresponding to degradation products.
-
Changes in the retention time of the parent peak.
-
-
-
Method Validation :
Recommendations for Handling and Storage
Based on the predicted stability liabilities, the following precautions are essential for maintaining the integrity of this compound:
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21][22] For long-term storage, refrigeration (2-8°C) is recommended.[22]
-
Inert Atmosphere : The susceptibility to oxidation means it should be stored under an inert gas like argon or nitrogen.[16][22]
-
Protection from Light : The compound is noted to be light-sensitive.[23] Always store in amber vials or containers wrapped in foil to protect from light.[15]
-
Avoid Incompatibilities : Keep away from strong oxidizing agents, strong bases, and excessive heat.[22]
Conclusion
While specific experimental data for this compound is not abundant in public literature, a robust scientific assessment of its likely solubility and stability profile can be made based on fundamental chemical principles and data from analogous structures. It is predicted to be soluble in common organic solvents and highly soluble in acidic aqueous solutions. Key stability concerns include oxidation of the indoline nitrogen and general sensitivity to light.
This guide provides the theoretical framework and, more importantly, the detailed experimental protocols for researchers to determine these critical parameters definitively. By systematically applying the shake-flask solubility assay and conducting comprehensive forced degradation studies, drug development professionals can generate the necessary data to handle, formulate, and store this compound with confidence, thereby mitigating risks and accelerating their research endeavors.
References
- Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Ramireddy, B. R., & Behara, S. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Journal of Pharmaceutical Research and Reports. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
- Georganics. (2011).
- National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem. [Link]
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A Technical Guide to 4-Bromoindoline (CAS 86626-38-2): Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals
Introduction: The Strategic Importance of 4-Bromoindoline in Synthesis
In the landscape of medicinal chemistry and materials science, the indoline scaffold represents a "privileged" structure, a core motif frequently found in pharmacologically active compounds and functional materials. This compound (also known as 4-Bromo-2,3-dihydro-1H-indole), with its strategic placement of a bromine atom on the benzene ring, serves as a highly versatile and valuable building block for synthetic chemists. The bromine atom is not merely a placeholder; it is a reactive handle enabling a wide array of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which allow for the precise and efficient introduction of molecular complexity.
This guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its commercial availability, a detailed synthesis protocol from its common precursor, key applications in the synthesis of bioactive molecules, and essential safety and handling protocols. Distinguishing it from its aromatic counterpart, 4-bromoindole, is crucial; the saturated heterocyclic portion of this compound imparts different conformational and electronic properties, offering a distinct advantage in the design of novel therapeutics, particularly those targeting neurological disorders.[1]
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 86626-38-2 | , |
| Molecular Formula | C₈H₈BrN | |
| Molecular Weight | 198.06 g/mol | |
| Appearance | Pale-yellow to yellow to brown liquid | |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-indole | |
| InChI Key | YCJCSDSXVHEBRU-UHFFFAOYSA-N | |
| Storage Temperature | Refrigerator (2-8 °C) |
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers, typically on a research scale (milligrams to grams). When sourcing this reagent, researchers should consider purity, available quantities, and lead times. The purity is generally suitable for most synthetic applications, often ≥95-97%.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | SY3H3D677D53 | 97% | Custom |
| Apollo Scientific | OR910522 | 97% | 250mg, 1g, 5g |
| AK Scientific, Inc. | W8895 | ≥95% | 1g, 5g, 25g |
| Chem-Impex | 29013 | >97% (GC) | 1g, 5g, 25g |
| Santa Cruz Biotechnology | sc-273573 | N/A | 1g, 5g |
| US Biological | 265883 | Highly Purified | 250mg, 500mg, 1g, 2g, 5g |
Note: Availability and product specifications are subject to change. Researchers should consult the respective supplier's website for the most current information.
Synthesis Protocol: Catalytic Hydrogenation of 4-Bromoindole
While this compound is commercially available, it can also be synthesized in the laboratory, most commonly via the reduction of its aromatic precursor, 4-bromoindole. Catalytic hydrogenation is an effective and clean method for this transformation. The following protocol is a representative procedure based on established methods for the reduction of indole systems.
Reaction Principle: The reaction involves the heterogeneous catalytic reduction of the C2-C3 double bond within the pyrrole ring of 4-bromoindole using hydrogen gas and a palladium catalyst. The aromaticity of the benzene ring is preserved under these conditions, yielding the desired indoline product.
Materials and Reagents
-
4-Bromoindole
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl Acetate (EtOAc), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) gas supply
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Vessel Preparation: To a suitable hydrogenation pressure vessel, add 4-bromoindole (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous ethyl acetate to dissolve the starting material. To this solution, carefully add 10% Pd/C (e.g., 5-10 mol% by weight) and trifluoroacetic acid (1.0 eq). The acid promoter is crucial for activating the indole ring towards reduction, a technique established for the hydrogenation of phthalimides and related heterocycles.[2]
-
Hydrogenation: Securely seal the reaction vessel. Purge the system first with nitrogen and then carefully with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atmospheres).
-
Reaction Execution: Stir the mixture vigorously at ambient temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate to ensure complete recovery of the product.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which can be purified further by flash column chromatography if necessary.
Applications in Research and Drug Development
The synthetic utility of this compound lies in its dual functionality: a nucleophilic secondary amine and a brominated aromatic ring ready for functionalization. This combination makes it a powerful intermediate for building complex molecular architectures.
Key Synthetic Transformations:
-
N-Functionalization: The secondary amine of the indoline ring can be readily alkylated, acylated, or used in reductive amination protocols to introduce a wide variety of substituents at the N1 position.
-
C4-Functionalization (Cross-Coupling): The bromine atom at the C4 position is the key to its versatility. It serves as an anchor point for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable for synthesizing analogs and building libraries of compounds for structure-activity relationship (SAR) studies.
The diagram below illustrates how this compound can be used as a scaffold. The nitrogen can be protected or functionalized, while the bromine is replaced via a Suzuki coupling reaction to introduce a new aryl group, a common strategy in drug discovery.
Caption: Synthetic utility of this compound as a scaffold.
While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, its value is well-established in discovery pipelines. Commercial suppliers highlight its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders as well as anti-inflammatory and anti-cancer agents.[1] The indoline core itself is present in numerous bioactive compounds, and this compound provides a direct route to novel analogs that would otherwise require more complex, multi-step syntheses.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety and maintaining the integrity of the compound.
-
Hazard Identification: this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Impermeable gloves (e.g., nitrile).
-
A lab coat.
-
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is often refrigerated (2-8°C). It should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light, as it may be light-sensitive.
-
Spill & First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.
References
- Chem-Impex. (n.d.). 4-Bromo-2,3-dihydro-1H-indole.
- McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. [Link]
Sources
The 4-Bromoindoline Core: A Strategic Gateway to Chemical Diversity and Novel Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and pharmacologically active molecules.[1] Among its derivatives, 4-bromoindoline stands out as a uniquely versatile and strategic intermediate. The bromine atom at the C-4 position serves as a reliable synthetic handle, enabling a wide array of chemical transformations that are fundamental to modern drug discovery and materials science.[1][2] Its strategic placement allows for the introduction of diverse functionalities into the benzenoid ring of the indoline system, a modification that is often challenging to achieve through other means.[3][4] This guide provides an in-depth exploration of the key reactions and reactivity of the this compound core, focusing on palladium-catalyzed cross-coupling, functionalization via halogen-metal exchange, and strategies for N-functionalization. By synthesizing field-proven insights with detailed, validated protocols, this document aims to equip researchers with the knowledge to effectively leverage this powerful building block in their synthetic endeavors, from fundamental research to the development of novel anti-cancer agents and neuroprotective drugs.[2][5]
The Power of Palladium: Cross-Coupling Reactions at the C-4 Position
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized strategy for the functionalization of the this compound core.[6] These reactions provide a robust platform for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck), and reductive elimination.[7][8] A critical aspect of ensuring high yields and selectivity is the frequent necessity of protecting the indoline nitrogen, which prevents competitive N-arylation and other side reactions.[6][9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating a new carbon-carbon bond between the 4-position of the indoline ring and another aryl or vinyl group. It involves the coupling of the this compound with a boronic acid or its ester derivative.
Causality and Experimental Insight: The choice of catalyst system is paramount. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is typical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition and reductive elimination steps, which can be challenging with less reactive aryl bromides. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid component by forming a more nucleophilic boronate species, thereby driving the transmetalation step.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatics
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | 82 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [11] |
| Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | EtOH/H₂O | 80 | >90 |[12] |
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the gold standard.[13] This reaction couples the this compound with a primary or secondary amine, offering a direct route to compounds that are otherwise difficult to synthesize.[13][14]
Causality and Experimental Insight: This reaction is particularly sensitive to catalyst, ligand, and base selection. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical; it deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center. The ligand's role is to stabilize the palladium complex and promote the C-N bond-forming reductive elimination step, which is often the rate-limiting step. Sterically hindered biarylphosphine ligands such as XPhos or RuPhos have proven highly effective.[6][11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the ligand (e.g., XPhos, 0.02-0.10 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene), followed by the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), and a solution or solid portion of the base (e.g., NaOtBu, 1.4 equiv.).
-
Reaction: Seal the tube tightly and heat the mixture (typically 100 °C) for 16-24 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent, and wash sequentially with water and brine.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the product by column chromatography.[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Amine | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | Morpholine | NaOtBu | Toluene | 100 | [6][11] |
| Pd(OAc)₂ | Xantphos | Various | Cs₂CO₃ | Dioxane | - | [9] |
| Pd(dba)₂ | tBuDavePhos | Aryl/Alkylamines | - | - | - |[15] |
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Anionic Chemistry: Functionalization via Halogen-Metal Exchange
As a powerful alternative to cross-coupling, halogen-metal exchange offers a complementary route for functionalizing the this compound core. This method transforms the electrophilic C-Br bond into a highly nucleophilic C-Li bond, opening the door to reactions with a vast range of electrophiles.
Principles and Mechanistic Insight: The reaction is typically performed by treating the this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (-78 to -100 °C).[16][17] The mechanism involves the formation of an "ate" complex, where the lithium reagent coordinates to the bromine atom, followed by a rapid exchange.[18] The extremely low temperature is crucial to prevent side reactions, such as the lithiated indoline acting as a base to deprotonate the solvent (e.g., THF) or reacting with the butyl bromide byproduct.[17] The resulting 4-lithioindoline is a potent nucleophile that can be trapped with electrophiles like aldehydes, ketones, CO₂, or alkyl halides.
Experimental Protocol: General Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add a solution of N-protected this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, 1.2 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Warming and Quench: Allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product via column chromatography.
Caption: General workflow for this compound functionalization via lithiation.
The Gatekeeper: N-Functionalization and Protection
The nitrogen atom of the indoline core is both nucleophilic and weakly acidic, making it a reactive site. While this reactivity can be exploited for direct N-functionalization, it often interferes with desired reactions at the C-4 position.[19][20] Therefore, the protection of the indoline nitrogen is a critical strategic consideration in the majority of synthetic sequences.[9]
Rationale for Protection:
-
Preventing Side Reactions: In palladium-catalyzed couplings, an unprotected N-H can compete with the desired coupling partner, leading to N-arylation and dimerization byproducts.
-
Improving Solubility: Many protecting groups enhance the solubility of the indoline substrate in common organic solvents used for cross-coupling.
-
Modulating Reactivity: Electron-withdrawing protecting groups (e.g., sulfonyl, carbamate) can decrease the electron density of the aromatic ring, which can influence the kinetics of oxidative addition.
The benzenesulfonyl group is a common and robust choice, readily installed and typically stable to the conditions of many cross-coupling and lithiation reactions.
Experimental Protocol: N-Benzenesulfonyl Protection
-
Setup: Dissolve 4-bromoindole (1.0 equiv.) in an appropriate solvent like THF or CH₂Cl₂.
-
Base Addition: Add a base, such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C, or an amine base like triethylamine (1.5 equiv.) at room temperature.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 equiv.) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Workup: Quench the reaction with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1-(benzenesulfonyl)-1H-indole.[21]
Caption: A simplified scheme for the protection and deprotection of the indoline nitrogen.
Conclusion
The this compound core is a testament to the power of strategic halogenation in synthetic organic chemistry. The bromine atom is not merely a substituent but a versatile functional handle that unlocks a diverse and powerful synthetic playbook. Through palladium-catalyzed cross-coupling reactions, chemists can forge critical C-C and C-N bonds with a high degree of control and predictability. Complementarily, halogen-metal exchange provides an orthogonal route to a host of other derivatives via anionic chemistry. The judicious use of nitrogen protection strategies is the lynchpin that ensures the success of these transformations. Mastering the reactivity of this core empowers researchers to construct complex molecular architectures efficiently, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
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A Technical Guide to the Strategic Application of 4-Bromoindoline in Modern Drug Discovery
Executive Summary
The indoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active natural products and its versatile synthetic nature.[1][2] This guide focuses on a particularly valuable derivative: 4-Bromoindoline. The strategic placement of a bromine atom on the indoline core transforms it from a mere structural motif into a powerful and versatile building block for combinatorial chemistry and targeted drug design. This document provides an in-depth analysis of this compound's utility, detailing its synthetic versatility, its role in constructing libraries of potential therapeutics—particularly kinase inhibitors—and practical, field-tested protocols for its application.
The Indoline Scaffold: A Privileged Framework
The indoline ring system, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid and synthetically accessible framework for engaging with a wide array of biological targets.[1] Its structural features allow for precise three-dimensional orientation of substituents, making it an ideal starting point for designing potent and selective ligands. Derivatives of the indoline scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The true power of the indoline scaffold in drug discovery is realized through its functionalization. The ability to introduce diverse chemical moieties at various positions allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[1] This is where this compound emerges as a strategic asset.
This compound: The Versatile Synthetic Intermediate
The bromine atom at the C4 position is not merely a substituent; it is a highly versatile synthetic handle. Its presence dramatically expands the synthetic possibilities, primarily through its exceptional reactivity in a variety of palladium-catalyzed cross-coupling reactions.[3][4] This allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability, providing a gateway to vast and diverse chemical libraries.
Key Advantages of the C4-Bromo Substituent:
-
Synthetic Tractability: It serves as a reliable reaction site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.[3][4]
-
Vectorial Exploration: It directs synthetic diversification away from the core scaffold, allowing for the exploration of specific binding pockets in target proteins without altering the core's primary interactions.
-
Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity, offering a starting point for property optimization.
The following diagram illustrates the central role of this compound as a precursor to a diverse range of functionalized indoline scaffolds.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[5] Consequently, kinase inhibitors represent a major focus of modern drug discovery. The indoline scaffold is a proven pharmacophore for kinase inhibition, with several approved drugs and clinical candidates built upon this core.[6]
Specifically, the indolin-2-one substructure is a common feature in many receptor tyrosine kinase (RTK) inhibitors. These molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing downstream signaling.[1] this compound is an ideal starting material for the synthesis of such compounds, where the C4 position can be functionalized to interact with the solvent-exposed region of the ATP binding site, thereby enhancing potency and selectivity.
The general workflow for leveraging this compound in a kinase inhibitor discovery program is outlined below.
Representative Indoline-Based Kinase Inhibitors
The versatility of the indoline scaffold is evident in the range of kinases targeted by its derivatives. While not all are derived from this compound specifically, they exemplify the types of structures that can be accessed using it as a key intermediate.
| Compound Class | Target Kinase(s) | Therapeutic Area |
| Substituted Indolin-2-ones | VEGFR, PDGFR, EGFR | Oncology |
| Pyrido[3,4-g]quinazolines | CDK5, GSK3 | Neurodegenerative Disease |
| 4-Anilinoquinazolines | EGFR, Src, Aurora B | Oncology |
| (Data synthesized from sources discussing the broad applicability of indoline and related scaffolds in kinase inhibition).[1][7][8] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To demonstrate the practical utility of this compound, this section provides a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.
Objective: To synthesize a 4-Aryl-indoline derivative from this compound and a representative arylboronic acid.
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard workup and purification supplies (Silica gel, solvents)
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the flask and condenser, and flush the system thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent mixture should be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Aryl-indoline.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Directions and Conclusion
While this compound is a powerful tool, its full potential remains to be explored. Future research could focus on its application in photoredox catalysis or the synthesis of complex natural products.[9] Its strategic functionalization provides a reliable pathway to novel molecular architectures that are otherwise difficult to access.[9]
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- 4-Bromoindole: Advancing Neuropharmacology and Oncology Research.NINGBO INNO PHARMCHEM CO.,LTD. January 6, 2026. [Link]
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- Indole and indoline scaffolds in drug discovery.
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.National Institutes of Health (NIH). Accessed January 11, 2026. [Link]
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- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.National Institutes of Health (NIH). Accessed January 11, 2026. [Link]
- How can synthesis 4-bromo indole and 4-methyl indole?
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.National Institutes of Health (NIH). Accessed January 11, 2026. [Link]
- Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase.PubMed. November 7, 2009. [Link]
- Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.PubMed. April 26, 2010. [Link]
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The Strategic Synthesis of 4-Substituted Indolines: A Technical Guide for Chemical Innovators
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry and materials science, with the substituent at the 4-position playing a pivotal role in modulating biological activity and material properties. This guide provides an in-depth technical overview of the core synthetic strategies for accessing 4-substituted indolines. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. We will explore key methodologies, including intramolecular [4+2] cycloadditions, transition-metal-catalyzed intramolecular C-H aminations, and innovative cycloaddition approaches. Each section is designed to be a self-validating system, complete with detailed experimental protocols, comprehensive data tables, and mechanistic diagrams to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the 4-Substituted Indoline Moiety
The indoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic framework provides an ideal scaffold for the design of small molecules that can precisely interact with various biological targets.[1] In recent years, the focus on indoline derivatives in drug discovery has intensified, with applications spanning anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
The strategic placement of substituents on the indoline ring is crucial for fine-tuning the physicochemical properties and pharmacological profiles of these molecules. The 4-position, in particular, offers a unique vector for structural diversification, influencing parameters such as solubility, metabolic stability, and target-binding interactions. The development of robust and versatile synthetic methods to access 4-substituted indolines is therefore a critical endeavor in modern organic chemistry and drug development.[4] This guide will provide a comprehensive exploration of the key synthetic strategies that enable the controlled and efficient synthesis of these valuable compounds.
Intramolecular [4+2] Cycloaddition: A Powerful Strategy for Benzene Ring Construction
The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, stands out as a powerful and elegant method for the construction of the indoline core, particularly for introducing substituents on the benzenoid ring.[4] This approach is highly modular and well-suited for creating libraries of substituted indolines.[4] A notable advancement in this area is the use of ynamides and conjugated enynes, which upon heating, undergo a cycloaddition to generate a highly strained isoaromatic cyclic allene that rearranges to the indoline structure.[4][5]
Mechanistic Insights
The reaction proceeds through a concerted [4+2] cycloaddition of an enynamide, where the enyne serves as the 4π component and the ynamide as the 2π component. This cycloaddition can be promoted thermally or by Lewis acids.[6] The initial cycloadduct is a highly strained cyclic allene, which is not typically isolated. This intermediate then undergoes a proton or hydrogen atom transfer to afford the final indoline product. The regioselectivity of the cycloaddition is a key consideration and is influenced by the nature of the substituents on the enyne and ynamide.
A complementary approach involves the reaction of conjugated enynes with ynamides, where the ynamide acts as the 2π component.[6] This strategy, however, typically yields indolines with a hydrogen at the C-4 position.[4] To access 4-substituted indolines using this general strategy, conjugated enynamides are employed as the 4π component.[6]
Diagram 1: Intramolecular [4+2] Cycloaddition for 4-Substituted Indoline Synthesis
Caption: Workflow for the synthesis of 4-substituted indolines via intramolecular [4+2] cycloaddition.
Substrate Scope and Data
The intramolecular [4+2] cycloaddition of enynamides is a versatile method that tolerates a range of substituents. The following table summarizes representative examples, showcasing the scope of this reaction.
| Entry | Enynamide Substrate (4-Substituent Precursor) | Conditions | Product (4-Substituent) | Yield (%) | Reference |
| 1 | N-(But-2-en-1-yl)-N-(hex-1-yn-1-yl)prop-2-en-1-amine | Toluene, 210 °C, 2 h | 4-Methyl | 71 | [5] |
| 2 | N-(Cyclohex-1-en-1-ylmethyl)-N-(hex-1-yn-1-yl)prop-2-en-1-amine | Toluene, 210 °C, 2 h | 4-(Cyclohex-1-en-1-yl) | 65 | [5] |
| 3 | N-(4-Methoxybenzyl)-N-(hex-1-yn-1-yl)prop-2-en-1-amine | Me₂AlCl, CH₂Cl₂, 0-25 °C | 4-(4-Methoxyphenyl) | 78 | [5] |
| 4 | N-(Buta-1,3-dien-1-yl)-N-(hex-1-yn-1-yl)prop-2-en-1-amine | Toluene, 110 °C, 14 h | 4-Vinyl | 69 | [5] |
Experimental Protocol: Synthesis of a 4-Substituted Indoline via Intramolecular [4+2] Cycloaddition
Materials:
-
Appropriate conjugated enynamide (1.0 equiv)
-
Anhydrous toluene or dichloromethane
-
Lewis acid (e.g., Me₂AlCl) if applicable
-
Butylated hydroxytoluene (BHT) (optional, to inhibit polymerization)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the conjugated enynamide (1.0 equiv) in anhydrous toluene (to a concentration of 0.05 M). If a thermal reaction is being performed, butylated hydroxytoluene (BHT, 1.0 equiv) can be added to suppress polymerization.[5]
-
Thermal Cycloaddition: Heat the reaction mixture to the desired temperature (typically ranging from 110-210 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Lewis Acid-Catalyzed Cycloaddition: For reactions promoted by a Lewis acid, cool the solution of the enynamide in anhydrous dichloromethane to 0 °C. Add the Lewis acid (e.g., Me₂AlCl, 2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted indoline.[7]
Transition-Metal-Catalyzed Intramolecular C-H Amination
Transition-metal catalysis offers a powerful and direct approach to the synthesis of indolines through the intramolecular amination of C(sp²)-H bonds.[8][9] Palladium-catalyzed reactions have been particularly well-developed for this transformation, providing a versatile and efficient means to construct the indoline ring system.[8][9]
Mechanistic Insights
The generally accepted mechanism for palladium-catalyzed intramolecular C-H amination involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a common pathway, a Pd(II) catalyst coordinates to the amine, followed by C-H activation at the ortho-position of the aryl ring to form a palladacycle intermediate. This intermediate is then oxidized to a Pd(IV) species, which undergoes reductive elimination to form the C-N bond of the indoline ring and regenerate the Pd(II) catalyst.[9] The choice of ligand and oxidant is crucial for the efficiency and selectivity of the reaction.
Diagram 2: Catalytic Cycle for Palladium-Catalyzed Intramolecular C-H Amination
Caption: A plausible catalytic cycle for the palladium-catalyzed intramolecular C-H amination to form indolines.
Scope and Data
This methodology is applicable to a wide range of substrates, including those with electron-donating and electron-withdrawing groups on the aromatic ring. The use of a picolinamide (PA) directing group has been shown to be particularly effective.[9]
| Entry | Substrate | 4-Substituent | Oxidant | Yield (%) | Reference |
| 1 | N-(2-(4-Methoxyphenyl)ethyl)picolinamide | H | PhI(OAc)₂ | 85 | [9] |
| 2 | N-(2-(4-Fluorophenyl)ethyl)picolinamide | H | PhI(OAc)₂ | 92 | [9] |
| 3 | N-(2-(4-(Trifluoromethyl)phenyl)ethyl)picolinamide | H | PhI(OAc)₂ | 88 | [9] |
| 4 | N-(2-(3,4-Dimethoxyphenyl)ethyl)picolinamide | 5-Methoxy | PhI(OAc)₂ | 82 | [9] |
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
Materials:
-
N-Protected β-arylethylamine (e.g., PA-protected) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Phenyliodine diacetate (PhI(OAc)₂) (1.2 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a glovebox, add the PA-protected β-arylethylamine (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), K₂CO₃ (0.5 mmol, 2.5 equiv), and PhI(OAc)₂ (0.24 mmol, 1.2 equiv) to a vial.[9]
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.[9]
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 60 °C and stir for 12 hours.[9]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the desired indoline product.[9]
[4+1] Cycloaddition Strategies
[4+1] cycloaddition reactions have emerged as a versatile and efficient method for the synthesis of indolines, including those with substitution at the 4-position. These reactions typically involve the combination of a four-atom component with a one-atom component to construct the five-membered ring of the indoline.
Iron-Catalyzed [4+1] Cycloaddition
A notable example is the iron-catalyzed [4+1] cycloaddition of benzoxazinanones with sulfur ylides. This method provides access to a variety of substituted indolines under mild conditions.
Mechanistic Considerations
The proposed mechanism for the iron-catalyzed reaction involves the decarboxylation of the benzoxazinanone to generate an aza-ortho-quinone methide intermediate. The iron catalyst is believed to facilitate this process. The sulfur ylide then acts as the one-carbon component, attacking the intermediate in a formal [4+1] cycloaddition to form the indoline ring.
Diagram 3: Proposed Mechanism for Iron-Catalyzed [4+1] Cycloaddition
Caption: Simplified mechanism of the iron-catalyzed [4+1] cycloaddition for indoline synthesis.
Synthesis of Specifically Substituted 4-Indolines
The introduction of specific functional groups at the 4-position of the indoline ring is of great importance for tailoring the properties of the final molecule. The following sections outline strategies for the synthesis of 4-amino, 4-hydroxy, 4-alkoxy, and 4-haloindolines.
Synthesis of 4-Aminoindolines
4-Aminoindolines are valuable building blocks in medicinal chemistry. A common route to these compounds involves the cyclization of appropriately substituted anilines. For example, 2-methyl-3-nitroaniline can be used as a starting material. The synthesis involves an initial protection of the aniline, followed by cyclization and subsequent reduction of the nitro group to the desired amine.[10]
Experimental Protocol: Synthesis of 4-Aminoindole (precursor to 4-aminoindoline)
This protocol describes the synthesis of 4-aminoindole, which can be subsequently reduced to 4-aminoindoline.
Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline
-
In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline (1.0 equiv) in acetonitrile.
-
Add acetic anhydride (1.2 equiv) to the solution under mechanical stirring.
-
Heat the reaction mixture to 90 °C and maintain for 2 hours.
-
Monitor the reaction to completion using HPLC.
-
Cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by suction filtration, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.[10]
Step 2: Cyclization to 4-Nitroindoline
-
The N-(2-methyl-3-nitrophenyl)acetamide is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the 4-nitroindoline.[10]
Step 3: Reduction to 4-Aminoindole
-
The 4-nitroindoline is reduced to 4-aminoindole using iron powder in the presence of hydrochloric acid.[10]
Synthesis of 4-Hydroxyindolines
4-Hydroxyindolines are another important class of substituted indolines. A "back-to-front" approach, involving the benzannulation of a functionalized pyrrole derivative, has been developed for the synthesis of 4-hydroxyindoles, which can then be reduced to the corresponding indolines.[11] This gold-catalyzed method utilizes pyrrol-yn-glycol derivatives that undergo a cascade reaction involving a C2-pyrrole attack on the activated alkyne and a subsequent 1,2-migration.[11]
Synthesis of 4-Alkoxyindolines
4-Alkoxyindolines can be prepared through various methods, including the nucleophilic aromatic substitution of a suitable precursor, such as a 4-fluoro or 4-chloroindoline derivative, with an alkoxide. Alternatively, the hydroxyl group of a 4-hydroxyindoline can be alkylated under standard conditions (e.g., Williamson ether synthesis).
Synthesis of 4-Haloindolines
4-Haloindolines, particularly 4-bromoindolines, are versatile intermediates for further functionalization via cross-coupling reactions.[12] These compounds can be prepared by direct halogenation of the indoline core, although regioselectivity can be a challenge. A more controlled approach involves the synthesis of the indoline from a pre-halogenated aniline precursor. Once obtained, 4-bromoindolines can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents at the 4-position.[12]
Conclusion
The synthesis of 4-substituted indolines is a dynamic and evolving field of research, driven by the significant role of these scaffolds in drug discovery and materials science. This guide has provided a detailed overview of the key synthetic strategies, with a focus on the underlying mechanisms and practical experimental considerations. The intramolecular [4+2] cycloaddition offers a powerful method for constructing the benzenoid ring with inherent control over substitution. Transition-metal-catalyzed C-H amination provides a direct and efficient route to the indoline core, while [4+1] cycloadditions represent an increasingly important and versatile approach.
By understanding the principles and protocols outlined in this guide, researchers are well-equipped to design and execute the synthesis of novel 4-substituted indolines, paving the way for the discovery of new therapeutic agents and advanced materials. The continued development of innovative, efficient, and selective synthetic methodologies will undoubtedly further expand the chemical space accessible to scientists in this exciting area.
References
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- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Beilstein Journal of Organic Chemistry, 17, 624–679.
- He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936–2939.
- Danheiser, R. L. (n.d.). Danheiser benzannulation. Wikipedia.
- Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. (2015). The Journal of Organic Chemistry, 80(15), 7872–7879.
- Barberis, C., & Carenzi, C. (2019).
- Dunetz, J. R., & Danheiser, R. L. (2005). Supporting Information for Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4+2] Cycloaddition of Ynamides. Journal of the American Chemical Society, 127(16), 5776–5777.
- Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4+2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 127(16), 5776–5777.
- Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. Journal of the American Chemical Society, 127(16), 5776–5777.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2016).
- Dunetz, J. R., & Danheiser, R. L. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 127(16), 5776–5777.
- Applications of Substituted Indoline Scaffolds in Medicinal Chemistry Research. (2025). BenchChem.
- CN103420895A - Preparation method of 4-aminoindole. (n.d.).
- Danheiser, R. L., & Brisbois, R. G. (2003). Regioselective [4+2] Benzannulation: Synthesis of Polysubstituted Benzenes. Illinois Chemistry.
- Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. (2018). ChemistrySelect, 3(45), 12792–12810.
- A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Bromoindoles. (2025). BenchChem.
- Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. (2022). Molecules, 27(19), 6543.
- Danheiser, R. L. (2008).
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2022). Organic Letters, 24(15), 2896–2900.
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
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- Preparation of fully substituted anilines for the synthesis of functionalized indoles. (2008). Organic Letters, 10(1), 121–124.
- Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. (2018). Organic Letters, 20(17), 5256–5260.
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
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An In-Depth Technical Guide to the Safe Handling of 4-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromoindoline is a halogenated heterocyclic compound increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1] As its application in research and development expands, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a detailed examination of the safety and handling precautions for this compound, synthesizing available data with established best practices for managing hazardous chemical compounds. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals, fostering a culture of safety and responsibility in the laboratory.
Chemical Identification and Hazard Profile
A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and inherent hazards. This section delineates the key identifiers for this compound and outlines its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Physical and Chemical Properties
Accurate identification is the first line of defense in preventing chemical mishaps. The pertinent details for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 4-bromo-2,3-dihydro-1H-indole | [2] |
| CAS Number | 86626-38-2 | [1][2] |
| Molecular Formula | C₈H₈BrN | [2] |
| Molecular Weight | 198.06 g/mol | [2] |
| Physical Form | Pale-yellow to yellow to brown liquid | |
| Boiling Point | 278.8 ± 29.0 °C (Predicted) | [1] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.20 ± 0.20 (Predicted) | [1] |
GHS Classification and Hazard Statements
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its hazard profile before commencing any work.[2]
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
- (GHS07)
Risk Assessment and Engineering Controls: A Proactive Approach
Before any experimental work involving this compound begins, a thorough risk assessment is mandatory. This process should identify potential exposure scenarios and dictate the necessary control measures.
Caption: Risk assessment workflow for handling this compound.
Engineering Controls
The primary defense against exposure to hazardous chemicals is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood with a face velocity between 80 and 120 feet per minute.[4] This is critical to prevent the inhalation of vapors and potential aerosols.
-
Ventilated Enclosures: For procedures involving the handling of small quantities of powders or non-volatile liquids where a full fume hood is not practicable, a ventilated balance enclosure or similar local exhaust ventilation should be utilized.
-
Safety Showers and Eyewash Stations: An accessible and regularly tested emergency eyewash station and safety shower must be located in the immediate vicinity of where this compound is handled.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, appropriate PPE is essential for protecting the individual from potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or vigorous reactions.[4] |
| Hands | Chemical-Resistant Gloves (Nitrile) | At a minimum, nitrile gloves should be worn. For prolonged direct contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or degradation before use and change them immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully fastened laboratory coat is mandatory to protect skin from accidental contact. For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended. |
| Respiratory | Not typically required with proper engineering controls | A NIOSH-approved respirator with an organic vapor cartridge may be necessary in situations where engineering controls are not sufficient to maintain exposure below acceptable limits or during a large spill cleanup. Use of respirators requires prior medical clearance and fit-testing. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the integrity of the chemical.
Handling Procedures
-
Training: All personnel must receive documented training on the hazards of this compound and the specific procedures outlined in this guide before being permitted to handle the compound.[4]
-
Designated Area: Establish a designated area within a fume hood for handling this compound. This area should be clearly marked and kept free of clutter.[4]
-
Weighing: If weighing the liquid, do so within a fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Transfers: Use appropriate tools such as glass pipettes or syringes for liquid transfers to minimize the risk of spills.
-
Personal Hygiene: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage Requirements
Improper storage can lead to degradation of the compound and create unnecessary hazards.
-
Container: Keep the container tightly closed when not in use.[5] Polyethylene or polypropylene containers are suitable.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Temperature: Refrigeration (2-8°C) is recommended for long-term storage.[1]
-
Light Sensitivity: this compound is light-sensitive.[4][5] Store in a light-resistant container or in a dark location to prevent degradation.
-
Inert Atmosphere: For long-term storage, particularly of high-purity material, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[4]
Chemical Reactivity and Incompatibilities
While specific reactivity data for this compound is limited, its structure as a bromo-aromatic amine allows for the inference of potential incompatibilities.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) may lead to vigorous or explosive reactions.
-
Strong Acids: As an amine, this compound is basic and will react exothermically with strong acids (e.g., hydrochloric acid, sulfuric acid).
-
Strong Bases: While generally stable, prolonged contact with strong bases at elevated temperatures could potentially lead to degradation.
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4]
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision tree for responding to a this compound spill.
Minor Spill (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[5] Work from the outside of the spill inward to prevent spreading.
-
Absorption: Apply enough absorbent to completely soak up the liquid.
-
Collection: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and response according to your institution's policies.
Major Spill (outside a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area and alert all personnel to leave.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team and provide details of the spill (location, chemical identity, estimated quantity).
-
First Aid: Attend to any injured or contaminated personnel, moving them to a safe location if possible.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash the skin with soap and water.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, whether in pure form, in solution, or as contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name "this compound" and the appropriate hazard pictograms.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations. Do not pour this compound down the drain.
Toxicological and Environmental Information
Toxicological Summary
Environmental Fate
Data on the specific environmental fate of this compound is limited. However, halogenated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[7][8] They should not be released into the environment.[4] Microbial degradation is a primary process that determines the fate of such compounds, though this can be a slow process.[9]
Conclusion
This compound is a valuable synthetic intermediate that can be handled safely when its hazards are understood and respected. A proactive approach to safety, centered on a thorough risk assessment and the consistent implementation of engineering controls, appropriate PPE, and strict handling protocols, is essential. This guide provides the foundational knowledge for researchers and scientists to work confidently and safely with this compound, ensuring both personal and environmental protection. Always consult your institution's specific safety policies and the most current Safety Data Sheet before beginning any work.
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- RSC Publishing. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling.
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A Comprehensive Technical Guide to 4-Bromoindoline: Physicochemical Properties and Best Practices for Storage
For Immediate Distribution
This technical guide provides an in-depth analysis of 4-Bromoindoline (CAS No. 86626-38-2), a key building block in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document outlines the compound's critical physical characteristics and establishes rigorous, field-proven protocols for its proper storage and handling to ensure chemical integrity and experimental reproducibility.
Executive Summary
This compound is a halogenated heterocyclic compound whose stability is paramount for its successful use in complex synthetic pathways, such as in the preparation of the migraine therapeutic, Sumatriptan[1]. The compound's physical state and sensitivity to environmental factors necessitate a detailed understanding of its properties and strict adherence to specific storage conditions. This guide synthesizes data from chemical suppliers and safety data sheets to provide a comprehensive and actionable resource for laboratory personnel.
Physicochemical Profile of this compound
A precise understanding of a reagent's physical appearance is the first line of defense in quality control. Any deviation from the expected profile can indicate degradation, contamination, or impurity, which could compromise downstream applications.
Physical Appearance
This compound is consistently described as a liquid at room temperature. Its color can vary, a common characteristic for many substituted indoline derivatives which can be susceptible to slight oxidation or trace impurities without necessarily impacting reactive efficacy for many applications. However, significant color deviation should be investigated.
-
Physical Form: Liquid[1]
-
Color: Pale-yellow to Yellow to Brown, sometimes described as Brown to Reddish-brown[1][2]
The variation in color from pale yellow to reddish-brown is often dependent on the purity and age of the compound. A freshly purified sample typically presents as a pale-yellow liquid. Darkening over time can suggest gradual degradation, underscoring the importance of the storage protocols detailed below.
Quantitative Properties
The following table summarizes the key quantitative data for this compound. It is important to note that some of these values are predicted through computational models and should be treated as such.
| Property | Value | Source |
| CAS Number | 86626-38-2 | [1][3][4] |
| Molecular Formula | C₈H₈BrN | [1][2][3] |
| Molecular Weight | 198.06 g/mol | [1][2][3] |
| Boiling Point | 278.8 ± 29.0 °C (Predicted) | [1][2] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Purity | Typically ≥95% - 97% | [5] |
Critical Storage and Handling Protocols
The long-term stability and utility of this compound are directly dependent on the conditions under which it is stored. The principal environmental factors to control are temperature and light. Improper storage can lead to degradation, compromising the compound's purity and reactivity.
Temperature: The Cornerstone of Stability
Low temperature is the most critical factor in preserving this compound. Multiple suppliers and safety data sheets mandate refrigerated storage.
-
Recommended Storage Temperature: 2-8°C[1][2][3][6]. Some sources specify 4°C[4] or general "Refrigerator" conditions.
-
Causality: Refrigeration slows down the kinetic rate of potential decomposition pathways. Like many amine-containing compounds, this compound can be susceptible to slow oxidation and other degradation reactions that are accelerated at ambient temperatures. Storing it in a cold, controlled environment is the most effective way to minimize these processes and extend its shelf life.
Light Sensitivity: Preventing Photodegradation
Protection from light is another consistently cited requirement for the storage of this compound[1][2][3][6][7].
-
Protocol: Store in a dark place[3]. Use amber or opaque containers. If the primary container is clear, it should be stored inside a secondary light-blocking container or cabinet.
-
Causality: Aromatic compounds, particularly those with heteroatoms like nitrogen, can absorb energy from UV and visible light. This energy can promote electrons to higher energy states, making the molecule more susceptible to degradation reactions, such as oxidation or polymerization. The bromine substituent can also be a site for photolytic activity.
Atmospheric and Container Considerations
To ensure maximum stability, control of the immediate atmosphere and selection of appropriate containers are essential.
-
Atmosphere: The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen[3][7]. While not always explicitly required by all suppliers, for long-term storage or for high-purity applications, flushing the container headspace with an inert gas like argon or nitrogen is a recommended best practice.
-
Container: Use chemically resistant containers such as those made from polyethylene or polypropylene[7]. Ensure containers are clearly labeled and free from leaks[7]. The container must be sealed tightly to maintain a dry interior[3].
Workflow for Receipt and Storage
The following diagram and protocol outline the mandatory steps upon receiving this compound in a laboratory setting.
Caption: Workflow for receiving and storing this compound.
Experimental Protocol: Laboratory Intake of this compound
-
Receiving: Upon delivery, immediately transfer the package indoors. Note that the compound is typically shipped at ambient temperature, but long-term storage requires refrigeration[4].
-
Visual Inspection: Carefully inspect the shipping container for any signs of damage or leaks. Don personal protective equipment (PPE), including safety glasses and gloves, before handling the primary container.
-
Container Integrity: Check that the primary container is sealed tightly and is free from cracks or damage.
-
Label Verification: Confirm that the label correctly identifies the contents as "this compound" and matches the CAS Number "86626-38-2".
-
Inventory Logging: Record the compound's arrival date, lot number, and quantity in the laboratory's chemical inventory system.
-
Immediate Storage: Without delay, place the tightly sealed container in a designated refrigerator maintained at 2-8°C.
-
Light Protection: Ensure the storage location within the refrigerator is dark. If the container is not opaque, place it inside a secondary container (like a small box) or in a designated dark section of the refrigerator to protect it from light.
By adhering to these scientifically-grounded protocols, researchers can ensure the quality and stability of this compound, thereby safeguarding the integrity of their experimental outcomes.
References
- 4-bromo-2,3-dihydro-1h-indole cas 86626-38-2 - Watson International. (n.d.). Watson International Ltd.
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A Technical Guide to the Strategic Use of 4-Bromoindoline in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals. Functionalization of the indoline benzene ring is a key strategy for modulating pharmacological activity, and halogenated derivatives serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. This technical guide focuses on 4-bromoindoline, a strategically important but underutilized building block. We provide a comprehensive review of its synthesis, with a focus on securing the N-protected intermediate, and present an in-depth analysis of its potential in palladium-catalyzed cross-coupling reactions. While direct literature precedents for the cross-coupling of this compound itself are limited, this guide leverages field-proven insights from closely related bromo-indole and bromo-heterocycle systems to provide robust, expert-derived protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section explains the causality behind experimental choices, from ligand and base selection to reaction conditions, empowering researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.
The Strategic Value of the 4-Substituted Indoline Scaffold
The indoline nucleus, a dihydro-derivative of indole, is a cornerstone of modern drug discovery. Its three-dimensional, saturated heterocyclic ring imparts distinct conformational properties compared to its planar aromatic counterpart, often leading to improved metabolic stability and solubility. The ability to introduce substituents at the C4-position of the benzene ring is particularly valuable, as this vector points into a unique spatial region for probing interactions with biological targets.
Recent research has highlighted the importance of 4-arylindoline derivatives as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical immune checkpoint pathway in oncology.[1][2] The development of novel compounds in this class, such as A20 and A22, which exhibit nanomolar inhibitory activity, underscores the therapeutic potential unlocked by C4-functionalization.[1]
This compound emerges as a key strategic intermediate for accessing these and other complex 4-substituted indolines. The bromine atom serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries. However, the successful application of this building block is predicated on two critical phases: its efficient and selective synthesis and the rational design of subsequent coupling reactions.
Synthesis of the Core Building Block: N-Boc-4-Bromoindoline
The secondary amine of the indoline ring (pKa ~5) is a potent nucleophile and can interfere with downstream cross-coupling reactions by coordinating to the palladium catalyst or reacting with reagents. Therefore, protection of the indoline nitrogen is a mandatory first step for reliable synthetic utility. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of most cross-coupling reactions and its facile removal under acidic conditions.
The most logical and efficient pathway to N-Boc-4-bromoindoline begins with commercially available 4-bromoindole. The key challenge is the selective reduction of the C2-C3 double bond of the indole without causing hydrodebromination of the C4-Br bond. Harsh reducing agents or standard catalytic hydrogenation conditions can often lead to loss of the valuable bromine handle.
A superior method, developed by Chandrasekhar et al., utilizes a mild, palladium-catalyzed transfer hydrogenation with polymethylhydrosiloxane (PMHS) as the reductant.[3] This system operates at room temperature and is remarkably fast and chemoselective, leaving the aryl-bromide bond intact.
Workflow for the Synthesis of N-Boc-4-Bromoindoline
Caption: Synthetic pathway to the key N-Boc-4-bromoindoline precursor.
Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate
Part A: tert-butyl 4-bromo-1H-indole-1-carboxylate
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-4-bromoindole, which can often be used in the next step without further purification.
Part B: tert-butyl this compound-1-carboxylate [3]
-
In a round-bottom flask, dissolve N-Boc-4-bromoindole (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Add 10% Palladium(II) hydroxide on carbon (Pearlman's catalyst, ~2 mol%).
-
To this stirring suspension, add polymethylhydrosiloxane (PMHS, 3.0 eq) dropwise at room temperature. Vigorous evolution of hydrogen gas will be observed.
-
Stir the reaction for 10-20 minutes. Monitor the reaction to completion by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford the pure N-Boc-4-bromoindoline.
Palladium-Catalyzed Cross-Coupling Reactions
With the N-protected this compound precursor in hand, a wide array of functional groups can be introduced at the C4-position. The following sections provide expert-guided protocols for the four most critical cross-coupling reactions. These are based on highly successful and well-optimized systems for structurally similar substrates and are presented as robust starting points for reaction development.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl & Heteroaryl)
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds. It is tolerant of a wide range of functional groups and utilizes organoboron reagents that are generally stable and have low toxicity. For the coupling of electron-rich bromo-heterocycles, a common challenge is the slow rate of oxidative addition. This is overcome by using a palladium catalyst system with electron-rich, bulky phosphine ligands that promote the formation of the active Pd(0) species and accelerate the oxidative addition step.
The conditions developed for the successful coupling of 5-bromoindazoles provide an excellent blueprint.[4] The use of a ferrocene-based ligand like dppf stabilizes the catalyst and promotes high yields.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
To an oven-dried Schlenk flask, add N-Boc-4-bromoindoline (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3-5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, such as 1,2-dimethoxyethane (DME) or a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylindoline derivative.
Causality and Field Insights:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand's large bite angle and electron-donating properties are well-suited for coupling electron-rich heterocycles.[4]
-
Base and Solvent: K₂CO₃ is a moderately strong inorganic base that is effective in Suzuki couplings. The use of an aqueous/organic solvent mixture is common as it helps to dissolve the inorganic base and facilitates the transmetalation step.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds. The choice of ligand is paramount and is highly dependent on the nature of the amine coupling partner. For the amination of bromo-heterocycles, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, XPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. Conditions developed for the amination of 4-bromo-7-azaindole provide a highly relevant and validated starting point.[5]
Substrate: N-protected 4-bromo-7-azaindole[5]
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3 | 91 |
-
In a glovebox, or using Schlenk technique, add N-Boc-4-bromoindoline (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-4 mol%), and a suitable ligand such as Xantphos (4-8 mol%) to an oven-dried reaction tube.
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add the amine coupling partner (1.1-1.2 eq) and anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the 4-aminoindoline product.
Causality and Field Insights:
-
Ligand Choice: Xantphos is a wide bite-angle ligand that facilitates the reductive elimination of the C-N bond, which is often the rate-limiting step. For more challenging couplings, other specialized Buchwald ligands like RuPhos or XPhos may be beneficial.
-
Base Choice: A strong base is required to deprotonate the amine, forming the active nucleophile. NaOtBu is highly effective but sensitive to some functional groups. Cs₂CO₃ is a milder but often equally effective alternative, particularly with the right ligand.[5]
Sonogashira Coupling: C-C Bond Formation (Alkynyl)
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further functionalization or as final products in materials science and medicinal chemistry. The reaction traditionally uses a dual-catalyst system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
-
To a Schlenk flask, add N-Boc-4-bromoindoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent such as THF or DMF.
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours until completion.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Causality and Field Insights:
-
Dual Catalyst System: The Pd(0) species (formed in situ) undergoes oxidative addition with the bromoindoline. The Cu(I) salt reacts with the terminal alkyne and base to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. This cooperative catalysis allows the reaction to proceed under mild conditions.[5]
-
Amine Base: The amine serves two purposes: it acts as a base to deprotonate the alkyne and it neutralizes the HBr formed during the reaction.
Heck Reaction: C-C Bond Formation (Alkenyl)
The Heck reaction allows for the vinylation of aryl halides. A key mechanistic consideration is the stereochemical outcome, which is typically governed by a syn-addition of the palladium-aryl species across the double bond, followed by a syn-elimination of β-hydride to give the E-alkene as the major product. Phosphine-free catalyst systems or those with bulky phosphine ligands are often employed.
-
To a pressure tube or sealed vial, add N-Boc-4-bromoindoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and optionally, a phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%).
-
Add a base, such as triethylamine (Et₃N, 1.5 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkene coupling partner (e.g., methyl acrylate, styrene; 1.2-1.5 eq) and a polar aprotic solvent like DMF, DMA, or acetonitrile.
-
Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 4-alkenylindoline product.
Causality and Field Insights:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and effective precatalyst. For simple alkenes, phosphine-free conditions (the "Jeffery conditions") using a phase-transfer catalyst like Bu₄NCl can be effective. For more complex systems, phosphine ligands are used to stabilize the catalyst.
-
Base: The base is crucial for neutralizing the HBr generated in the catalytic cycle, regenerating the active Pd(0) catalyst.
Conclusion and Outlook
This compound, particularly in its N-protected form, is a building block of significant potential for the synthesis of complex, biologically active molecules. While direct, published protocols for its cross-coupling are not abundant, a robust synthetic strategy can be confidently designed by leveraging the extensive knowledge base from analogous bromo-heterocyclic systems. The key to success lies in the mandatory N-protection of the indoline core, followed by the judicious selection of a palladium catalyst and ligand system tailored to the specific bond being formed. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers to unlock the synthetic utility of this compound and accelerate the discovery of novel therapeutics and functional materials.
References
- Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles by Polymethylhydrosiloxane. Synthesis, 2007(10), 1509-1512.
- Lv, B., Zhang, B., Wu, Y., et al. (2021). Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 211, 113001.
- Fravolini, A., Grandi, S., & Taticchi, A. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(6), 1297-1306.
- Zhang, T., Li, Z., Zhang, J., et al. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(10), 6949-6966.
- Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles gives N-(tert-butoxycarbonyl)indolines. Synthesis, 2007, 1509-1512.
- American Chemical Society (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.
- Fox, J. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5227–5235.
- Xu, C., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376.
- Rosa, G. R., et al. (2020). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate.
- Reddy, L. M., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 341–351.
Sources
- 1. Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Reduction of N-(tert-Butoxycarbonyl)indoles by Polymethylhydrosiloxane [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical History of 4-Bromoindoline Synthesis
An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
Abstract
The indoline nucleus is a cornerstone of modern medicinal chemistry, embedded in a multitude of natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 4-position creates 4-bromoindoline, a synthetically versatile intermediate that unlocks access to a unique chemical space for drug discovery. This technical guide provides a comprehensive historical and methodological overview of this compound synthesis. It traces the evolution of synthetic strategies from the foundational reduction of indoles to the development of robust, high-yield protocols suitable for process chemistry. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for scientists engaged in the synthesis and application of this important heterocyclic building block.
Introduction: The Strategic Importance of the this compound Core
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in drug discovery, prized for its rigid, three-dimensional shape and its ability to present substituents in well-defined vectors. Its strategic value is amplified by the introduction of a halogen, such as bromine, onto the benzenoid ring. The bromine atom in this compound is not merely a placeholder; it is a powerful synthetic handle. It serves as a linchpin for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, and heteroaryl moieties. This capability allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs, particularly in the creation of agents targeting neurological disorders and oncology pathways.[1]
The journey to efficient and scalable syntheses of this compound is a story of incremental yet significant advancements in synthetic organic chemistry. It begins with the fundamental challenge of selectively reducing the electron-rich pyrrole ring of an indole precursor without affecting the benzene ring or the labile halogen substituent.
Foundational Concepts: From Indigo to Indoline
The history of indoline is inextricably linked to its aromatic parent, indole, which was first isolated in 1866 by Adolf von Baeyer from the degradation of the dye indigo.[2] Early investigations revealed that the indole nucleus possessed a unique reactivity, with the C2-C3 double bond being susceptible to reduction. The first syntheses of the basic indoline core were achieved through brute-force methods, such as dissolving metal reductions using zinc in phosphoric acid, which saturated the pyrrole ring.[2] These early methods, while historically significant, were often harsh and lacked the selectivity required for constructing highly functionalized molecules like this compound.
The primary and most direct synthetic disconnection for this compound points to its aromatic precursor, 4-bromoindole. Therefore, the history of this compound synthesis is a two-part narrative: first, the efficient construction of 4-bromoindole, and second, the selective reduction of its pyrrole ring.
Constructing the Precursor: The Leimgruber-Batcho Synthesis of 4-Bromoindole
While numerous methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis , first disclosed in a 1971 patent, has become a preferred industrial method due to its high yields, mild conditions, and avoidance of harsh acids.[3] This strategy is particularly well-suited for producing 4-substituted indoles that are often difficult to access via other classic methods like the Fischer synthesis.
The synthesis of 4-bromoindole via this route begins with 4-bromo-2-nitrotoluene. The key transformation involves the condensation of the acidic methyl group of the nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly conjugated enamine. This intermediate is then subjected to reductive cyclization to furnish the indole ring.
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} caption [label="Workflow for Leimgruber-Batcho Synthesis of 4-Bromoindole.", fontsize=10, fontname="Arial"];
Causality in the Leimgruber-Batcho Synthesis:
-
Starting Material: 4-Bromo-2-nitrotoluene is the ideal starting material. The nitro group activates the ortho-methyl group by induction, increasing the acidity of its protons and facilitating deprotonation and subsequent condensation with DMF-DMA.
-
Enamine Formation: The use of pyrrolidine as a catalyst or co-reagent often accelerates the formation of the enamine compared to using only the N,N-dimethyl enamine, leading to shorter reaction times. The resulting enamine is a stable, often intensely colored crystalline solid, which can be easily purified.
-
Reductive Cyclization: The critical step is the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Raney Nickel, Pd/C) or chemical reducing agents (e.g., iron in acetic acid). The choice of reductant can be tailored to the presence of other functional groups in the molecule.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Bromoindole
Reference: Adapted from Moyer, M. P.; Shiurba, J. F.; Rapoport, H. J. Org. Chem.1986 , 51 (26), 5106–5110.[4]
-
Enamine Formation:
-
To a solution of 4-bromo-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq) and pyrrolidine (1.1 eq).
-
Heat the mixture at 110 °C under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Add diethyl ether and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which often crystallizes upon standing and can be used directly in the next step.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a mixture of ethanol and acetic acid.
-
Add iron powder (excess, ~5-10 eq) portion-wise to the stirred solution.
-
Heat the suspension to 100 °C for 3 hours. The intense red color of the enamine will fade as the reaction proceeds.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromoindole.
-
The Critical Transformation: Selective Reduction to this compound
With a reliable route to 4-bromoindole established, the central challenge becomes the selective reduction of the C2-C3 double bond. The aromaticity of the indole ring makes this a non-trivial transformation; harsh conditions can lead to over-reduction of the benzene ring or hydrodebromination. Two principal methodologies have emerged as the most effective: Chemical Reduction with Borohydride Reagents and Catalytic Hydrogenation .
Method A: Chemical Reduction with Acyloxyborohydrides
A landmark development in indole reduction was reported by G.W. Gribble and colleagues in 1974.[5] They discovered that sodium borohydride in neat carboxylic acids was a powerful system for reducing indoles. The key insight was that the carboxylic acid acts as both a solvent and a proton source, activating the indole ring towards reduction.
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} caption [label="Mechanism of Indole Activation and Reduction by NaBH₄/RCOOH.", fontsize=10, fontname="Arial"];
-
The Role of the Acid: The indole nitrogen is not basic enough to be protonated by a carboxylic acid. Instead, the acid protonates the C3 position of the indole, which is the site of highest electron density. This disrupts the aromaticity of the pyrrole ring and forms a reactive indoleninium ion.[5]
-
The Hydride Source: The indoleninium ion is essentially an electrophilic iminium ion, which is readily reduced by a hydride source. The actual reducing agent is believed to be an acyloxyborohydride species, NaBH(OCOR)₃, formed from the reaction of NaBH₄ with the carboxylic acid.[5]
A crucial discovery was that the choice of carboxylic acid dictates the outcome. While NaBH₄ in acetic acid leads to both reduction and N-alkylation (N-ethylation), using the stronger trifluoroacetic acid (TFA) leads exclusively to reduction, providing the desired N-unsubstituted indoline.[5][6] An even milder and more selective reagent, sodium cyanoborohydride (NaBH₃CN) , was later found to be exceptionally effective for this transformation in acetic acid, becoming a method of choice.[1][5]
-
Causality of Selectivity (NaBH₃CN): Sodium cyanoborohydride is a less potent hydride donor than sodium borohydride due to the electron-withdrawing nature of the cyano group.[7] Its reactivity is highly pH-dependent. In the mildly acidic conditions of acetic acid, it is not reactive enough to reduce ketones or aldehydes but is perfectly suited to reduce the iminium ions formed from protonated indoles.[7][8] This exquisite selectivity prevents side reactions and makes the protocol very reliable.
Experimental Protocol: Reduction of 4-Bromoindole with NaBH₃CN
Reference: Adapted from Gribble, G. W. et al. J. Am. Chem. Soc.1974 , 96, 7812-7814 and general procedures for indole reduction.[1][5][9]
-
To a stirred solution of 4-bromoindole (1.0 eq) in glacial acetic acid at room temperature, add sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully pour the reaction mixture over crushed ice and basify to pH > 10 by the slow addition of concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, ensuring the temperature is maintained below 20 °C with an ice bath.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and atom-economical method for reduction. For indoles, this process typically involves a heterogeneous catalyst, such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), under a pressurized atmosphere of hydrogen gas.
-
Challenges and Solutions: The hydrogenation of an unprotected indole is challenging for two main reasons: 1) the aromatic stability of the ring system requires activation, and 2) the product, indoline, is a secondary amine that can act as a catalyst poison, hindering the reaction.[10]
-
Acidic Activation: Similar to chemical reduction, the reaction is greatly accelerated under acidic conditions. A Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid is used to protonate the indole, disrupting its aromaticity and facilitating its adsorption onto the catalyst surface.[10]
-
Catalyst Choice: Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than palladium for indole reduction, as they are less prone to poisoning by the amine product. However, care must be taken to avoid over-reduction of the benzene ring or hydrodebromination, which can be a competing pathway, especially with palladium catalysts under harsh conditions. A key advantage is the "green" nature of the process, with water often being a suitable solvent and hydrogen gas being the only reagent.[10]
Experimental Protocol: Catalytic Hydrogenation of 4-Bromoindole
Reference: Adapted from methodologies for heterogeneous catalytic hydrogenation of substituted indoles.[10]
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 4-bromoindole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5-10 mol% loading), and a suitable solvent such as methanol, ethanol, or acetic acid.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, ~10 mol%) or use acetic acid as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If an acid catalyst was used, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify by chromatography or crystallization as needed.
Methodological Comparison and Field Insights
| Feature | Leimgruber-Batcho Synthesis | NaBH₃CN Reduction | Catalytic Hydrogenation |
| Stage | Precursor Synthesis (Indole) | Indole to Indoline | Indole to Indoline |
| Key Reagents | 4-Bromo-2-nitrotoluene, DMF-DMA | 4-Bromoindole, NaBH₃CN, Acetic Acid | 4-Bromoindole, H₂, Pt/C |
| Typical Yield | High (often >80%) | Very High (often >90%) | High to Very High (>85%) |
| Conditions | Moderate heat (110 °C), then reduction | Room Temperature, atmospheric pressure | Room temp to moderate heat, high pressure |
| Advantages | High yield, reliable, good for 4-subst. | Excellent selectivity, mild, simple setup | Atom economical, "green" reagents, scalable |
| Disadvantages | Multi-step, requires specific starting material | Stoichiometric toxic reagent (cyanide source) | Requires specialized pressure equipment, catalyst cost/poisoning, risk of dehalogenation |
| Expert Insight | The go-to method for preparing the 4-bromoindole precursor on a large scale. | The most reliable and convenient lab-scale method for clean conversion to the indoline.[1] | Preferred for large-scale industrial synthesis due to cost and waste profile, provided dehalogenation can be controlled.[10] |
Conclusion and Future Outlook
The synthesis of this compound has evolved from a laboratory curiosity into a robust and scalable process, driven by its increasing importance in pharmaceutical research. The historical progression from harsh metal-acid reductions to the nuanced and selective chemistry of acyloxyborohydrides, particularly sodium cyanoborohydride, represents a significant advance in synthetic methodology. The Leimgruber-Batcho synthesis provides a reliable platform for accessing the crucial 4-bromoindole precursor, while both chemical reduction and catalytic hydrogenation offer effective, albeit different, paths to the final target. For the research scientist, the NaBH₃CN method offers unparalleled convenience and selectivity on a laboratory scale. For the process chemist, catalytic hydrogenation presents a greener, more atom-economical route for large-scale production. Future developments will likely focus on further refining catalytic systems to minimize dehalogenation, lower catalyst loadings, and develop enantioselective reductions to directly access chiral indolines.
References
- Moyer, M. P.; Shiurba, J. F.; Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. [Link]
- Clark, R. D.; Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Wikipedia. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia.
- Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]
- Gribble, G. W. (1996). Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 167–180). American Chemical Society. [Link]
- ResearchGate. (n.d.). Gribble indole reduction. Request PDF.
- Wikipedia. (2023). Sodium cyanoborohydride. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride.
- Gribble, G. W., Nutaitis, C. F., & Leese, R. M. (1984). Reactions of sodium borohydride in acidic media. Part XIII. On the reaction of indole with sodium borohydride in trifluoroacetic acid. Heterocycles, 22(2), 379-385. [Link]
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Balaraman, K.; Gunanathan, C.; Zhang, J.; Milstein, D. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge. Angewandte Chemie International Edition, 50(48), 11482-11485. [Link]
- Chem-Impex. (n.d.). This compound.
- Gribble, G. W., Nutaitis, C. F., & Leese, R. M. (1984). On the reaction of indole with sodium borohydride in trifluoroacetic acid. Heterocycles, 22(2), 379-385.
- Sanz, R., Martínez, A., Miguel, D., Álvarez-Gutiérrez, J. M., & Rodríguez, F. (2013). Convenient Synthesis of Indolines by Reduction of Indoles with Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 43(4), 489-493.
- ResearchGate. (2018). How can synthesis 4-bromo indole and 4-methyl indole?.
- PubChem. (n.d.). 4-Bromo-2-nitrotoluene.
- PubChem. (n.d.). 4-Bromoindole.
- PubChem. (n.d.). This compound.
- Gribble, G. W. (1983). Convenient Synthesis of Indolines by Reduction of Indoles with Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-493.
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- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Scientist's Perspective on Compound Verification
An In-Depth Technical Guide to the Basic Characterization of 4-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and materials science, the precise identity and purity of a starting material are the bedrock upon which all subsequent data rests. An unverified reagent is a liability, capable of invalidating weeks or even months of research. This compound, a versatile heterocyclic building block, is no exception. Its utility in constructing complex molecular architectures, particularly in medicinal chemistry, demands a rigorous and unequivocal approach to its characterization.[1][2][3]
This guide is structured not as a rigid checklist but as a logical workflow, mirroring the process a senior scientist would follow to gain absolute confidence in a chemical entity. We will move from fundamental physicochemical properties to the nuanced fingerprints provided by spectroscopic and chromatographic techniques. The emphasis here is not just on the "how" but the "why"—explaining the rationale behind each method and how the data from each technique corroborates the others to build a comprehensive, self-validating profile of this compound.
Foundational Properties: The Initial Dossier
Before any advanced instrumentation is employed, a foundational understanding of the compound's physical and chemical properties is essential. This initial dossier informs safe handling, storage, and the selection of appropriate solvents and conditions for subsequent analyses. This compound (CAS 86626-38-2) is the saturated, non-aromatic pyrrolidine-ring counterpart to 4-bromoindole. This structural difference is critical and profoundly influences its chemical behavior and spectral properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Chemical Name | 4-bromo-2,3-dihydro-1H-indole | IUPAC Nomenclature |
| Synonyms | This compound | Common Name[4] |
| CAS Number | 86626-38-2 | Chemical Abstracts Service[4] |
| Molecular Formula | C₈H₈BrN | Derived from structure[4] |
| Molecular Weight | 198.06 g/mol | Calculated from formula[4] |
| Appearance | Solid | Inferred from use in synthesis[1][5] |
| Storage | Store at 2-8°C, under inert gas | Recommended for halogenated anilines |
| Safety | Irritant; handle with PPE | See Safety Data Sheets |
Note: Due to the relative novelty of this reagent compared to its indole counterpart, publicly available, experimentally determined data for properties like melting and boiling points are scarce. The information provided is based on supplier data and chemical principles.
Mass Spectrometry (MS): The Unambiguous Mass Signature
Mass spectrometry is the most definitive technique for confirming the molecular weight of a compound. For a halogenated substance like this compound, it provides a uniquely clear signature due to the characteristic isotopic pattern of bromine.
Causality of Method Choice: Why EI-MS is the First Step
Electron Ionization (EI) is chosen for initial analysis due to its robustness and its ability to induce reproducible fragmentation. This fragmentation pattern serves as a "fingerprint," which, alongside the molecular ion, can be used to confirm the structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) coupled to a mass selective detector.
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Data Interpretation: Decoding the Spectrum
A successful analysis will yield a mass spectrum with the following key features:
-
The Molecular Ion (M⁺): The most critical feature will be a pair of peaks of nearly equal intensity at m/z 198 and m/z 200 . This is the definitive signature of a molecule containing a single bromine atom, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The presence of this doublet immediately confirms the elemental composition includes one bromine atom.
-
Key Fragments: Expect to see characteristic fragments that validate the indoline structure.
-
[M-Br]⁺ Peak: A peak at m/z 119 , resulting from the loss of the bromine radical. This confirms the mass of the core indoline structure.
-
Other Fragments: Additional peaks may appear corresponding to the cleavage of the dihydro-pyrrole ring, though the aromatic portion is typically more stable.
-
Table 2: Predicted Mass Spectral Data for this compound
| m/z Value | Identity | Relative Intensity | Rationale |
| 198 / 200 | [C₈H₈BrN]⁺ | High (1:1 ratio) | Molecular ion peak with bromine isotope pattern. |
| 119 | [C₈H₈N]⁺ | Moderate | Loss of the bromine radical (•Br). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Causality of Method Choice: Probing the Atomic Environment
¹H NMR quantifies the number of different types of protons and their neighboring relationships, while ¹³C NMR confirms the number and type of carbon atoms. Together, they provide a complete picture of the molecule's covalent structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans. Observe the spectral window from 0 to 10 ppm.
-
¹³C NMR: Acquire several hundred scans using proton decoupling. Observe the spectral window from 0 to 160 ppm.
-
Data Interpretation: Assembling the Molecular Puzzle
The spectra should be consistent with the this compound structure, which contains three distinct aromatic protons and four aliphatic protons on the saturated ring, plus a proton on the nitrogen.
¹H NMR Spectrum:
-
Aromatic Region (6.5 - 7.5 ppm): Expect three signals corresponding to the protons on the benzene ring.
-
A doublet around 7.0-7.2 ppm (Proton at C7).
-
A triplet around 6.8-7.0 ppm (Proton at C6).
-
A doublet around 6.6-6.8 ppm (Proton at C5).
-
The coupling constants (J-values) between these protons will confirm their ortho and meta relationships.
-
-
Aliphatic Region (2.5 - 4.0 ppm): Two signals, each integrating to 2 protons, are expected for the saturated ring.
-
A triplet around 3.5-3.8 ppm, corresponding to the two protons at C2 (adjacent to the nitrogen).
-
A triplet around 2.9-3.2 ppm, corresponding to the two protons at C3.
-
These two signals will be coupled to each other, showing a characteristic triplet pattern.
-
-
N-H Proton: A broad singlet, typically between 3.5 and 5.0 ppm, corresponding to the amine proton. Its chemical shift can be variable and it may exchange with trace water in the solvent.
¹³C NMR Spectrum:
-
Aromatic Region (110 - 155 ppm): Expect six distinct signals.
-
Four signals for the protonated aromatic carbons (C5, C6, C7, and C3a).
-
Two quaternary carbon signals (C4-Br and C7a), which will typically be of lower intensity. The signal for C4 will be significantly influenced by the attached bromine.
-
-
Aliphatic Region (25 - 55 ppm): Two signals are expected.
-
A signal for C2 (attached to nitrogen), typically downfield (~45-55 ppm).
-
A signal for C3, typically upfield (~28-35 ppm).
-
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |
| N-H | 3.5 - 5.0 | - | Broad singlet |
| C2-H₂ | 3.5 - 3.8 | 45 - 55 | Triplet |
| C3-H₂ | 2.9 - 3.2 | 28 - 35 | Triplet |
| C4 | - | 110 - 120 | Quaternary (C-Br) |
| C5-H | 6.6 - 6.8 | ~115 | Doublet |
| C6-H | 6.8 - 7.0 | ~128 | Triplet |
| C7-H | 7.0 - 7.2 | ~125 | Doublet |
| C3a | - | ~130 | Quaternary |
| C7a | - | ~150 | Quaternary (C-N) |
| Note: These are predicted values based on chemical principles and data from substituted indolines. Actual values may vary depending on solvent and experimental conditions.[1][5] |
Infrared (IR) Spectroscopy: The Functional Group Checklist
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within a molecule. It works by detecting the vibrational frequencies of bonds, which are characteristic of the bond type.
Causality of Method Choice: A Quick and Corroborative Scan
While not as structurally definitive as NMR, IR spectroscopy provides immediate, corroborative evidence. It quickly confirms the presence of the N-H bond, the aromatic ring, and the aliphatic C-H bonds, ruling out alternative structures that lack these features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan first, then scan the sample.
Data Interpretation: Identifying Key Vibrations
The IR spectrum should display several characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2950 | C-H Stretch | Aliphatic (CH₂) |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
| 500 - 600 | C-Br Stretch | Aryl Halide |
Chromatographic Purity Assessment
Spectroscopy confirms structure, but chromatography quantifies purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of this compound and identifying any potential impurities, such as starting materials or over-brominated side products.
Workflow for Purity Analysis
Caption: Orthogonal chromatographic purity workflows.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase: Prepare a mobile phase of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA), typically in a 60:40 (v/v) ratio.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create a working solution at ~0.1 mg/mL.
-
Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) and a UV-Vis detector.
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 220 nm.
-
Run Time: 10 minutes.
-
-
Analysis: The purity is calculated based on the relative area percentage of the main peak. A pure sample should exhibit a single major peak.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of dichloromethane.
-
Instrumentation: GC system with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm).
-
Method: Use the same temperature program as described for GC-MS.
-
Analysis: The FID is highly sensitive to carbon-containing compounds and provides excellent quantification. Purity is determined by the area percent of the main peak. This method is orthogonal to HPLC, providing a higher degree of confidence in the purity assessment.
Conclusion: A Self-Validating Characterization Cascade
By systematically applying this suite of analytical techniques, a researcher can build a comprehensive and self-validating dossier for this compound. Mass spectrometry provides the definitive molecular weight and elemental composition. NMR spectroscopy maps the precise atomic connectivity. IR spectroscopy offers a rapid confirmation of essential functional groups. Finally, orthogonal chromatographic methods provide a reliable quantification of purity. Each technique's result corroborates the others, culminating in a high-confidence characterization that forms a solid foundation for any subsequent research and development.
References
- PubChem. 4-bromo-2,3-dihydro-1H-indol-2-one.
- Google Patents.
- PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione.
- PubChem. 4-Bromoindole.
- ACS Publications. Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]
- Supporting Information.
- ACS Publications. De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society. [Link]
- Watson International. 4-bromo-2,3-dihydro-1h-indole. [Link]
- PubChem. 4-bromo-2,3-dihydro-1H-isoindole-1-carbaldehyde.
- TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]
- JOCPR. Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- J&K Scientific. 4-Bromo-2,3-dihydro-1H-indole. [Link]
- Google Patents.
- ChemInform Abstract. Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform. [Link]
Sources
Methodological & Application
Topic: Suzuki Coupling Protocol for 4-Bromoindoline with Aryl Boronic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Aryl Indolines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] Its application in medicinal chemistry is particularly profound, enabling the assembly of complex molecular architectures from readily available building blocks. The indoline scaffold, a saturated analog of indole, is a "privileged" structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with activities ranging from anti-tumor to anti-bacterial.[2][3][4][5] The synthesis of 4-aryl indolines via Suzuki coupling provides a direct route to novel chemical entities with significant potential for interacting with biological targets, making this a critical transformation for drug development professionals.[3]
However, the presence of the nitrogen atom within the indoline heterocycle introduces specific challenges. The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or "catalyst poisoning".[6][7] Furthermore, the N-H proton can be acidic, leading to undesired side reactions under basic conditions.[8] This guide provides a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of 4-bromoindoline with a variety of aryl boronic acids. It explains the critical parameters and offers expert insights to navigate potential challenges, ensuring reproducible and high-yielding results.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9][10][11] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][10][12]
-
Reductive Elimination: The two coupled organic fragments (the indoline and the aryl group) are expelled from the palladium center, forming the final 4-aryl-indoline product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9][11]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination of 4-bromoindoline. The indoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 4-position via C-N bond formation opens up a vast chemical space for the synthesis of novel therapeutic agents and chemical probes. This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and bases, and offers a step-by-step experimental procedure designed for reproducibility and high yield. Furthermore, a troubleshooting guide and critical safety considerations are included to ensure a safe and efficient laboratory practice.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a significant number of drug candidates are arylamines.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of these compounds by offering a versatile and efficient method that overcomes the limitations of traditional approaches like nucleophilic aromatic substitution or the Ullmann condensation.[1][2] These older methods often require harsh reaction conditions and have a limited substrate scope.[2]
The Buchwald-Hartwig reaction, developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, allows for the coupling of a wide variety of amines with aryl halides and pseudohalides under relatively mild conditions.[1][2] Its broad functional group tolerance and applicability to a diverse range of substrates have established it as an indispensable tool in the synthesis of complex molecules.[3]
This guide focuses on a specific, yet highly relevant, application: the amination of this compound. The indoline moiety is a core component of many biologically active natural products and synthetic compounds. The ability to introduce a nitrogen-containing substituent at the 4-position provides a powerful handle for modulating the pharmacological properties of these molecules, making this a key transformation for drug discovery programs.
Scientific Principles and Rationale
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[4]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]
The Critical Role of Ligands
The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and crucially, promotes the key steps of oxidative addition and reductive elimination. For substrates like this compound, which contains an N-H bond that could potentially coordinate to the catalyst, bulky and electron-rich ligands are essential.
-
Sterically Hindered Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and DavePhos have proven to be highly effective for the amination of aryl chlorides and bromides.[5] Their steric bulk facilitates the reductive elimination step and prevents the formation of inactive catalyst dimers.[3]
-
Rationale for XPhos: For the amination of this compound, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice. Its steric hindrance and electron-donating properties accelerate the catalytic cycle, leading to higher yields and faster reaction times. The use of pre-formed palladium precatalysts, such as XPhos Pd G3, is highly recommended as they are air- and moisture-stable, ensuring a more reliable and reproducible generation of the active Pd(0) species in situ.[6][7]
Base and Solvent Selection
The base plays a crucial role in deprotonating the amine, facilitating the formation of the key palladium-amido intermediate.[8] Strong, non-nucleophilic bases are typically required.
-
Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used strong bases.[9] For substrates that may be sensitive to these strong alkoxides, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures or longer reaction times.[4][10]
-
Solvents: The reaction is typically carried out in anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common choices.[9] It is imperative that the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Experimental Protocol: Amination of this compound with Morpholine
This protocol describes a general procedure for the coupling of this compound with morpholine, a common secondary amine. The reaction parameters can be adapted for other primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | Should be freshly distilled if purity is questionable. |
| XPhos Pd G3 | Commercially Available | An air-stable precatalyst.[6] | |
| Sodium tert-butoxide | ≥97% | Commercially Available | Handle in a glovebox due to its hygroscopic nature. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Should be degassed prior to use. |
| Diethyl ether | Anhydrous | Commercially Available | For work-up. |
| Saturated aq. NaCl (Brine) | Prepared in-house | For work-up. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying. | |
| Celite® | Commercially Available | For filtration. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
-
Inert atmosphere glovebox or Schlenk line with high-purity nitrogen or argon.
-
Magnetic stir plate with heating.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Reaction Workflow
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination
Step-by-Step Procedure
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[9] The use of a glovebox is recommended for weighing and adding the base.
-
Addition of Solvent and Amine: Seal the flask with a rubber septum or a screw cap with a PTFE septum. Evacuate and backfill the flask with nitrogen or argon three times. Through the septum, add degassed anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent through a pad of Celite® and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholino)indoline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed solvent.3. Poor quality of reagents. | 1. Use a reliable precatalyst like XPhos Pd G3.[6] Ensure proper inert atmosphere techniques.2. Use freshly opened anhydrous solvent and degas thoroughly with N₂/Ar for at least 30 minutes.3. Purify starting materials if necessary. Ensure the base is not old or hydrated. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization of the aryl halide. | 1. This can be caused by moisture or prolonged reaction times at high temperatures. Ensure anhydrous conditions. Optimize reaction time.2. This is less common with bulky ligands like XPhos but can occur. A different ligand or lower temperature may be beneficial. |
| Indoline N-H Reactivity | The indoline N-H is acidic and could potentially be deprotonated by the strong base, leading to side reactions. | While the primary reaction is expected at the C-Br bond, if N-arylation becomes a significant issue, protection of the indoline nitrogen (e.g., as a Boc or Cbz carbamate) may be necessary. However, this adds extra steps to the synthesis. |
| Difficult Purification | Residual palladium catalyst or ligand in the product. | 1. Filter the crude product solution through a plug of silica gel or Celite® before concentration.2. Consider using a palladium scavenger resin during work-up. |
Safety Considerations
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is corrosive and hygroscopic. It should be handled in a glovebox. It reacts exothermically with water.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.
-
Inert Atmosphere: Proper training in the use of a Schlenk line or glovebox is essential to ensure the reaction is performed safely and effectively under an inert atmosphere.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of 4-aminoindoline derivatives. Success hinges on a careful selection of a suitable catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand like XPhos, and the rigorous exclusion of oxygen and moisture. The protocol provided herein serves as a reliable starting point for researchers, and with careful optimization and adherence to safety protocols, this powerful transformation can be a key enabling technology in the development of novel molecules for drug discovery and beyond.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019, October 8).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
- Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.).
- Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's - The Royal Society of Chemistry. (n.d.).
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021, March 4).
- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - NIH. (2021, June 9).
- Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)-H Bonds. | Semantic Scholar. (n.d.).
- Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp 2 )-H Amination - J-Global. (n.d.).
- Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination - Deakin University research repository. (n.d.).
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- 6. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes and Protocols for the N-Alkylation of 4-Bromoindoline
Introduction: Significance of N-Alkylated 4-Bromoindolines
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, N-alkylated indolines are key intermediates in the synthesis of complex molecules, where the substituent on the nitrogen atom significantly modulates biological activity and pharmacokinetic properties. The 4-bromoindoline variant offers a strategic advantage; the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. It details the underlying chemical principles, explores critical reaction parameters, and offers validated, step-by-step protocols to ensure successful and reproducible outcomes.
Reaction Principle and Mechanism
The N-alkylation of this compound is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the secondary amine at the N-1 position using a suitable base. This generates a highly nucleophilic indolinide anion, which subsequently attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired N-alkylated product.
The overall transformation can be summarized as follows:
Figure 1: General mechanism for the N-alkylation of this compound.
Unlike indoles, where competitive C3-alkylation is a significant concern, the saturated nature of the indoline ring largely precludes this side reaction, making N-alkylation more straightforward.[2] However, the choice of reaction conditions remains critical to achieve high yields and avoid potential side reactions.
Critical Reaction Parameters
The success of the N-alkylation reaction hinges on the careful selection of several key parameters. Each component plays a crucial role in the reaction's efficiency, rate, and overall yield.
-
Base Selection: The base is arguably the most critical component. Its function is to deprotonate the indoline N-H group. The acidity of this proton is similar to that of an N-alkylaniline, necessitating a sufficiently strong base for complete deprotonation.
-
Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is a classic and highly effective choice, typically used as a 60% dispersion in mineral oil.[3][4] It irreversibly deprotonates the amine, driving the reaction to completion. However, it is pyrophoric and requires strict anhydrous and inert atmosphere (N₂ or Ar) conditions.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are milder, non-pyrophoric alternatives that are easier to handle.[5] They are often sufficient for reactive alkylating agents and are particularly useful in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is more soluble and basic than K₂CO₃, often leading to faster reactions.
-
Hydroxide Bases (e.g., KOH): Potassium hydroxide can also be effective, especially in solvents like DMSO.[3] It is crucial to use freshly crushed or powdered KOH to maximize its surface area and reactivity.
-
-
Solvent System: The solvent must dissolve the starting materials and facilitate the interaction between the indolinide anion and the alkylating agent.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[3][6][7] They effectively solvate the cation of the indolinide salt, leaving the anion "naked" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.
-
Ethereal Solvents: Tetrahydrofuran (THF) is also commonly used, particularly with strong bases like NaH.[8][9] It is less polar than DMF or DMSO but is easily rendered anhydrous and is a good choice for many applications.
-
-
Alkylating Agent: The structure of the alkylating agent (R-X) dictates the group being installed on the nitrogen.
-
Reactivity: The reactivity order for the leaving group (X) is generally I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[3]
-
Types: Common agents include simple alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides (e.g., benzyl bromide), and allylic halides.
-
-
Temperature Control: Temperature influences the reaction rate.
-
Reactions with strong bases like NaH are often initiated at 0 °C to control the initial exothermic deprotonation and hydrogen gas evolution, before being allowed to warm to room temperature for the substitution step.[3]
-
Reactions with weaker bases like K₂CO₃ may require heating (e.g., 60-100 °C) to achieve a reasonable reaction rate.[10]
-
Experimental Protocols
The following protocols are robust starting points for the N-alkylation of this compound and can be adapted based on the specific alkylating agent used.
Protocol 1: Classic Conditions using Sodium Hydride (NaH)
This method is highly effective and generally provides high yields. It is the preferred method for less reactive alkylating agents.[3][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Figure 2: General experimental workflow for N-alkylation using NaH.
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) in small portions. Caution: Hydrogen gas evolves. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture via syringe, maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.
Protocol 2: Milder Conditions using Potassium Carbonate (K₂CO₃)
This method avoids the use of pyrophoric NaH and is suitable for reactive alkylating agents like benzyl and allyl bromides.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Alkylating agent (e.g., benzyl bromide, 1.2 eq.)
-
Potassium iodide (KI), catalytic amount (optional)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), K₂CO₃ (2.0-3.0 eq), and a catalytic amount of KI (optional, ~0.05 eq).
-
Dissolution: Add anhydrous DMF or acetonitrile to the flask (0.2-0.5 M).
-
Alkylation: Add the alkylating agent (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 3-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with ethyl acetate. Alternatively, dilute the entire reaction mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of indoline and related heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Base (eq.) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Typical Yield | Reference / Notes |
| NaH (1.2) | DMF | Benzyl Bromide | 0 to RT | 2-12 | >90% | Classic, high-yielding method. Requires inert atmosphere.[3][4] |
| K₂CO₃ (2.0) | DMF | Benzyl Bromide | 60 | 24 | 70-85% | Milder, easier to handle. May require heat and longer times.[10] |
| KOH (2.5) | DMSO | Alkyl Halide | RT | 1-12 | 75-90% | Effective alternative to NaH; solvent can be difficult to remove.[3] |
| Cs₂CO₃ (1.5) | MeCN | Alkyl Halide | 80 | 6-18 | 80-95% | Highly effective carbonate base, but more expensive. |
| Fe-catalyst | TFE | Benzyl Alcohol | 110 | 18 | ~90% | Advanced "borrowing hydrogen" method; avoids alkyl halides.[1][11] |
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges. A systematic approach to troubleshooting can quickly identify and resolve issues.
Figure 3: Troubleshooting guide for optimizing the N-alkylation reaction.
Conclusion
The N-alkylation of this compound is a fundamental transformation for creating valuable synthetic intermediates. A successful reaction relies on the judicious choice of base, solvent, and temperature. For general applications, the use of sodium hydride in DMF offers a reliable and high-yielding route, while potassium carbonate provides a milder and safer, albeit potentially slower, alternative. By following the detailed protocols and troubleshooting guide presented in this note, researchers can confidently and efficiently synthesize a wide array of N-alkylated this compound derivatives.
References
- Application Notes and Protocols for N-Alkylation of 5-bromo-3-methyl-1H-indole - Benchchem.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Synthesis of N-alkylated indoles.
- Enantioselective Catalytic Synthesis of N-alkyl
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- N-alkylation of indole derivatives - Google P
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
- Technical Support Center: Selective N-Alkyl
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
- Optimizing reaction conditions for N-alkyl
- Selective Iron Catalyzed Synthesis of N‐Alkyl
- A Novel Strategy for the Synthesis of N-Alkyl
- Selective Iron Catalyzed Synthesis of N-Alkyl
- Scope of the N‐alkylation of indolines with alcohols.
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals.[1] The functionalization of this heterocyclic system is therefore of paramount importance in the discovery of novel therapeutic agents. This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 4-bromoindoline, a versatile building block for the synthesis of diverse indoline derivatives. Detailed application notes and representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-Mizoroki reactions are presented, with an emphasis on the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions. This guide is intended to empower researchers to effectively utilize these powerful synthetic transformations in their drug discovery and development endeavors.
Introduction: The Significance of the Indoline Scaffold and the Role of this compound
Indoline, a bicyclic aromatic amine, is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its three-dimensional structure and hydrogen-bonding capabilities make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[1] The strategic functionalization of the indoline ring is a key aspect of medicinal chemistry programs aimed at developing new drugs.
This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of substituted indolines. The bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, alkynyl, and alkenyl groups. These transformations, which have revolutionized organic synthesis, proceed under relatively mild conditions and tolerate a broad spectrum of functional groups, making them indispensable tools in modern drug discovery.[3]
A crucial consideration when working with indoline in palladium-catalyzed reactions is the potential for the indoline nitrogen to coordinate to the palladium center, which can inhibit or "poison" the catalyst, leading to low yields. Therefore, protection of the indoline nitrogen is often a necessary prerequisite for successful cross-coupling. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under many reaction conditions and its relatively straightforward removal.[4] The protocols detailed in this guide will focus on N-Boc-4-bromoindoline as the substrate.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[5]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-Boc-4-bromoindoline to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling of N-Boc-4-bromoindoline
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of related nitrogen-containing heterocycles.[7]
Materials:
-
N-Boc-4-bromoindoline
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-4-bromoindoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 82-92 |
Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[2][8] This reaction has broad substrate scope and has become a cornerstone of medicinal chemistry for the synthesis of arylamines.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of other cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of N-Boc-4-bromoindoline, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base is used to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group on the palladium center couple to form the C-N bond, regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination of N-Boc-4-bromoindoline
This protocol is a representative procedure based on established methods for the amination of aryl bromides.[8][10]
Materials:
-
N-Boc-4-bromoindoline
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add N-Boc-4-bromoindoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe under an argon atmosphere.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 82-92 |
| Indole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 110 | 24 | 70-80 |
Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
-
Palladium Cycle: Similar to other cross-coupling reactions, this cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to give the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the deprotonated alkyne itself.
Figure 3: Simplified mechanism of the Sonogashira coupling.
Representative Protocol for Sonogashira Coupling of N-Boc-4-bromoindoline
This is a representative protocol adapted from general procedures for the Sonogashira coupling of aryl bromides.[13][14]
Materials:
-
N-Boc-4-bromoindoline
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
CuI (Copper(I) iodide) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
THF (Tetrahydrofuran, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-4-bromoindoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25-50 | 12 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 60 | 8 | 80-90 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | Dioxane | 80 | 16 | 78-88 |
| Ethynyltrimethylsilane | Pd(OAc)₂ (2)/SPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 12 | 88-98 |
Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary. Copper-free conditions are also possible with appropriate ligand and base selection.
The Heck-Mizoroki Reaction: Alkenylation of this compound
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[15] It is a powerful tool for the synthesis of substituted alkenes.
Mechanistic Insights
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.[15][16]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of N-Boc-4-bromoindoline.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.
-
Base-promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species.
Figure 4: Simplified catalytic cycle of the Heck-Mizoroki reaction.
Representative Protocol for Heck Reaction of N-Boc-4-bromoindoline
This is a representative protocol based on general procedures for the Heck reaction.[15][17]
Materials:
-
N-Boc-4-bromoindoline
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine) (10 mol%)
-
Et₃N (Triethylamine) (2.0 equivalents)
-
DMF (N,N-Dimethylformamide, anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-4-bromoindoline (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.10 equiv.).
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 16 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 100 | 24 | 70-80 |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 18 | 72-82 |
| Methyl vinyl ketone | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe | Dioxane | 100 | 12 | 78-88 |
Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary.
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving N-Boc-4-bromoindoline is the removal of the Boc protecting group. This can typically be achieved under acidic conditions.[18]
Representative Protocol for N-Boc Deprotection:
-
Dissolve the N-Boc protected indoline derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base such as saturated aqueous NaHCO₃ and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected indoline.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst poisoning by the indoline nitrogen. | Ensure complete N-protection of the indoline. Use bulky, electron-rich ligands to shield the palladium center. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. Ensure anhydrous and anaerobic conditions. | |
| Protodehalogenation (loss of bromine) | Presence of a proton source (e.g., water). | Use anhydrous solvents and reagents. Screen different bases. |
| Homocoupling of coupling partners | Presence of oxygen (especially for Suzuki). | Thoroughly degas all solvents and maintain an inert atmosphere. |
| Decomposition of starting material or product | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction closely. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient and versatile routes to a wide array of 4-substituted indolines, which are valuable intermediates in drug discovery. A thorough understanding of the reaction mechanisms and the careful selection of reaction conditions, including the use of an N-protecting group, are crucial for achieving high yields and successful outcomes. The representative protocols and troubleshooting guide provided herein serve as a valuable resource for researchers seeking to leverage these powerful synthetic methods.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem.
- ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines.
- Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4537. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531–24538. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
- National Institutes of Health. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Wikipedia. (n.d.). Sonogashira coupling.
- ElectronicsAndBooks. (n.d.). tetrahedron.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- ACS Publications. (n.d.). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy.
- YouTube. (2015). Heck reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). On-DNA Synthesis of Multisubstituted Indoles.
- National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation.
- ResearchGate. (n.d.). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction.
- ResearchGate. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- National Institutes of Health. (n.d.). Diindolylamine Preparation and Stability Investigations.
- RSC Publishing. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles.
- ResearchGate. (2011). ChemInform Abstract: Buchwald—Hartwig Indole Synthesis.
- National Institutes of Health. (n.d.). Synthesis of 3-Sulfenyl- and 3-Selenylindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Alkynes, Followed by n-Bu4NI-Induced Electrophilic Cyclization.
- Semantic Scholar. (2023). A four-component reaction to access 3,3- disubstituted indolines via the palladium– norbornene-catalyzed ortho amination.
- ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by symmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3g-h. a.
- YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
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Strategic Protection of the Indoline Nitrogen in 4-Bromoindoline: A Guide for Synthetic Chemists
Introduction: The Strategic Imperative for Nitrogen Protection in 4-Bromoindoline Chemistry
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of a diverse array of biologically active compounds and functional materials. Its utility is largely derived from the presence of two key reactive sites: the nucleophilic indoline nitrogen and the versatile bromine-substituted aromatic ring, which is amenable to a wide range of cross-coupling reactions. However, the reactivity of the N-H bond often interferes with desired chemical transformations at the C4-position and other sites. Therefore, the judicious selection and implementation of a protecting group for the indoline nitrogen is a critical strategic consideration in any multi-step synthesis involving this scaffold.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of common protecting group strategies for the indoline nitrogen of this compound. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis of their stability under various reaction conditions to empower you to make informed decisions in your synthetic endeavors.
Choosing Your Shield: A Comparative Analysis of Common N-Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. For the this compound scaffold, the most commonly employed and strategically advantageous protecting groups are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups. The choice among these depends on the planned synthetic route and the orthogonality required.[1][2]
dot graph "Protecting_Group_Selection_Logic" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Synthetic Goal with\nthis compound"]; PG_Decision [label="Select N-Protecting Group"]; Boc [label="Boc Group", fillcolor="#34A853"]; Cbz [label="Cbz Group", fillcolor="#FBBC05"]; Ac [label="Acetyl Group", fillcolor="#EA4335"]; Reaction_Conditions [label="Planned Reactions"]; Deprotection_Strategy [label="Final Deprotection"];
Start -> PG_Decision; PG_Decision -> Reaction_Conditions; Reaction_Conditions -> Boc [label="Acid Labile\nStable to Base & Hydrogenolysis"]; Reaction_Conditions -> Cbz [label="Stable to Acid/Base\nLabile to Hydrogenolysis"]; Reaction_Conditions -> Ac [label="Robust\nLabile to Strong Acid/Base"]; Boc -> Deprotection_Strategy; Cbz -> Deprotection_Strategy; Ac -> Deprotection_Strategy; } Caption: Logic flow for selecting an appropriate N-protecting group for this compound.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability Profile |
| Boc (tert-butoxycarbonyl) | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl) | Stable to bases, hydrogenolysis, and most nucleophiles. |
| Cbz (benzyloxycarbonyl) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Labile to strong reducing agents. |
| Acetyl | Ac-N | Acetic anhydride or Acetyl chloride | Strong acid or base (e.g., HCl, NaOH) | More robust than carbamates; requires harsher deprotection conditions. |
In-Depth Protocols and Mechanistic Insights
The Boc Group: A Versatile and Widely Used Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for the indoline nitrogen due to its ease of installation and its lability under acidic conditions, which provides orthogonality with many base-catalyzed and metal-catalyzed reactions.[3]
Mechanism of Boc Protection: The protection of this compound with di-tert-butyl dicarbonate ((Boc)₂O), often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP), proceeds via nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of (Boc)₂O. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O.[4]
dot graph "Boc_Protection_Workflow" { layout=dot; rankdir="LR"; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; reagents [label="{(Boc)₂O, DMAP (cat.) | Solvent (e.g., DCM)}", shape=box]; reaction [label="Stir at RT", shape=diamond, style=filled, fillcolor="#FFFFFF"]; workup [label="Aqueous Workup", shape=box]; product [label="N-Boc-4-bromoindoline", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
start -> reagents [label="Add"]; reagents -> reaction; reaction -> workup [label="Reaction Complete"]; workup -> product [label="Purification"]; } Caption: General workflow for the Boc protection of this compound.
Experimental Protocol: N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-4-bromoindoline, can be purified by flash column chromatography on silica gel if necessary, typically affording a white to off-white solid in high yield (>95%).[5]
Deprotection of the N-Boc Group: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[6]
Experimental Protocol: N-Boc Deprotection
-
Dissolve N-Boc-4-bromoindoline (1.0 equiv.) in a 1:1 mixture of TFA and DCM (approx. 0.1 M) at 0 °C.
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected this compound.
The Cbz Group: Stability and Orthogonality to Acid-Labile Groups
The benzyloxycarbonyl (Cbz) group is an excellent choice when subsequent synthetic steps involve acidic conditions that would cleave a Boc group. Its removal via catalytic hydrogenolysis provides a mild and orthogonal deprotection strategy.[1]
Mechanism of Cbz Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involves a biphasic system with an aqueous base.[7] The indoline nitrogen acts as a nucleophile, attacking the carbonyl carbon of Cbz-Cl and displacing the chloride.[1]
Experimental Protocol: N-Cbz Protection of this compound
-
To a solution of this compound (1.0 equiv.) in a suitable organic solvent such as 1,4-dioxane or THF, add an aqueous solution of a base (e.g., 2 M NaHCO₃, 2.0 equiv.).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product, benzyl this compound-1-carboxylate, by flash chromatography.[8][9]
Deprotection of the N-Cbz Group: The Cbz group is most commonly removed by catalytic hydrogenolysis, which involves the cleavage of the benzylic C-O bond.[1]
Experimental Protocol: N-Cbz Deprotection
-
Dissolve N-Cbz-4-bromoindoline (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
The Acetyl Group: A Robust and Economical Option
The acetyl group is a simple and cost-effective protecting group that offers greater stability compared to carbamates. However, its removal requires harsher conditions, which may not be suitable for sensitive substrates.
Mechanism of Acetyl Protection: Acetylation is typically achieved by treating the indoline with acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: N-Acetyl Protection of this compound
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv.) or acetyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting 1-acetyl-4-bromoindoline by recrystallization or column chromatography.[10]
Deprotection of the N-Acetyl Group: The robust amide bond of the N-acetyl group requires either strong acidic or basic hydrolysis for cleavage.[6]
Experimental Protocol: N-Acetyl Deprotection (Basic Conditions)
-
To a solution of 1-acetyl-4-bromoindoline (1.0 equiv.) in a mixture of methanol and water, add an excess of a strong base such as NaOH or KOH (e.g., 2-4 M solution).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford this compound.
Stability Under Common Synthetic Transformations
The choice of protecting group is critically dependent on its stability in subsequent reaction steps. The following table provides a general guide to the stability of N-Boc, N-Cbz, and N-acetyl protected this compound under common synthetic conditions.
| Reaction Type | N-Boc | N-Cbz | N-Acetyl | Rationale and Key Considerations |
| Suzuki Coupling | Generally Stable | Stable | Stable | The basic conditions (e.g., Na₂CO₃, K₃PO₄) are well-tolerated by all three protecting groups.[11] |
| Heck Coupling | Stable | Stable | Stable | The conditions are typically compatible, though high temperatures should be monitored. |
| Buchwald-Hartwig Amination | Stable | Stable | Stable | The basic conditions are generally well-tolerated. |
| Lithiation/Metal-Halogen Exchange | Potentially Labile | Stable | Stable | Strong organolithium bases (e.g., n-BuLi, t-BuLi) can deprotonate the position alpha to the carbonyl of the Boc group or add to the carbonyl, leading to side reactions. The Cbz and acetyl groups are generally more robust under these conditions.[12] |
| Grignard Reactions | Potentially Labile | Stable | Stable | Grignard reagents can add to the carbonyl of the Boc group. Cbz and acetyl groups are typically stable.[13] |
| Acidic Conditions (e.g., workup) | Labile | Stable | Stable | The Boc group is readily cleaved by even mild acids. |
| Basic Conditions (e.g., hydrolysis) | Stable | Stable | Labile | The acetyl group can be hydrolyzed under strong basic conditions. |
| Catalytic Hydrogenation | Stable | Labile | Stable | The Cbz group is specifically designed to be cleaved under these conditions. |
Conclusion: A Strategic Approach to Synthesis
The effective protection and deprotection of the indoline nitrogen is a cornerstone of successful synthetic campaigns utilizing the this compound scaffold. The Boc group offers versatility and mild deprotection conditions, making it a first-choice for many applications. The Cbz group provides an excellent orthogonal strategy when acidic conditions are required, while the acetyl group offers a robust, albeit more challenging to remove, alternative. By carefully considering the stability of each protecting group in the context of the overall synthetic plan, researchers can navigate complex synthetic pathways with greater efficiency and control, ultimately accelerating the discovery and development of novel molecules.
References
- Benchchem. (2025). A Comparative Guide to Alternative Amine Protecting Groups to the Boc Group. Benchchem.
- How to Prepare 5-Bromoindole and Its Derivatives? - FAQ - Guidechem. (n.d.). Guidechem.
- EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
- Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. (n.d.).
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines - Benchchem. (2025). Benchchem.
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Benzyl 4-bromo-1H-indole-1-carboxyl
- Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.).
- 4-Bromoindole, N-BOC protected | CAS 676448-17-2 | SCBT - Santa Cruz Biotechnology. (n.d.).
- 4-bromo-1-(tert-butoxycarbonyl)-1h-indole-3-carboxylic acid - ChemicalBook. (n.d.).
- Synthesis of 5-bromo-indoline - PrepChem.com. (n.d.).
- 4-bromo-1-(tert-butoxycarbonyl)-1h-indole-3-carboxylic acid - ChemicalBook. (n.d.).
- Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboron
- Indole N‐Boc deprotection method development - ResearchG
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (n.d.).
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.).
- Suzuki–Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Acetic Anhydride Reaction Lab Report - IPL.org. (n.d.).
- Acylation. Part V. Acetylation by acetic anhydride in acetic acid catalysed by Lewis acids - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
- 4-bromo-1-(tert-butoxycarbonyl)-1h-indole-3-carboxylic acid - ChemicalBook. (n.d.).
- 4-bromo-1-(tert-butoxycarbonyl)-1h-indole-3-carboxylic acid - ChemicalBook. (n.d.).
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC - NIH. (n.d.).
- Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (n.d.).
- EP1057801A2 - Process for benzylic bromination - Google P
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020).
- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.).
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
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Application Notes & Protocols: High-Efficiency Heck Coupling of 4-Bromoindoline
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2]
The indoline scaffold is a privileged structure, frequently found in a vast array of biologically active natural products and synthetic drug candidates. The ability to functionalize this core, specifically at the C4 position, opens a direct pathway to novel derivatives with potentially enhanced therapeutic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the Heck reaction of 4-bromoindoline. We will delve into the mechanistic underpinnings of the reaction, explore critical parameter optimization, and offer a validated, step-by-step protocol to ensure reproducible and high-yield outcomes.
Pillar 1: The Catalytic Heart of the Reaction - Mechanism & Rationale
A fundamental understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates.[1][3]
The cycle initiates with a catalytically active 14-electron Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂).[4][5][6]
The Catalytic Cycle consists of four main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar aryl-palladium(II) complex.[1][6][7]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4]
-
Syn β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium intermediate must have a hydrogen atom on the β-carbon atom, positioned for syn-elimination. This step forms the substituted alkene product and a hydridopalladium(II) complex.[1][4][5] The stereochemistry of the product is often controlled at this stage, with the E (trans) isomer being strongly favored to minimize steric interactions in the transition state.[7]
-
Reductive Elimination & Catalyst Regeneration: A base is essential to neutralize the hydrogen halide (HBr) generated and facilitate the reductive elimination from the hydridopalladium(II) complex.[5][8] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]
Pillar 2: Experimental Design - Optimizing Reaction Parameters
The success of the Heck reaction with this compound hinges on the careful selection and optimization of several key parameters. The electron-rich nature of the indoline ring and the potential for N-H reactivity necessitate a tailored approach.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Substrate | N-Protected this compound (e.g., N-Boc, N-Acetyl) | The indoline N-H proton is weakly acidic and can interfere with the base or coordinate to the palladium center, inhibiting catalysis. Protection is highly recommended for consistent results. The Boc group is often ideal due to its stability under reaction conditions and ease of removal post-coupling. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, cost-effective, and air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[9] Pd₂(dba)₃ is a Pd(0) source, which can sometimes offer faster initiation but is more air-sensitive. Typical loading is 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald Ligands (e.g., SPhos) | For standard, activated alkenes, triphenylphosphine (PPh₃) is often sufficient. For more challenging or sterically hindered couplings, bulkier and more electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[9] A Pd:Ligand ratio of 1:2 to 1:4 is a good starting point. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | An inorganic base like potassium carbonate (K₂CO₃) is often effective and easy to remove during workup.[10][11] Organic amines like triethylamine (Et₃N) can also serve as the base and sometimes as a reducing agent for the Pd(II) precatalyst.[4] The choice of base can significantly impact yield; screening may be necessary. |
| Solvent | DMF, DMAc, Acetonitrile (CH₃CN), Toluene | High-boiling polar aprotic solvents like DMF or DMAc are standard as they effectively dissolve the reactants and salts formed during the reaction.[12] It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation through oxidation or reaction with water. |
| Alkene Partner | Styrene, n-Butyl Acrylate, Acrylic Acid | Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[2] Styrene is also a common and effective coupling partner. An excess of the alkene (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |
| Temperature | 80 - 120 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and elimination steps.[10] The optimal temperature depends on the specific substrates, catalyst system, and solvent used. |
| Additives | Phase Transfer Catalysts (e.g., TBAC) | In some systems, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can improve reaction rates by enhancing the solubility of the base in the organic solvent. |
Pillar 3: Validated Laboratory Protocol
This section provides a detailed, step-by-step methodology for the Heck coupling of N-Boc-4-bromoindoline with styrene. This protocol is designed to be a robust starting point for further optimization.
Materials & Reagents
| Reagent | Formula | MW | Amount | Moles (mmol) | Equiv. |
| N-Boc-4-bromoindoline | C₁₃H₁₆BrNO₂ | 298.18 | 298 mg | 1.0 | 1.0 |
| Styrene | C₈H₈ | 104.15 | 156 mg (171 µL) | 1.5 | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine | P(C₇H₇)₃ | 304.37 | 24.3 mg | 0.08 | 0.08 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 5 mL | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-bromoindoline (298 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tri(o-tolyl)phosphine (24.3 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Maintain a positive pressure of the inert gas.
-
Solvent and Reagent Addition: Under the inert atmosphere, add 5 mL of anhydrous, degassed DMF via syringe. Stir the suspension for 5 minutes. Then, add styrene (171 µL, 1.5 mmol) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-styrylindoline product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficient Temperature 3. Poorly Soluble Base | 1. Ensure a strictly inert atmosphere and use freshly degassed solvents.[9] Consider a different Pd source or ligand. 2. Increase the reaction temperature in 10 °C increments (e.g., to 110-120 °C). 3. Switch to a more soluble organic base (e.g., Et₃N) or add a phase-transfer catalyst (e.g., TBAC). |
| Formation of Side Products | 1. Alkene Isomerization 2. Reductive Heck Product 3. Homocoupling of Aryl Bromide | 1. This can occur via re-addition of the palladium-hydride species.[5] Adding a proton sponge or silver salts can sometimes suppress this. 2. This side reaction can be influenced by the base, solvent, and temperature.[13] Re-screening conditions may be necessary. 3. This suggests the catalyst system is not efficiently promoting the desired cross-coupling. Try a different ligand or lower the temperature. |
| Catalyst Decomposition (Black Precipitate) | 1. Presence of Oxygen 2. Reaction Temperature is too high | 1. Improve inert atmosphere technique (ensure proper purging and positive pressure). 2. Lower the reaction temperature. Consider a more thermally stable ligand or catalyst system (e.g., palladacycles). |
Conclusion
The Mizoroki-Heck reaction is a highly effective method for the C4-alkenylation of the indoline core. Success with the this compound substrate is readily achievable through careful consideration of key reaction parameters. The protection of the indoline nitrogen is a critical first step to ensure high reactivity and reproducibility. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently employ this reaction to generate a diverse library of novel 4-substituted indoline derivatives for applications in drug discovery and chemical biology.
References
- de Vries, J. G. (2008). The Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Kaur, N., & Kishore, D. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (2024). Heck reaction.
- Kaur, N., & Kishore, D. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-59. [Link]
- Cui, S.-L., & Wu, Y.-J. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 28(11), 3244–3253. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2185–2193. [Link]
- Cobb, A. J. A., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(33), 7939-7945. [Link]
- Whitwood, A. C., & Fairlamb, I. J. S. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Li, W., et al. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 12(35), 11843-11849. [Link]
- ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- Zhang, D., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(43), 5846-5849. [Link]
- Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- University of Rochester. (n.d.). Heck Reaction.
- Liu, J., et al. (2015). Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines. Organic Letters, 17(21), 5424–5427. [Link]
- Singh, O. V., & Han, H. (2013). The Mizoroki–Heck reaction: a retrospective. Chemical Society Reviews, 42(2), 572-585.
- Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- ResearchGate. (2017). Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]
- MDPI. (2016). Heck Reaction—State of the Art.
- Liang, Y., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 23(15), 5960-5965. [Link]
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Application Notes & Protocols: Strategic Functionalization of the C7 Position of 4-Bromoindoline
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the C7 position of 4-bromoindoline, a critical scaffold in medicinal chemistry. We delve into the strategic considerations for N-protection and explore three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel C7-substituted indoline derivatives. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as a practical resource for the synthesis of diverse molecular libraries for accelerated drug discovery.
Introduction: The Significance of C7-Functionalized Indolines
The indoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutical agents.[1] Functionalization of the indoline core, particularly at the C7 position of the benzene ring, offers a powerful strategy for modulating the pharmacological properties of these molecules. Directing synthetic efforts to the C7 position has historically been challenging due to the intrinsic electronic properties of the indole nucleus, which favor reactivity at the C2 and C3 positions of the pyrrolic ring.[2][3]
The advent of modern transition-metal-catalyzed reactions has provided elegant solutions to this challenge.[4] For substrates such as this compound, the bromine atom serves as a versatile synthetic handle for a variety of powerful cross-coupling transformations. This allows for the precise and efficient installation of a wide range of substituents at the C7 position, thereby enabling extensive structure-activity relationship (SAR) studies. This guide will focus on the practical application of Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions for the C7 derivatization of this compound.
Strategic Consideration: The Imperative of N-Protection
The acidic N-H proton of the indoline ring can significantly interfere with palladium-catalyzed cross-coupling reactions. It can react with the basic reagents in the reaction mixture or coordinate to the palladium center, leading to catalyst inhibition and reduced yields.[5] Therefore, the protection of the indoline nitrogen is a critical prerequisite for successful and reproducible C7 functionalization.
The choice of the N-protecting group is paramount and should be guided by its stability under the planned reaction conditions and the ease of its removal without affecting the newly installed C7-substituent. A comparative analysis of commonly employed N-protecting groups is presented below.
Table 1: Comparative Analysis of Common N-Protecting Groups for Indoline
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable to many coupling conditions, easily removed with acid. | Labile to strong acids. |
| Benzenesulfonyl | Bes | Benzenesulfonyl chloride | Reductive cleavage (e.g., Mg/MeOH) | Very stable to a wide range of conditions. | Harsh cleavage conditions may not be compatible with all functional groups. |
| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Reductive cleavage (e.g., Na/naphthalene) | Highly stable, provides crystallinity. | Requires harsh reductive conditions for removal. |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents, cleaved under mild, neutral conditions. | Not suitable if reducible functional groups (e.g., alkynes) are present. |
For the protocols detailed in this guide, the Boc group is often a suitable choice due to its robust nature under the basic conditions of the cross-coupling reactions and its straightforward removal under acidic conditions that are orthogonal to many functional groups.
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-bromoindoline can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions at C7
With the N-protected this compound in hand, a variety of cross-coupling reactions can be employed to introduce diverse functionalities at the C7 position. The following sections provide detailed protocols and mechanistic insights for three key transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6][7] It is widely used in medicinal chemistry due to its mild reaction conditions and high functional group tolerance.[4][8]
Causality in Experimental Design:
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like SPhos or XPhos enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, especially with challenging substrates.[9]
-
Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
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Application Note: The Strategic Utility of 4-Bromoindoline in Modern Ergot Alkaloid Synthesis
Introduction: The Enduring Challenge of Ergot Alkaloids
Ergot alkaloids are a large family of indole-derived natural products produced by fungi of the Claviceps genus.[1] Their complex, tetracyclic ergoline core structure has captivated chemists for decades, not only due to the synthetic challenge it presents but also because of its profound pharmacological importance.[2][3] Derivatives of lysergic acid, a principal member of this family, form the basis for pharmaceuticals used to treat migraines (e.g., ergotamine) and Parkinson's disease, and have been investigated for a range of psychiatric disorders.[2][4]
The total synthesis of these molecules is a benchmark for chemical innovation.[5] Modern synthetic strategies have increasingly relied on convergent and efficient methods to construct the intricate ergoline skeleton. A key advancement in this area has been the strategic implementation of pre-functionalized indole precursors. This application note details the pivotal role of 4-bromoindoline (or its indole equivalent, 4-bromoindole) as a versatile and powerful starting material for the synthesis of ergot alkaloids, with a focus on palladium-catalyzed C-C bond-forming reactions.[6][7]
The Strategic Advantage of the C4-Bromo Substituent
The decision to begin a synthesis with this compound is a strategic one, rooted in the principles of modern retrosynthesis. The bromine atom at the C4 position of the indole nucleus is not a superfluous substituent; it is a critical functional handle for the convergent construction of the ergoline C-ring.
Causality of the Approach:
-
Convergent Synthesis: The indole AB-ring system (from this compound) can be prepared separately from the D-ring. These two key fragments are then joined, increasing overall efficiency compared to linear approaches.
-
Palladium-Catalyzed Cross-Coupling: The C4-bromo group is ideally positioned for powerful palladium-catalyzed reactions, most notably the intramolecular Heck reaction.[8][9] This reaction allows for the direct formation of the C4-C5 bond, which is crucial for closing the C-ring and establishing the complete tetracyclic core of the ergoline system.[10]
-
Late-Stage Cyclization: By carrying the bromine handle through several synthetic steps, the key ring-closing reaction can be performed at a later stage on a complex intermediate. This often provides better control over stereochemistry and avoids issues with the stability of the tetracyclic system in early synthetic stages.[11]
The general workflow, highlighting the disconnection at the C4-C5 bond, is illustrated below.
Caption: Retrosynthetic analysis of the ergoline scaffold.
Core Synthetic Strategy: The Intramolecular Heck Reaction
The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, forming a C-C bond between an aryl halide and an alkene.[12][13] In the context of ergot alkaloid synthesis, an intramolecular variant is employed to forge the tetracyclic ergoline core from a 4-bromoindole derivative bearing an appropriately positioned alkene tether.[10][14]
Mechanism Overview: The catalytic cycle, shown below, involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene side chain coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond. This is the key ring-forming step.
-
β-Hydride Elimination & Reductive Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond within the newly formed ring system and producing a Pd(II)-hydride species. Reductive elimination of HBr (scavenged by a base) regenerates the Pd(0) catalyst, allowing the cycle to continue.[11]
Caption: Simplified catalytic cycle of the intramolecular Heck reaction.
Application Protocol: Enantioselective Synthesis of (+)-Lysergic Acid
The following protocol is a representative example based on the enantioselective total synthesis of (+)-lysergic acid, which utilizes a palladium-catalyzed domino cyclization of an allene derived from a 4-bromoindolyl precursor.[15] This key step constructs the C/D ring system directly and sets a critical stereocenter.
Objective: To perform the key palladium-catalyzed intramolecular cyclization to form the tetracyclic ergoline core.
Materials:
-
4-Bromoindolyl allene precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (5 mol%) and (R)-BINAP (6 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask containing the catalyst components.
-
Catalyst Activation: Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous. Causality: This pre-mixing allows for the formation of the active Pd(0)-BINAP complex, which is the true catalyst for the reaction.
-
Reagent Addition: To the catalyst solution, add the 4-bromoindolyl allene precursor (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents). Causality: Potassium carbonate is the base required to neutralize the HBr generated during the reductive elimination step, regenerating the Pd(0) catalyst for the next cycle.
-
Reaction Execution: Equip the flask with a reflux condenser under argon and heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the tetracyclic ergoline product.
Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry, which will show the disappearance of the bromo- and allene signals and the appearance of signals corresponding to the newly formed tetracyclic structure. The enantiomeric excess can be determined by chiral HPLC analysis, validating the stereocontrol imparted by the (R)-BINAP ligand.[15]
Comparative Data of Syntheses Utilizing 4-Bromoindole
Several total syntheses of ergot alkaloids have successfully employed 4-bromoindole or its derivatives as a starting point. The table below summarizes key metrics from selected, notable approaches.
| Lead Author(s) | Target Molecule | Key C-Ring Closure | Overall Steps (from 4-bromoindole) | Overall Yield | Reference |
| Garner (2021) | (+)-Lysergic Acid | Azomethine ylide cycloaddition | 20 | 0.4% | [6] |
| Hendrickson (2004) | (±)-Lysergic Acid | Aldehyde cyclization | 8 | Not specified | [7][16] |
| Fukuyama (2009) | (+)-Lysergic Acid | Palladium-catalyzed cyclization | ~15 | Not specified | [6] |
| Fujii & Ohno (2011) | (+)-Lysergic Acid | Pd-catalyzed domino cyclization | ~12 | Not specified | [15][17] |
| Jia et al. | (+)-Lysergic Acid | Intramolecular Heck reaction | 12 | 4.3% | [18] |
Note: The number of steps and yields are approximate as reported in reviews and may vary based on the specific starting point of the calculation.
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and strategic starting material in the field of ergot alkaloid total synthesis. Its utility is primarily anchored in its suitability for late-stage, palladium-catalyzed intramolecular cyclizations, particularly the Heck reaction, to efficiently construct the ergoline core.[10][18] This approach offers a high degree of convergence and allows for the application of modern asymmetric catalysis to control stereochemistry. As synthetic methods continue to advance, particularly in areas like C-H activation and photoredox catalysis, the use of strategically functionalized indoles like this compound will undoubtedly remain a central theme in the synthesis of these medicinally vital natural products.[18]
References
- Tasker, N. T., & Wipf, P. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. The Alkaloids: Chemistry and Biology. [Link]
- Fujii, N., & Ohno, H. (2011). Enantioselective total synthesis of (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol by palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups. The Journal of Organic Chemistry, 76(7), 2072–2083. [Link]
- Kozioł, E., & Bilska, K. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(19), 6240. [Link]
- Psychedelic Alpha. (2023). Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD. Psychedelic Alpha. [Link]
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- Wikipedia. (n.d.). Lysergic acid. Wikipedia. [Link]
- Shang, S., et al. (2017). Ergot alkaloids: synthetic approaches to lysergic acid and clavine alkaloids. Natural Product Reports, 34(4), 315-342. [Link]
- Tasker, N. T., & Wipf, P. (2021). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids.
- Ciccone, V. (n.d.).
- Request PDF. (n.d.). Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids.
- Nanda, S., & Mallik, R. (2020). Enantioselective total synthesis of (±)‐lysergic acid, lysergol, and isolysergol using Pd‐catalyzed intramolecular carboamination of allenes.
- Kozioł, E., & Bilska, K. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. MDPI. [Link]
- Caruana, L., et al. (2015). Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(43), 12633-12637. [Link]
- Request PDF. (n.d.). Ergot Alkaloids.
- Request PDF. (n.d.). A New Synthesis of Lysergic Acid.
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- Becker, J., et al. (2014).
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- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Application Note: A Multi-Step Protocol for the Synthesis of 1,2-diphenyl-4-bromoindoline
Abstract
The indoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds. This application note provides a detailed, research-grade experimental protocol for the synthesis of 1,2-diphenyl-4-bromoindoline, a bespoke derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed as a robust, multi-step pathway, commencing from commercially available 4-bromo-2-nitrotoluene. Each step is elucidated with in-depth procedural details, mechanistic insights, and critical safety considerations. The protocol emphasizes self-validating checkpoints, including purification strategies and analytical characterization of intermediates and the final product, to ensure reproducibility and scientific integrity. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of specifically substituted indolines is a cornerstone of modern heterocyclic chemistry. The target molecule, 1,2-diphenyl-4-bromoindoline, features a unique substitution pattern that necessitates a carefully planned synthetic route. Direct, single-step syntheses for such complex indolines are rare. Therefore, we present a logical, multi-step approach that leverages well-established, high-yielding transformations.
The chosen strategy begins with the oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid, followed by a Curtius rearrangement to install the aniline functionality. The resulting bromo-aniline is then poised for a palladium-catalyzed coupling and cyclization sequence to construct the indoline core, followed by a final N-arylation step. This method provides excellent control over the regiochemistry and allows for the systematic construction of the target molecule.
Overall Synthetic Workflow
The synthesis is designed as a four-stage process, as illustrated in the workflow diagram below. Each stage involves one or more chemical transformations leading to a key intermediate.
Caption: High-level workflow for the synthesis of 1,2-diphenyl-4-bromoindoline.
Safety Precautions
This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[1]
-
Bromine Compounds: Brominated organic compounds can be irritants and toxic. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Oxidizing Agents: Handle strong oxidizing agents like potassium permanganate with care, as they can react violently with organic materials.
-
Azides: The Curtius rearrangement involves an azide intermediate, which can be explosive. Avoid heating the azide intermediate in its pure form. The reaction should be conducted behind a blast shield.
-
Palladium Catalysts: Palladium catalysts are flammable and may be pyrophoric. Handle under an inert atmosphere.
-
Emergency Procedure: In case of skin contact with bromine-containing reagents, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[3][4] An emergency eyewash and shower station must be readily accessible. A sodium thiosulfate solution should be available to neutralize any bromine spills.[1]
Materials and Methods
Reagents and Consumables
| Reagent | Grade | Supplier | Notes |
| 4-Bromo-2-nitrotoluene | ReagentPlus®, 99% | Sigma-Aldrich | |
| Potassium permanganate | ACS reagent, ≥99.0% | Sigma-Aldrich | |
| Oxalyl chloride | 98% | Sigma-Aldrich | |
| Sodium azide | Reagent grade, ≥99.5% | Sigma-Aldrich | Highly Toxic/Explosive |
| Styrene | 99%, contains stabilizer | Sigma-Aldrich | |
| Palladium(II) acetate | 98% | Sigma-Aldrich | |
| Tri(o-tolyl)phosphine | 97% | Sigma-Aldrich | |
| Triethylamine | ≥99.5% | Sigma-Aldrich | Distill before use |
| Sodium borohydride | 99% | Sigma-Aldrich | |
| Iodobenzene | 98% | Sigma-Aldrich | |
| Sodium tert-butoxide | 97% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography |
Apparatus
-
Standard oven-dried glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels).
-
Magnetic stirrers with heating capabilities.
-
Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line).
-
Rotary evaporator for solvent removal.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Flash column chromatography system.
-
NMR Spectrometer (e.g., 400 MHz), High-Resolution Mass Spectrometer (HRMS), and Melting Point Apparatus.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Bromo-2-nitroaniline (Intermediate I)
This stage involves the oxidation of the methyl group followed by a Curtius rearrangement to yield the key aniline intermediate.
Step 1.1: Oxidation to 4-Bromo-2-nitrobenzoic acid
-
To a 1 L round-bottom flask, add 4-bromo-2-nitrotoluene (21.6 g, 100 mmol), water (400 mL), and potassium permanganate (47.4 g, 300 mmol).
-
Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 8 hours. The purple color of the permanganate will gradually disappear, forming a brown manganese dioxide precipitate.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with hot water (2 x 50 mL).
-
Cool the combined filtrate in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-nitrobenzoic acid.
Step 1.2: Curtius Rearrangement to 4-Bromo-2-nitroaniline
-
In a 500 mL flask under a nitrogen atmosphere, suspend 4-bromo-2-nitrobenzoic acid (24.6 g, 100 mmol) in anhydrous toluene (200 mL).
-
Add oxalyl chloride (13.0 mL, 150 mmol) dropwise, followed by 3-4 drops of anhydrous DMF (catalyst).
-
Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour until gas evolution ceases. The formation of the acid chloride is now complete.
-
Cool the solution to room temperature. In a separate flask, dissolve sodium azide (9.75 g, 150 mmol) in water (50 mL) and cool in an ice bath.
-
Carefully add the acid chloride solution to the sodium azide solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, stir for 1 hour at 0 °C. The organic layer containing the acyl azide is then separated.
-
The organic layer is gently heated to 80 °C. Nitrogen gas will evolve as the azide rearranges to the isocyanate. CAUTION: Perform this step behind a blast shield.
-
After gas evolution subsides (approx. 2 hours), add 100 mL of 3M HCl and reflux for 2 hours to hydrolyze the isocyanate.
-
Cool the mixture, basify with aqueous NaOH, and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford 4-Bromo-2-nitroaniline (Intermediate I) as a yellow solid.
Stage 2: Synthesis of 4-Bromo-2-phenylindoline (Intermediate II)
This stage involves the formation of the indoline ring via a palladium-catalyzed reaction sequence. This is a conceptual adaptation of known methods for indoline synthesis.[5][6]
Step 2.1: Palladium-Catalyzed Cyclization
-
To an oven-dried Schlenk tube, add 4-bromo-2-nitroaniline (I) (4.34 g, 20 mmol), palladium(II) acetate (224 mg, 1.0 mmol, 5 mol%), and tri(o-tolyl)phosphine (608 mg, 2.0 mmol, 10 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF (80 mL), triethylamine (6.9 mL, 50 mmol), and styrene (3.4 mL, 30 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere. The reaction should turn dark brown/black.
-
After cooling, dilute the mixture with water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. This will yield a crude nitro-indoline intermediate.
-
Dissolve the crude intermediate in methanol (150 mL) and cool in an ice bath.
-
Add sodium borohydride (3.8 g, 100 mmol) portion-wise, maintaining the temperature below 10 °C. This step reduces the nitro group and any imine intermediate to form the stable indoline.
-
Stir for 4 hours at room temperature. Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x 75 mL).
-
Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (silica gel, Hexanes:Ethyl Acetate) to yield 4-Bromo-2-phenylindoline (Intermediate II) .
Stage 3: N-Arylation to 1,2-Diphenyl-4-bromoindoline (Final Product)
The final step is a Buchwald-Hartwig amination to install the N-phenyl group.
Caption: Conceptual diagram of the final N-arylation step.
Step 3.1: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine 4-bromo-2-phenylindoline (II) (2.75 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and a suitable phosphine ligand (e.g., XPhos, 190 mg, 0.4 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene (50 mL) and iodobenzene (1.3 mL, 12 mmol).
-
Heat the mixture to 110 °C and stir for 16 hours. Monitor by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Stage 4: Final Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
-
Recrystallize the resulting solid from an ethanol/hexane mixture to obtain 1,2-diphenyl-4-bromoindoline as a crystalline solid.
-
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
¹H and ¹³C NMR: Record NMR spectra in CDCl₃. Expected ¹H NMR signals would include multiplets in the aromatic region (approx. 6.8-7.6 ppm) and characteristic signals for the indoline protons.
-
HRMS (ESI): Determine the exact mass to confirm the elemental composition. Calculated for C₂₀H₁₆BrN: [M+H]⁺.
-
Purity: Assess purity by HPLC analysis.
-
References
- Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Education in Chemistry.
- Suárez-Castillo, O. R., Beiza-Granados, L., Meléndez-Rodríguez, M., Alvarez-Hernández, A., Morales-Ríos, M. S., & Joseph-Nathan, P. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596–1600. [Link]
- Lee, J. Y., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
- Centers for Disease Control and Prevention. (2024). Bromine - Chemical Emergencies.
- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromine.
- Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- Wang, C., et al. (2019). Synthesis of Indolines via Palladium/Norbornene-Catalyzed Reaction of Aziridines with Aryl Iodides. Royal Society of Chemistry.
- PubChem. (n.d.). 4-Bromoindole.
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Use of 4-bromoindoline-2,3-dione in spirooxindole synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol
Topic: The Strategic Use of 4-Bromoindoline-2,3-dione in the Synthesis of Spirooxindole Scaffolds
Introduction: The Privileged Spirooxindole Scaffold
Spirooxindoles represent a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry and drug discovery.[1] Their unique three-dimensional and rigid spirocyclic framework is a common motif in numerous natural alkaloids and synthetic molecules with potent biological activities.[2][3] These compounds have demonstrated a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The C3 position of the oxindole core is a versatile anchor point for constructing spiro-fused rings, leading to a rich diversity of molecular architectures.[4] The development of efficient and stereoselective methods to access these complex structures is a significant challenge and a primary focus of modern organic synthesis.[5][6]
This guide focuses on the utility of a specific, strategically important precursor: This compound-2,3-dione (also known as 4-bromoisatin). The introduction of a bromine atom at the 4-position of the isatin core offers distinct advantages for both the synthesis and the subsequent diversification of spirooxindole libraries.
The Role and Advantages of this compound-2,3-dione
The choice of 4-bromoisatin as a starting material is not arbitrary. It provides several key benefits:
-
Electronic Modulation: The electron-withdrawing nature of the bromine atom can influence the reactivity of the C3-carbonyl group, potentially altering reaction kinetics and selectivity compared to unsubstituted isatin.
-
Steric Influence: The presence of the bromine atom at the C4 position introduces steric bulk that can influence the stereochemical outcome of reactions, particularly in asymmetric synthesis.
-
A Handle for Diversification: Most importantly, the bromine atom serves as a versatile functional handle for post-synthesis modifications. It enables a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse substituents to build extensive compound libraries for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement & Potency: Halogen atoms are prevalent in pharmaceuticals and can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The bromo-substituent itself can be a critical component of the pharmacophore.
The following diagram illustrates the fundamental role of this compound-2,3-dione in generating complex spirooxindoles.
Caption: Workflow from 4-bromoisatin to a diversified spirooxindole library.
Part 1: Multicomponent Reactions (MCRs) for Spirooxindole Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating structural elements from each starting material.[7] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[8] The use of 4-bromoisatin in such reactions has been shown to be well-tolerated, leading to the desired spirooxindole products in good to excellent yields.[9]
Protocol 1: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This protocol describes a general, robust method for synthesizing highly functionalized spiro-pyranoxindoles, a scaffold known for various biological activities. The reaction condenses 4-bromoisatin, an active methylene nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound.
Caption: General workflow for the three-component synthesis of spirooxindoles.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound-2,3-dione (1.0 mmol, 226 mg), malononitrile (1.1 mmol, 73 mg), dimedone (1.1 mmol, 154 mg), and L-proline (0.1 mmol, 11.5 mg).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction Conditions: Equip the flask with a condenser and stir the mixture magnetically in a preheated oil bath at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will usually form. Collect the crude product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure spirooxindole.
Causality and Insights:
-
Catalyst Choice: L-proline acts as a bifunctional organocatalyst. Its amine group facilitates the initial Knoevenagel condensation between 4-bromoisatin and malononitrile, while the carboxylic acid moiety activates the subsequent Michael addition of the 1,3-dicarbonyl. Other catalysts like nano Ag/kaolin or various Lewis acids can also be effective.[9][10]
-
Solvent: Ethanol is a common choice as it is a green solvent and effectively solubilizes the reactants while often allowing the product to precipitate upon formation, simplifying purification.
-
Self-Validation: The formation of a crystalline product that can be easily isolated is a hallmark of this protocol. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and melting point analysis.
Part 2: [3+2] Cycloaddition for Spiropyrrolidinyl Oxindoles
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. In the context of spirooxindoles, it typically involves the reaction of an in situ generated azomethine ylide with a dipolarophile. This strategy is highly effective for synthesizing complex spiropyrrolidinyl and spiropyrrolizidinyl oxindoles, which are core structures in many alkaloids.[11]
Protocol 2: Diastereoselective Synthesis of Spiropyrrolidinyl Oxindoles
This protocol details the one-pot, three-component reaction of 4-bromoisatin, an amino acid (such as sarcosine or proline), and an electron-deficient alkene (dipolarophile) to diastereoselectively form the spiropyrrolidine ring.
Caption: Mechanism for the [3+2] cycloaddition synthesis of spirooxindoles.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound-2,3-dione (1.0 mmol, 226 mg) and sarcosine (1.2 mmol, 107 mg) in methanol (20 mL).
-
Initial Reflux: Heat the mixture to reflux for 30 minutes. This step facilitates the formation of the azomethine ylide via condensation and subsequent decarboxylation.
-
Dipolarophile Addition: Add the dipolarophile, for example, (E)-2-benzylidenecyclohexan-1-one (1.0 mmol, 186 mg), to the reaction mixture.
-
Reaction Progression: Continue to reflux the mixture for an additional 3-5 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the diastereomerically pure spirooxindole.
Causality and Insights:
-
Ylide Generation: The key intermediate is the azomethine ylide, formed from the condensation of the amino acid with the C3-ketone of the isatin, followed by thermal decarboxylation. The choice of amino acid (e.g., proline, thioproline) determines the structure of the fused pyrrolidine ring.[12]
-
Stereoselectivity: The reaction is often highly regio- and diastereoselective. The stereochemical outcome is dictated by the geometry of the azomethine ylide and the approach of the dipolarophile to minimize steric hindrance, often leading to the formation of a single major diastereomer.[11]
-
Scope: This method is broadly applicable. A wide variety of electron-deficient alkenes can serve as dipolarophiles, including chalcones, maleimides, and nitroalkenes, allowing for the synthesis of a diverse range of spiro compounds.
Data Summary: Representative Syntheses
The following table summarizes typical outcomes for the synthesis of spirooxindoles using this compound-2,3-dione, based on established methodologies.
| Entry | Reaction Type | Key Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Three-Component | Malononitrile, Dimedone | L-proline / EtOH | 3 | 92 | [10] |
| 2 | Three-Component | 4-Hydroxycoumarin, 1,3-Cyclohexanedione | SnCl₄ / DCE | 24 | 75 | [9] |
| 3 | [3+2] Cycloaddition | Sarcosine, Chalcone | Methanol | 4 | 85 | [11] |
| 4 | [3+2] Cycloaddition | L-Proline, N-Phenylmaleimide | Methanol | 5 | 88 | [12] |
Note: Yields are representative and may vary based on specific substrates and precise reaction conditions.
Conclusion and Future Outlook
This compound-2,3-dione is a highly valuable and strategic building block for the synthesis of medicinally relevant spirooxindole scaffolds. Its utility in robust synthetic methods like multicomponent reactions and [3+2] cycloadditions allows for the efficient construction of complex molecular architectures. The true power of this precursor lies in the bromine handle, which opens the door to extensive post-synthetic modifications. By leveraging modern cross-coupling chemistry, researchers can rapidly generate large libraries of novel spirooxindoles from a single 4'-bromo-substituted intermediate, accelerating the hit-to-lead optimization process in drug discovery.
References
- Al-Ostoot, F.H., Al-Ghorbani, M., & El-Sayed, N.N.E. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(19), 5826. [Link]
- Abdel-Wahab, B.F., Abdel-Aziem, A., & El-Sayed, E.M. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(16), 4987. [Link]
- Shi, F., & Tu, S.-J. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments.
- Request PDF. (n.d.). Catalytic Asymmetric Synthesis of Spirooxindoles: Recent Developments.
- Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]
- Wang, Y., et al. (2017). Synthesis of spiropyrazoline oxindoles by a formal [4 + 1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes. Organic Chemistry Frontiers, 4(10), 1969-1973. [Link]
- Neel, A.J., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Journal of the American Chemical Society, 132(21), 7244-7245. [Link]
- Rani, S., & Singh, P. (2020). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 10(11), 6436-6456. [Link]
- Request PDF. (n.d.). Three-component synthesis of spirooxindoles 4a-4g.
- Request PDF. (n.d.). Synthesis of Spirooxindoles by Multicomponent Reactions.
- Dekamin, M.G., & Eslami, M. (2014). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin.
- de la Torre, F., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7609. [Link]
- Request PDF. (n.d.). Molecular diversity of spirooxindoles. Synthesis and biological activity.
- Request PDF. (n.d.). Preparation of spirooxindole derivatives 4 a–j via one‐pot reaction.
- Ball-Jones, N.R., Badillo, J.J., & Franz, A.K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]
- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (n.d.). Europe PMC. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 4-Bromoindoline
Introduction: The Strategic Importance of 4-Bromoindoline
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom at the 4-position of the indoline ring creates a versatile synthetic handle. This compound serves as a critical building block for the synthesis of more complex molecules through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse functionalities. Its applications are prominent in pharmaceutical development for targeting neurological disorders and in materials science for creating novel organic semiconductors.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis and purification of this compound, designed for researchers and process chemists in industrial and academic settings.
Overall Process Workflow
The transformation of the readily available starting material, 4-bromoindole, into high-purity this compound is achieved through a two-stage process: a selective reduction followed by a robust purification protocol. This workflow is designed for scalability, safety, and efficiency.
Figure 1: Overall workflow for the synthesis and purification of this compound.
Large-Scale Synthesis of this compound
The conversion of an indole to an indoline is a reduction reaction. While catalytic hydrogenation is a common method, it requires specialized high-pressure equipment.[2] For broader applicability and scalability without specialized reactors, a chemical reduction using a selective reducing agent is preferred. The use of sodium cyanoborohydride (NaBH₃CN) in trifluoroacetic acid (TFA) is a well-established and efficient method for this transformation.
Causality of Reagent Selection:
-
4-Bromoindole: The commercially available starting material.[3][4]
-
Trifluoroacetic Acid (TFA): TFA serves as both the solvent and the proton source. In a strong acidic medium, the indole nitrogen is protonated, activating the C2=C3 double bond towards reduction.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent compared to sodium borohydride (NaBH₄). Its reduced reactivity prevents over-reduction and allows for selective reduction of the protonated iminium-like intermediate in the acidic environment, while being stable enough to handle in acid.
Synthesis Protocol
Safety First: This procedure involves strong acids and toxic reagents. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.[5][6]
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (10g Scale) | Molar Equivalents |
| 4-Bromoindole | 52488-36-5 | 196.04 | 10.0 g | 1.0 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 100 mL | - (Solvent) |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 | 6.4 g | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL (for workup) | - |
| Saturated Sodium Bicarbonate (aq) | - | - | ~400 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-bromoindole (10.0 g).
-
Dissolution: Place the flask in an ice-water bath (0-5 °C). Slowly add trifluoroacetic acid (100 mL) to the flask with stirring. The solid should dissolve completely.
-
Addition of Reducing Agent: While maintaining the temperature below 10 °C, add sodium cyanoborohydride (6.4 g) in small portions over 30 minutes. Caution: Gas evolution (H₂) may occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Very slowly and carefully, quench the reaction by adding saturated sodium bicarbonate solution. Extreme Caution: Vigorous gas evolution (CO₂) will occur due to the neutralization of TFA. Add the base dropwise initially until the effervescence subsides. Continue adding until the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (200 mL) and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer. Extract the aqueous layer two more times with DCM (150 mL each).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as an oil or a semi-solid.
Purification by Recrystallization
For large-scale operations, recrystallization is the most economical and efficient method for purifying solid compounds.[7] The key is to find a solvent system where the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[8][9]
Causality of Solvent Selection: A hexane/ethyl acetate solvent system is often effective for compounds of intermediate polarity like this compound. Hexane acts as the "poor" solvent, while ethyl acetate is the "good" solvent.
Purification Workflow
Figure 2: Step-by-step workflow for the recrystallization of this compound.
Recrystallization Protocol
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.[7]
-
Induce Crystallization: Remove the flask from the heat. Slowly add hexane until the solution becomes slightly turbid (cloudy). If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.[8]
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Quality Control and Analytical Assessment
Ensuring the purity and identity of the final product is critical. A combination of chromatographic and spectroscopic techniques should be employed.[10]
| Technique | Purpose | Typical Parameters / Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | Column: C18 reversed-phase. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: UV at 220/254 nm. Expected Result: Purity >98%.[10][11] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Purity and identification of volatile impurities | Column: DB-5ms or equivalent. Ionization: Electron Ionization (EI). Expected Result: A major peak corresponding to the molecular ion of this compound (m/z 197/199 due to bromine isotopes).[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification | Solvent: CDCl₃. Expected Result: Characteristic peaks for the aromatic and aliphatic protons of the indoline ring system. The integration should match the expected number of protons. |
Safety and Handling Precautions
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Hazard Identification:
-
4-Bromoindole (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15]
-
Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Sodium Cyanoborohydride: Highly toxic if swallowed or in contact with skin. Contact with acid liberates toxic gas (hydrogen cyanide).
-
This compound (Product): Handle with care. Assumed to be an irritant and potentially harmful. A full toxicological profile may not be available.[5]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[16]
-
Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[16]
-
Respiratory Protection: Use only in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge may be necessary.[6]
-
-
Handling and Storage:
-
Waste Disposal:
-
All chemical waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[14] Collect waste in properly labeled containers. Do not mix incompatible waste streams.
-
References
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Application Notes & Protocols: Leveraging Flow Chemistry for the Advanced Synthesis of 4-Bromoindoline Derivatives
Abstract
4-Bromoindoline is a pivotal structural motif and a versatile building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. However, its derivatization, particularly through organometallic pathways, presents significant challenges in traditional batch chemistry, including safety risks associated with pyrophoric reagents, the need for cryogenic conditions, and difficulties in controlling fast, exothermic reactions.[1][2] This guide details the application of continuous flow chemistry to overcome these limitations. We provide in-depth protocols for key transformations of this compound, including lithium-halogen exchange and subsequent electrophilic capture, demonstrating how flow technology enables safer, more efficient, and scalable synthetic routes for researchers and drug development professionals.
Introduction: The Case for Flow Chemistry with this compound
The indoline scaffold is a privileged structure in drug discovery, and functionalized variants are central to many therapeutic agents.[3][4] this compound, specifically, offers a reactive handle at the C4 position of the benzene ring, making it an ideal precursor for introducing molecular complexity through reactions like metal-catalyzed cross-couplings.[5]
Traditional batch synthesis involving the activation of the C-Br bond, often via lithium-halogen exchange, is fraught with challenges:
-
Safety and Handling: Organolithium reagents like n-butyllithium (nBuLi) are pyrophoric and highly reactive, posing significant handling risks at scale.[6][7]
-
Cryogenic Conditions: To control the high reactivity and prevent decomposition of the unstable aryllithium intermediate, these reactions are typically performed at extremely low temperatures (-78 °C or below), which is energy-intensive and difficult to scale up.[2][8][9]
-
Mixing and Exothermicity: Poor mixing in large batch reactors can create localized hot spots during the addition of organolithium reagents, leading to side reactions and reduced yields.[1][2]
Continuous flow chemistry fundamentally transforms this landscape. By conducting reactions in small-volume, continuous streams, microreactors offer superior control over reaction parameters.[10][11] The high surface-area-to-volume ratio allows for unparalleled heat transfer, enabling highly exothermic reactions to be run safely at ambient or even elevated temperatures, while precise control over residence time allows for the generation and immediate use of unstable intermediates before they can decompose.[12][13][14]
This document serves as a practical guide to implementing flow chemistry for the robust and scalable synthesis of this compound derivatives.
General Experimental Workflow in Flow Chemistry
A typical lab-scale flow chemistry setup for organometallic reactions consists of several key modules. The reagents are delivered via precise pumps, mixed efficiently, and then passed through a temperature-controlled reactor coil where the transformation occurs. A back-pressure regulator (BPR) is used to maintain the system under pressure, allowing solvents to be heated above their atmospheric boiling points and preventing off-gassing.[15]
Caption: General experimental workflow for a two-component reaction in a continuous flow system.
Application 1: Cryogenic-Free Lithium-Halogen Exchange of this compound
The bromine-lithium exchange is a powerful method for generating a nucleophilic aryl species from this compound. In flow, the exceptional heat transfer allows this highly exothermic reaction to be performed safely at temperatures far greater than the standard -78 °C, often at or near ambient temperature.[8][16] This dramatically improves operational simplicity and energy efficiency. The short residence time ensures the highly reactive 4-lithioindoline intermediate is generated and forwarded to the next step before it can undergo degradation.[9]
Protocol 3.1: Flow Generation of 4-Lithioindoline
This protocol describes the generation of the 4-lithioindoline intermediate, which can be quenched offline or, more effectively, used directly in a telescoped reaction (see Section 4).
Materials:
-
Reagent Stream A: 0.2 M solution of N-protected this compound in anhydrous THF.
-
Reagent Stream B: 1.6 M solution of n-butyllithium (nBuLi) in hexanes.
Flow System Setup:
-
Two independent pumps (e.g., syringe or HPLC pumps).
-
T-mixer (e.g., PEEK or ETFE).
-
PFA or stainless steel reactor coil (Volume = 2.0 mL).
-
Temperature controller (set to 0 °C for initial optimization).
-
Back-Pressure Regulator (BPR) set to 5 bar.
Step-by-Step Procedure:
-
Prime Pump A with the this compound solution and Pump B with the nBuLi solution.
-
Set the flow rates according to the desired stoichiometry and residence time as detailed in Table 1. For a 1.1 equivalent ratio of nBuLi, set Pump A to 0.800 mL/min and Pump B to 0.055 mL/min.
-
Allow the system to stabilize for ~3 residence times, discarding the initial output.
-
The combined flow rate results in a specific residence time within the 2.0 mL reactor.
-
Collect the output stream in a flask containing a suitable quenching agent (e.g., saturated NH₄Cl or an electrophile) under an inert atmosphere.
-
Analyze the quenched sample by LC-MS or GC-MS to determine conversion.
Data Presentation: Optimizing Residence Time
The yield of the lithiated species is highly dependent on residence time. Too short, and the Br-Li exchange is incomplete; too long, and the intermediate may begin to decompose, even at 0 °C.[17]
| Parameter | Experiment 1 | Experiment 2 (Optimized) | Experiment 3 |
| Stream A Flow Rate (mL/min) | 0.400 | 0.800 | 1.50 |
| Stream B Flow Rate (mL/min) | 0.027 | 0.055 | 0.103 |
| Total Flow Rate (mL/min) | 0.427 | 0.855 | 1.603 |
| Residence Time (min) | 4.68 | 2.34 | 1.25 |
| Temperature (°C) | 0 | 0 | 0 |
| Equivalents of nBuLi | 1.1 | 1.1 | 1.1 |
| Conversion (%) | 85 | >98 | 92 |
Table 1: Optimization of lithium-halogen exchange of N-protected this compound. The optimal residence time provides near-quantitative conversion.
Application 2: Telescoped Synthesis of a 4-Borylated Indoline Derivative
A major advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process.[18] The unstable 4-lithioindoline intermediate generated in Protocol 3.1 can be immediately mixed with a third stream containing an electrophile, such as triisopropyl borate, to form a stable boronic ester. This process avoids the isolation of the hazardous organolithium intermediate and maximizes yield by minimizing its lifetime.[9][17]
Caption: A telescoped flow process for the synthesis of a 4-borylated indoline derivative.
Protocol 4.1: Telescoped Lithiation-Borylation
Materials:
-
Reagent Stream A: 0.2 M N-protected this compound in THF.
-
Reagent Stream B: 1.6 M nBuLi in hexanes.
-
Reagent Stream C: 0.5 M Triisopropyl borate in THF.
Flow System Setup:
-
Three independent pumps.
-
Two T-mixers.
-
Reactor 1 (R1): 2.0 mL coil at 0 °C.
-
Reactor 2 (R2): 1.0 mL coil at 0 °C.
-
BPR set to 5 bar.
Step-by-Step Procedure:
-
Set pump flow rates: Pump A (Indoline) at 0.800 mL/min, Pump B (nBuLi) at 0.055 mL/min. This establishes the optimal conditions from Protocol 3.1 in R1.
-
The output from R1, containing the 4-lithioindoline, is fed into the second T-mixer.
-
Set Pump C (Borate) to deliver 1.5 equivalents relative to the indoline. For the given concentrations and flow rates, this is approximately 0.60 mL/min.
-
The combined streams pass through R2 to ensure complete reaction.
-
The final output is collected and worked up with an acidic quench (e.g., 1 M HCl) to hydrolyze the borate ester, yielding the boronic acid.
-
This process typically achieves isolated yields of 75-90% for the desired 4-boronic acid indoline derivative, a significant improvement over hazardous and low-temperature batch alternatives.
Application 3: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
The this compound scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions. Performing these reactions in flow using a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd on carbon) offers significant advantages.[19][20][21] This approach simplifies product purification by eliminating contamination from the metal catalyst and allows for continuous, long-term operation without catalyst degradation.[19]
Protocol 5.1: Heterogeneous Suzuki Coupling in a Packed-Bed Reactor
Materials:
-
Reagent Stream: A single solution containing N-protected this compound (1.0 equiv), an arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 3.0 equiv) in a suitable solvent like 1,4-dioxane/water (4:1).
-
Catalyst: A commercially available packed-bed catalyst cartridge (e.g., 10% Pd/C).
Flow System Setup:
-
One HPLC pump.
-
A column heater for the packed-bed reactor.
-
Packed-Bed Reactor (e.g., CatCart®).
-
BPR set to 10-15 bar to prevent solvent boiling at elevated temperatures.
Step-by-Step Procedure:
-
Prepare the homogeneous reagent solution, ensuring all solids are fully dissolved. Degas the solution thoroughly.
-
Install the catalyst cartridge in the column heater and set the desired temperature (e.g., 100-140 °C).
-
Pump the reagent solution through the heated catalyst bed at a defined flow rate to control the residence time.
-
The output stream contains the coupled product, free of leached palladium.[19]
-
The product can often be isolated by a simple solvent extraction and crystallization, avoiding laborious column chromatography to remove catalyst residues.[22]
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Flow Rate | 0.25 mL/min |
| Reactor Volume | 1.0 mL |
| Residence Time | 4.0 min |
| Temperature | 120 °C |
| Pressure | 12 bar |
| Typical Yield | >95% |
Table 2: Typical conditions for a continuous flow Suzuki-Miyaura coupling reaction.
Safety Considerations
While flow chemistry inherently improves the safety of handling hazardous reagents, proper protocols are still mandatory.[23][24]
-
Organolithium Reagents: nBuLi is pyrophoric.[7] All reagent transfers should be performed under an inert atmosphere (Nitrogen or Argon) using proper cannulation or syringe techniques.[25] The small inventory of the reagent within the flow reactor at any given time drastically reduces the risk compared to a large batch reaction vessel.[6]
-
System Integrity: Ensure all fittings and tubing are chemically compatible with the reagents and solvents used and are rated for the operational pressure. Regular system checks for leaks are essential.
-
Exotherms: Although flow reactors have excellent heat transfer, monitoring the temperature of the reactor exterior is good practice, especially during process development.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.[7]
Conclusion and Future Outlook
Continuous flow chemistry provides a transformative solution for the synthesis and derivatization of this compound. It directly addresses the primary safety and scalability challenges posed by traditional batch methods, particularly for organometallic reactions. By enabling cryogenic-free lithiation and telescoped reaction sequences, flow chemistry allows for the rapid, efficient, and safe production of valuable indoline-based intermediates.[26][27] The integration of packed-bed reactors for cross-coupling reactions further streamlines synthesis by simplifying purification. As the pharmaceutical industry continues to seek safer, greener, and more efficient manufacturing processes, the adoption of these flow methodologies will be crucial for accelerating drug discovery and development pipelines.[10][28]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Continuous flow chemistry for molecular synthesis | CoLab [colab.ws]
- 25. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. neuroquantology.com [neuroquantology.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Bromoindoline Suzuki Coupling Reactions
Introduction
The 4-arylindoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the crucial C(sp²)–C(sp²) bond required for these syntheses. However, researchers often encounter frustratingly low yields when working with 4-bromoindoline and its derivatives. This substrate presents a unique combination of challenges: the electron-rich nature of the indoline ring and potential steric hindrance at the C4 position can complicate the catalytic cycle. Furthermore, the nitrogen heteroatom can interact with the palladium catalyst, sometimes leading to inhibition.[1][2]
This technical guide provides a structured, in-depth approach to troubleshooting and optimizing these challenging reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to rescue your reaction yields.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This step can be sluggish for electron-rich or sterically hindered aryl halides.[3][5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[3][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3][4]
Each of these steps has specific requirements that, if not met, can lead to low yields and the formation of unwanted side products.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered with this compound Suzuki couplings in a practical question-and-answer format.
Q1: My reaction has a very low yield or failed completely. Where do I start?
A1: A failed reaction points to a fundamental problem with one or more core components. A systematic check is the most efficient approach.
-
Inactive Catalyst: The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[7] More critically, Pd(0) is sensitive to oxygen.
-
Solution: Ensure your reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 30+ minutes) and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[8] Using a fresh, high-quality catalyst is also crucial, as old palladium sources can lose activity.[9]
-
-
Inappropriate Ligand: this compound can be considered both electron-rich and moderately hindered. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[10]
-
Suboptimal Base/Solvent Combination: The base's role is to activate the boronic acid for transmetalation, but its strength and solubility are highly dependent on the solvent system.[6]
-
Solution: A screening of conditions is often necessary.[12] Common successful systems include K₃PO₄ or Cs₂CO₃ in polar aprotic solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water (e.g., 4:1 or 10:1 organic solvent to water).[8][13] The water helps solubilize the inorganic base.
-
-
Insufficient Temperature: Suzuki couplings typically require heat to overcome activation barriers, especially for challenging substrates.
-
Solution: Most successful couplings with bromoindoles are run at elevated temperatures, typically between 80-120 °C.[8] If your reaction is sluggish at a lower temperature, carefully increasing the heat may be beneficial.
-
Caption: A decision tree for systematic troubleshooting.
Q2: I'm observing a significant amount of debrominated starting material (indoline). What is happening?
A2: This side reaction, known as hydrodehalogenation or simply debromination, replaces the bromine atom with hydrogen.[7][8] It occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can happen. The source of the hydride can be trace water, the solvent (especially alcohols or THF), or certain bases.
-
Mitigation Strategies:
-
Base and Solvent Choice: The selection of base and solvent can heavily influence this pathway.[6] Screening different conditions is the best approach. Sometimes switching to a non-protic solvent system can help.
-
Optimize Reaction Rate: Speeding up the productive catalytic cycle can outcompete the debromination side reaction. Using a more active catalyst system (i.e., a better ligand) that accelerates reductive elimination is often effective.[13]
-
Q3: My boronic acid seems to be decomposing, and I see the corresponding simple arene byproduct.
A3: You are observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[14][15] This reaction consumes your nucleophile, directly lowering the potential yield. Boronic acids are particularly susceptible to this under aqueous basic conditions and at high temperatures.[8][11]
-
Mitigation Strategies:
-
Use Boronic Esters: The most effective solution is to replace the boronic acid with a more stable boronic ester, such as a pinacol ester (R-Bpin).[7][8] These are significantly more resistant to protodeboronation.
-
Milder Conditions: If you must use a boronic acid, try a milder base (e.g., K₂CO₃, KF) or a lower reaction temperature.[16]
-
Anhydrous Conditions: In some cases, switching to a strictly anhydrous solvent with a base like KOtBu can prevent this issue, although this may require re-optimization of other parameters.[6]
-
Q4: I am seeing a biaryl byproduct derived from my boronic acid (R'–R'). What causes this?
A4: This is the homocoupling of your boronic acid. It is primarily caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[7][17]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the final reaction mixture are thoroughly deoxygenated before heating.[18]
-
Use a Pd(0) Source: Start with a high-quality Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the amount of initial Pd(II).[7]
-
Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equiv.) is common, a very large excess should be avoided as it can favor side reactions.[8]
-
Caption: The desired reaction pathway versus common parasitic side reactions.
Optimization Strategies & Experimental Protocols
When facing low yields, a systematic screening of reaction parameters is the most reliable path to success.[19]
Table 1: Parameter Screening Guide for this compound Suzuki Coupling
| Parameter | Initial Condition | Variables to Screen | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts like PdCl₂(dppf) can offer greater stability and activity.[7] Pd₂(dba)₃ is a good Pd(0) source but can degrade over time.[7] |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos, cataCXium A | Bulky, electron-rich ligands are essential for activating the C-Br bond and promoting reductive elimination.[10] The optimal ligand is substrate-dependent. |
| Base | K₂CO₃ (2.5 equiv.) | K₃PO₄, Cs₂CO₃, KF | Stronger bases like K₃PO₄ are often more effective for challenging couplings.[6] Cs₂CO₃ offers good solubility in organic solvents. |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O, THF/H₂O, DMF | The solvent impacts solubility of all components and catalyst stability. A co-solvent of water is often needed to dissolve the base.[8] |
| Temperature | 100 °C | 80 °C, 110 °C, 120 °C | Higher temperatures increase reaction rates but can also accelerate side reactions like protodeboronation.[20][21] |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester (Bpin) | Pinacol esters are significantly more stable and resistant to protodeboronation.[8] This is often the single most impactful change. |
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv., limiting reagent), the arylboronic acid or ester (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- ResearchGate. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- Wikipedia. (2023). Protodeboronation.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki Cross Coupling Reaction.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- NIH. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction....
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine....
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis.
- ACS Publications. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)....
- Reddit. (2024). For the pro's (Suzuki).
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids....
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Side products in the bromination of indoline to form 4-Bromoindoline
Welcome to the technical support center for the synthesis of 4-bromoindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the bromination of indoline. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed, evidence-based solutions.
Question 1: My bromination of indoline is yielding a complex mixture of products, with very little of the desired this compound. How can I improve the regioselectivity?
Answer:
Direct bromination of indoline is notoriously unselective due to the high reactivity of the pyrrole ring towards electrophiles. To achieve selective bromination on the benzene ring, and specifically to target the 4-position, a three-step sequence of N-protection, regioselective bromination, and deprotection is essential. The N-acetyl group is a common and effective choice for this purpose.
The N-acetyl group is an ortho-, para-directing deactivator.[1][2] This means it deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the positions ortho and para to the nitrogen atom. In the case of N-acetylindoline, the positions on the benzene ring are ortho (C7) and para (C5) to the nitrogen. However, the directing influence extends to the entire fused ring system, making the benzene ring the preferred site of attack over the now deactivated pyrrole ring. Within the benzene ring, positions 4 and 6 are also activated. The challenge lies in favoring the 4-position over the electronically more favored 5- and 6-positions.
Recommended Protocol: Three-Step Synthesis of this compound
Step 1: N-Acetylation of Indoline
The first crucial step is the protection of the indoline nitrogen. This deactivates the pyrrole ring and directs the subsequent bromination to the benzene moiety.
-
Reagents: Indoline, Acetic Anhydride, and a base (e.g., triethylamine or potassium hydroxide).[3]
-
Procedure:
-
Dissolve indoline in a suitable solvent like acetone or dimethyl sulfoxide.
-
Add the base (e.g., 2 equivalents of potassium hydroxide).
-
Slowly add acetic anhydride (1.5 to 2 equivalents) at a controlled temperature (e.g., 20-25°C).
-
Stir the reaction for a designated time (e.g., 45 minutes to a few hours) until completion, monitoring by TLC.
-
Work up the reaction by pouring it into a mixture of acid and ice water to precipitate the N-acetylindoline.[3]
-
Filter and dry the product.
-
Step 2: Regioselective Bromination of N-Acetylindoline
This is the most critical step for achieving the desired 4-bromo isomer. Expect a mixture of isomers, with the 5- and 6-bromo isomers often being major products. The formation of the 4-bromo isomer is often sterically hindered.
-
Reagents: N-Acetylindoline, Brominating Agent (e.g., Bromine in acetic acid, N-Bromosuccinimide (NBS)).
-
Controlling Regioselectivity:
-
Steric Hindrance: The 4-position is sterically hindered by the adjacent fused pyrroline ring. Using a bulkier brominating agent or specific solvent conditions might influence the isomer ratio, though this is not well-documented for specifically favoring the 4-position.
-
Temperature: Lowering the reaction temperature (e.g., -78°C to 0°C) can sometimes improve selectivity by favoring the kinetically controlled product.[4]
-
-
General Procedure (expecting an isomer mixture):
-
Dissolve N-acetylindoline in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane if using NBS).
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Slowly add a solution of bromine in the same solvent (or NBS portion-wise). Use a slight excess of the brominating agent (e.g., 1.1 equivalents).
-
Stir the reaction at a low temperature for a few hours, monitoring by TLC or GC-MS to observe the formation of bromo-isomers.
-
Quench the reaction with a reducing agent like sodium bisulfite solution to remove excess bromine.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Step 3: N-Deacetylation of the Bromo-N-acetylindoline Mixture
The final step is to remove the acetyl protecting group to obtain the bromoindoline isomers.
-
Reagents: Mixture of bromo-N-acetylindoline isomers, a base (e.g., sodium methoxide in methanol, sodium hydroxide).[5][6]
-
Procedure (Zemplén Deacetylation): [5]
-
Dissolve the bromo-N-acetylindoline mixture in methanol.
-
Add a catalytic amount of sodium methoxide solution at 0°C.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with an ion-exchange resin (H+) or a weak acid.
-
Filter and concentrate the solution to obtain the crude mixture of bromoindoline isomers.
-
Question 2: I am observing significant amounts of di- and poly-brominated products in my reaction. How can I minimize this?
Answer:
The formation of multiple brominated side products is a common issue, especially when the reaction conditions are not carefully controlled.[4] The N-acetylindoline ring, although deactivated, is still susceptible to further bromination.
Strategies to Minimize Polybromination:
| Strategy | Rationale |
| Control Stoichiometry | Use no more than 1.0 to 1.1 equivalents of the brominating agent. This minimizes the chance of a second bromination event. |
| Slow Addition | Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low. |
| Low Temperature | Perform the reaction at low temperatures (e.g., 0°C or below). This reduces the overall reaction rate and can help prevent over-bromination.[4] |
| In Situ Generation of Bromine | Use a reagent system that generates bromine in situ, such as potassium bromide with an oxidant (e.g., Oxone). This maintains a very low concentration of elemental bromine throughout the reaction.[4] |
Troubleshooting Workflow for Polybromination
Caption: Workflow to troubleshoot polybromination.
Question 3: My main product is a mixture of bromoindoline isomers. How can I separate the desired this compound?
Answer:
Separating constitutional isomers like 4-, 5-, 6-, and 7-bromoindoline can be challenging due to their similar physical properties.[7][8] A combination of chromatographic techniques is typically required.
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers.[9]
-
Stationary Phase: Silica gel is the standard choice. For difficult separations, alumina (neutral, acidic, or basic) can offer different selectivity.
-
Mobile Phase: A systematic trial of solvent systems with varying polarities is necessary. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: A shallow gradient of the polar solvent can improve resolution between closely eluting spots.
-
Alternative Phases: If silica gel fails, consider reverse-phase chromatography (C18) or columns with different functionalities (e.g., phenyl or cyano phases) which can offer different selectivities for aromatic isomers.[10]
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be an effective, albeit laborious, method.
-
Crystallization: Fractional crystallization can sometimes be used if one isomer is significantly less soluble than the others in a particular solvent system. This is often a matter of trial and error with various solvents.
Workflow for Isomer Separation
Caption: Decision tree for separating bromoindoline isomers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-acetyl protecting group?
The N-acetyl group serves two primary functions:
-
Deactivation of the Pyrrole Ring: The electron-withdrawing nature of the acetyl group reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack.
-
Directing Group: It directs the electrophilic bromination to the benzene ring, specifically to the ortho and para positions relative to the nitrogen atom.[1][2] This is crucial for achieving bromination on the carbocyclic part of the indoline molecule.
Q2: Which brominating agent is better: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both Br₂ and NBS are effective brominating agents, and the choice may depend on the specific reaction conditions and desired outcome.
| Reagent | Pros | Cons |
| Br₂ in Acetic Acid | Inexpensive and readily available. | Highly corrosive and toxic. Can be less selective and lead to over-bromination if not added carefully. |
| NBS | Easier to handle (solid). The reaction can often be run under milder, neutral conditions. Can sometimes offer better regioselectivity.[11] | More expensive than Br₂. |
For initial attempts at achieving regioselectivity, NBS in a solvent like dichloromethane or acetonitrile at low temperatures might offer better control.
Q3: Can I achieve 4-bromination in a single step from indoline?
Direct bromination of unprotected indoline is highly unlikely to yield this compound as the major product. The pyrrole ring is significantly more activated towards electrophilic substitution than the benzene ring. Therefore, the reaction will overwhelmingly favor substitution at other positions (primarily C3 if available, or C5/C7). The use of a protecting group is a well-established and necessary strategy to achieve bromination on the benzene ring.[12]
Q4: What are the expected side products besides other bromo-isomers?
Besides the formation of a mixture of 4-, 5-, 6-, and 7-bromoindoline and polybrominated species, other potential side products include:
-
Oxidation Products: Indoline can be susceptible to oxidation, especially under harsh conditions, leading to the formation of indoles or oxindoles.
-
Starting Material: Incomplete reaction will result in the presence of unreacted N-acetylindoline.
-
Hydrolysis Product: If water is present during the bromination of N-acetylindoline, some hydrolysis back to indoline could occur, which would then react unselectively.
Q5: How can I confirm the identity and purity of my this compound product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each bromo-isomer, allowing for unambiguous identification.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and quantify the ratio of different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the composition of the crude reaction mixture and identifying side products.
References
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
- Terashima, M., & Fujioka, M. (n.d.).
- Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES.
- Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94.
- How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. (2023).
- OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
- MySkinRecipes. (n.d.). This compound.
- Synthesis of indoline from N-acetylindole | Download Scientific Diagram - ResearchGate. (n.d.).
- Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023).
- Glycoscience Protocols (GlycoPODv2). (2021). De-O-acetylation using sodium methoxide. NCBI.
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation - ResearchGate. (2025).
- separation of two isomers - Chromatography Forum. (2009).
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
- EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents. (n.d.).
- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide - Digital Commons@ETSU. (n.d.).
- Bromination of acetanilide - Chemistry Stack Exchange. (2016).
- Regioselective bromination of fused heterocyclic N-oxides. - Semantic Scholar. (n.d.).
- Hino, T., & Nakagawa, M. (n.d.). BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES.
- Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - NIH. (2022).
- Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). (2024).
- Separation of Isomers - Pyvot Tech. (n.d.).
- Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed. (n.d.).
- Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - PMC - NIH. (n.d.).
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016).
- Reaction scheme for N-deacetylation of chitin. - ResearchGate. (n.d.).
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. (2022).
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- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 9. researchgate.net [researchgate.net]
- 10. separation of two isomers - Chromatography Forum [chromforum.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
Purification challenges of 4-Bromoindoline by column chromatography
Welcome to the technical support guide for the purification of 4-Bromoindoline by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the specific challenges associated with this molecule. As Senior Application Scientists, we have structured this guide to move from common questions to deep troubleshooting, ensuring you can diagnose and solve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (40-63 µm, 230-400 mesh) is the most common and cost-effective choice for the purification of this compound.[1][2] However, due to the presence of a basic indoline nitrogen, the compound can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction often leads to peak tailing and, in some cases, degradation.[3][4] If such issues arise, consider the alternatives outlined in the table below.
Q2: How should I select the initial mobile phase (eluent) for my separation?
A2: Mobile phase selection is critical and should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[3] A common starting point for N-heterocycles like this compound is a binary system of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[5] The ideal solvent ratio should place the Rf value of this compound between 0.15 and 0.35 on the TLC plate to ensure effective separation on the column.[5]
Q3: My this compound appears to be degrading on the column. What is happening and how can I prevent it?
A3: Degradation of this compound on a standard silica gel column is a significant challenge, often attributable to the acidic nature of the stationary phase.[6][7] The Lewis acid sites on the silica surface can catalyze decomposition, especially for sensitive molecules like N-heterocycles and halogenated aromatics.[8][9] To confirm stability, you can perform a 2D-TLC test: spot your compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[6][10] If a new spot appears or the original spot smears diagonally, degradation is occurring. To prevent this, you can deactivate the silica gel with a basic modifier like triethylamine or switch to a more inert stationary phase like neutral alumina.[7][11]
Q4: I'm observing significant peak tailing for this compound. What causes this and what is the solution?
A4: Peak tailing is a classic symptom of strong, undesirable interactions between a basic compound and acidic silanol groups on the silica surface.[3] The basic nitrogen atom in the indoline ring can interact with these sites, causing a portion of the molecules to lag behind the main band, resulting in a "tail." The most effective solution is to add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol, to your mobile phase.[3][12][13] This additive competitively binds to the acidic sites, masking them from your compound and allowing for symmetrical peak elution.[13]
Q5: How do I handle a crude sample of this compound that is not very soluble in the starting mobile phase?
A5: Loading a sample that is poorly soluble in the eluent can lead to broad bands and poor separation.[5] The recommended solution is dry loading .[10][11] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (typically 5-10 times the mass of your crude sample), and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[10] This powder can then be carefully added to the top of your packed column, ensuring even distribution and sharp elution bands.[11]
In-Depth Troubleshooting Guide
Problem 1: Poor Separation & Co-elution with an Impurity
Symptoms:
-
Your target compound, this compound, elutes with broad, overlapping peaks that are difficult to resolve.
-
Post-column analysis (e.g., NMR, LC-MS) of seemingly "pure" fractions reveals the presence of a persistent impurity.[14]
-
You observe shoulders on the main peak in your chromatogram.[15]
Root Cause Analysis: Co-elution occurs when the polarity of the impurity is too similar to that of this compound, making separation difficult with the chosen solvent system.[15] This is common with structurally related impurities, such as isomers or reaction byproducts. The challenge is to alter the selectivity of the chromatographic system—the relative affinity of the compounds for the stationary and mobile phases.
Diagnostic Workflow & Solutions:
-
Confirm Co-elution vs. Degradation: First, rule out on-column degradation as the source of the "impurity" by performing the 2D-TLC stability test described in FAQ A3. If the compound is stable, proceed with optimizing the separation.
-
Optimize Mobile Phase Selectivity: If you are using a standard Hexane/Ethyl Acetate system, simply increasing or decreasing the polarity may not be enough. The key is to change the nature of the solvent interactions.[16]
-
Change Solvent Class: Substitute one of the mobile phase components with a solvent from a different selectivity group. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or methanol (a hydrogen bond donor).[16] This can dramatically alter the elution order and improve resolution.
-
Introduce a Gradient: If a single isocratic system fails, a shallow gradient elution is highly effective. Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the concentration of the more polar solvent.[3][11] This sharpens the peaks of later-eluting compounds and can resolve closely related species.
-
-
Alter the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase provides an orthogonal approach to separation.[15][16]
-
Switch to Alumina: Alumina (basic or neutral) offers different surface chemistry than silica and can be very effective for basic compounds like indolines.[3][7]
-
Consider Reverse-Phase Chromatography: For highly polar impurities, reverse-phase (e.g., C18 silica) chromatography, where the elution order is inverted (polar compounds elute first), can provide excellent separation.[7]
-
Workflow Diagram: Resolving Co-elution
Caption: Decision tree for troubleshooting co-eluting impurities.
Problem 2: Complete Product Loss or Very Low Recovery
Symptoms:
-
After running the column, none of the collected fractions contain the desired this compound.
-
The total mass recovered from all fractions is significantly lower than the amount of crude material loaded.
Root Cause Analysis: This severe issue typically points to one of two possibilities: 1) The compound is irreversibly adsorbed onto the stationary phase, or 2) The compound completely decomposed upon contact with the silica gel.[3][6] The basicity of the indoline nitrogen combined with the acidity of the silica gel makes strong, irreversible binding a primary concern.
Diagnostic Workflow & Solutions:
-
"Methanol Purge" Test: After your initial elution has failed, flush the column with a very strong solvent like 100% methanol or a mixture of 10% methanol in dichloromethane.[17] This will strip almost all organic compounds from the silica. If your product is recovered in this methanol wash, the problem was excessively strong adsorption, not degradation.
-
Stability Confirmation: Before attempting another column, spot the crude material on a TLC plate and leave it exposed to air on the lab bench for an hour. Then, elute the plate.[3] If the spot remains unchanged, the compound is likely stable, and the issue is adsorption. If the spot degrades, both stability and adsorption are problems.
-
Solution for Irreversible Adsorption:
-
Deactivate the Silica Gel: This is the most critical step. Before running the column, use a mobile phase containing 1-3% triethylamine to neutralize the acidic silanol sites.[11][13] A detailed protocol is provided below.
-
Use a Less Acidic Stationary Phase: Neutral alumina is an excellent alternative for basic compounds that bind irreversibly to silica.[3][7]
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Crucially, add 1% triethylamine (TEA) by volume to this mixture.
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a homogenous bed free of air bubbles.[1]
-
Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the mobile phase containing 1% TEA. This step ensures that the entire stationary phase is deactivated.[11][13]
-
Sample Loading: Dissolve your this compound sample in a minimal amount of the mobile phase (or dry load it as described in FAQ A5).
-
Elution: Run the column using the mobile phase containing 1% TEA. Collect fractions and monitor by TLC.
-
Post-Purification: After combining the pure fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure, as it is highly volatile.
Workflow Diagram: Diagnosing Low Recovery
Caption: Workflow for diagnosing and solving low product recovery.
Data Summary Tables
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Acidity | Recommended Use Case for this compound | Considerations |
| Silica Gel | Acidic[7] | Standard, first-pass purification when stability is not an issue. | High risk of peak tailing and degradation.[3][6] |
| Silica Gel + TEA | Neutralized | Highly Recommended. For preventing tailing and degradation.[11] | TEA is volatile and easily removed post-purification. |
| Neutral Alumina | Neutral | Excellent alternative when silica causes irreversible adsorption or severe degradation.[3][7] | May have different selectivity; requires TLC optimization. |
| Basic Alumina | Basic | Purification of strongly basic compounds; may be too retentive for this compound. | Can be very strong; risk of irreversible binding if not optimized. |
| Reverse-Phase (C18) | Neutral | For separating from highly polar or non-polar impurities where normal phase fails.[7] | Requires aqueous/organic mobile phases. |
Table 2: Recommended Mobile Phase Systems & Modifiers
| Solvent System (Starting Point) | Polarity | Selectivity Characteristics | Troubleshooting Application |
| Hexanes / Ethyl Acetate | Low to Medium | Good general-purpose system. | Standard starting point for TLC screening. |
| Hexanes / Dichloromethane | Low to Medium | Different selectivity from EtOAc; good for resolving impurities that co-elute in EtOAc systems.[16] | Use when EtOAc/Hex fails to provide separation. |
| DCM / Methanol | Medium to High | Used for more polar compounds. | Can cause silica dissolution if >10% MeOH is used with a basic modifier.[13] |
| + 0.1-1% Triethylamine | Modifier | Masks acidic silanol groups.[3] | Essential for preventing peak tailing and mitigating degradation on silica. |
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). BenchChem.
- 4-Bromoindole | CAS#:52488-36-5 | Chemsrc. (n.d.). Chemsrc.
- 4-Bromoindole 96 52488-36-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-Bromoindole | C8H6BrN | CID 676494 - PubChem. (n.d.). PubChem.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem. (n.d.). BenchChem.
- 4-Bromoindole | 52488-36-5 - ChemicalBook. (n.d.). ChemicalBook.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews.
- On column degradation - Chromatography Forum. (2008, August 6).
- Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions - Benchchem. (n.d.). BenchChem.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Dealing with co-eluting impurities in Austdiol chromatography - Benchchem. (n.d.). BenchChem.
- Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Technical Support Center: Purifying 4-Bromo-Furan Derivatives by Column Chromatography - Benchchem. (n.d.). BenchChem.
- How to isolate impurities from a reaction product - Biotage. (2023, January 26). Biotage.
- Co-elution during column : r/OrganicChemistry. (n.d.). Reddit.
- Purification of Organic Compounds by Flash Column Chrom
- SOLUTIONS FOR CHROMATOGRAPHY AND PURIFIC
- What compounds are unstable in a silica gel column (chrom
- Degradation of halogenated arom
- When basification of silica gel is required, before using Column chromatography? (2014, November 4).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. silicycle.com [silicycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. On column degradation - Chromatography Forum [chromforum.org]
- 9. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Overcoming the Poor Reactivity of 4-Bromoindoline in C-N Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N cross-coupling of 4-bromoindoline. The unique electronic and steric properties of this substrate can often lead to poor reactivity, low yields, and frustrating side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve successful C-N bond formation.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its participation in popular C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, is often not straightforward. The electron-donating nature of the indoline nitrogen can influence the electronic properties of the aryl bromide, while the non-planar, puckered five-membered ring introduces specific steric constraints. These factors can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] This guide will equip you with the knowledge to rationally design your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound C-N coupling reaction failing or giving low yields?
A1: The poor reactivity of this compound in C-N coupling reactions typically stems from a combination of electronic and steric factors.
-
Electronic Effects: The nitrogen atom in the indoline ring is an electron-donating group. This electron density can be delocalized into the aromatic ring, which can affect the reactivity of the C-Br bond.[3][4] Specifically, it can make the carbon atom of the C-Br bond less electrophilic, thus slowing down the crucial oxidative addition step in the palladium catalytic cycle.[5][6]
-
Steric Hindrance: The non-planar structure of the indoline ring can create steric hindrance around the bromine atom at the 4-position. This can make it difficult for the bulky palladium catalyst to access the C-Br bond for oxidative addition.[1][2] The choice of ligand on the palladium catalyst is critical to overcome this steric barrier.[7]
Q2: What are the most common side reactions I should look out for?
A2: When C-N coupling reactions with this compound are sluggish, several side reactions can become prominent:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can occur in the presence of a hydride source (e.g., from the solvent or amine) and a palladium catalyst.
-
Homocoupling: The coupling partner (e.g., an amine) may react with itself, or the this compound may undergo homocoupling to form a bi-indoline species.
-
Catalyst Decomposition: At the high temperatures often required to drive these reactions, the palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.
Q3: Should I be using a palladium or a copper catalyst for my this compound coupling?
A3: Both palladium and copper-catalyzed C-N coupling reactions (Buchwald-Hartwig and Ullmann-type reactions, respectively) are viable options.
-
Palladium-Catalyzed (Buchwald-Hartwig): This is often the first choice due to its generally broader substrate scope and milder reaction conditions compared to traditional Ullmann couplings.[5] Success with palladium is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to promote the reaction.[7]
-
Copper-Catalyzed (Ullmann-type): Copper catalysis can be a powerful alternative, especially when palladium systems fail.[8] Modern Ullmann-type couplings often use ligands to facilitate the reaction at lower temperatures than the harsh conditions of the classical Ullmann condensation. For sterically hindered substrates, copper-based systems can sometimes offer better results.[8]
Troubleshooting Guide: From Failed Reactions to High Yields
This section provides a systematic approach to troubleshooting common problems encountered during the C-N coupling of this compound.
Issue 1: No or Very Low Conversion of this compound
If you are observing little to no consumption of your this compound starting material, consider the following optimization strategies, starting with the most impactful changes.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yield C-N coupling reactions of this compound.
Detailed Optimization Strategies
| Parameter | Problem & Rationale | Recommended Solutions |
| Catalyst System (Ligand & Precursor) | The combination of the palladium precursor and the phosphine ligand is the most critical factor for success.[2] The default choice may not be suitable for the sterically hindered and electronically rich this compound. | Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands. Examples include Xantphos, DavePhos, RuPhos, or BrettPhos. These ligands promote both oxidative addition and reductive elimination.[9][10] Palladium Precursor: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure the efficient generation of the active Pd(0) species. If using Pd(OAc)₂ or Pd₂(dba)₃, ensure they are of high quality.[9] |
| Base | The choice and strength of the base are crucial for the deprotonation of the amine to form the active nucleophile. An inappropriate base can lead to poor reactivity or side reactions. | Base Strength: For primary and secondary amines, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is often effective.[10] For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, although this may require higher temperatures.[9] |
| Solvent | The solvent influences the solubility of the reactants and the catalyst, and its polarity can affect the reaction rate. | Solvent Choice: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig reactions.[9][11] In some cases, a more polar aprotic solvent like DMF or DMA may be beneficial, but be cautious of potential side reactions at high temperatures. |
| Temperature | C-N coupling with challenging substrates often requires elevated temperatures to overcome the activation energy barrier for oxidative addition. | Temperature Optimization: If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Monitor for catalyst decomposition (formation of palladium black). |
| Reagent Purity | Impurities in the starting materials, solvent, or base can poison the catalyst or lead to side reactions. Water and oxygen are particularly detrimental. | Quality Control: Ensure this compound and the amine are pure. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (argon or nitrogen).[1] |
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
If you are observing the desired product but also significant amounts of byproducts, the following adjustments can improve selectivity.
| Side Product | Likely Cause | Recommended Solutions |
| Hydrodehalogenation | This side reaction is often competitive with the desired C-N coupling, especially at high temperatures and long reaction times. It can be promoted by certain ligands and bases. | Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating. Ligand Choice: Some ligands are more prone to promoting β-hydride elimination pathways that can lead to hydrodehalogenation. Experiment with different classes of ligands. |
| Homocoupling of Amine | This can occur if the oxidative addition of this compound is slow, allowing the palladium catalyst to react with the amine coupling partner. | Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess can sometimes promote homocoupling. Reaction Rate: Focus on strategies to accelerate the primary catalytic cycle (see Issue 1) to outcompete the homocoupling pathway. |
Experimental Protocol: A Starting Point for Success
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. It should be adapted and optimized for your specific substrate.
General Procedure for Palladium-Catalyzed C-N Coupling of this compound
Reagents & Equipment:
-
This compound
-
Amine (1.1 eq)
-
Pd₂(dba)₃ (2.5 mol%) or a suitable precatalyst (e.g., XantPhos G3)
-
Xantphos (6 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.1 mmol), and NaOtBu (1.4 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., Xantphos, 0.06 mmol) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene (5 mL) to the Schlenk flask containing the substrates and base. Then, add the catalyst pre-mixture to the reaction flask.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Potential Bottlenecks
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and highlights the steps where this compound's properties can cause issues.
Caption: The catalytic cycle of the Buchwald-Hartwig amination, indicating potential slow steps for this compound.
Conclusion
Overcoming the poor reactivity of this compound in C-N coupling reactions is a challenge that can be met with a systematic and informed approach. By understanding the underlying steric and electronic hurdles, and by rationally selecting the catalyst system, base, and reaction conditions, researchers can significantly improve the outcomes of these crucial transformations. This guide serves as a starting point for your optimization efforts. Remember that each specific substrate pairing may require fine-tuning, and careful monitoring of the reaction progress is key to achieving high yields and purity.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Taylor & Francis. Electronic effects – Knowledge and References.
- Chemistry LibreTexts.
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-N-(tert-butyl)pyridin-2-amine Reactions.
- Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
- National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Wikipedia.
- Brilliant.
- otgscience. Electronic Factors in Chemical Reactions.
- Chemical Reviews.
- National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Catalysis Science & Technology (RSC Publishing). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry.
- Allen.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
Sources
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- 8. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Degradation of 4-Bromoindoline Under Acidic Conditions
Welcome to the technical support center for 4-bromoindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their synthetic workflows. Indolines are valuable scaffolds in drug discovery, but their inherent reactivity, particularly under acidic conditions, can lead to significant challenges such as low yields, complex impurity profiles, and reaction failures.
This document provides in-depth, field-proven insights into the causes of this compound degradation and offers robust troubleshooting guides and preventative strategies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My reaction mixture containing this compound turns dark brown or black upon adding an acid catalyst. What is happening?
A1: A dark color change is a classic indicator of indoline degradation, specifically oxidative polymerization.[1] The electron-rich nature of the indoline ring system, particularly the nitrogen lone pair, makes it susceptible to oxidation.[2] Under acidic conditions, the indoline nitrogen is protonated. This protonation enhances the molecule's susceptibility to oxidation, which can initiate a cascade of radical or electrophilic reactions, leading to the formation of colored, high-molecular-weight oligomers and polymers.[3]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after an acidic workup. Could these be from this compound degradation?
A2: Yes, this is highly likely. Besides polymerization, which often results in baseline noise or insoluble material, acid-catalyzed degradation can produce distinct byproducts. Common degradation pathways include:
-
Oxidative Dimerization: Formation of C-C or C-N coupled dimers.
-
Dehydrogenation: Oxidation to the corresponding 4-bromoindole. This is a very common pathway for indolines.[4]
-
Debromination: Loss of the bromine substituent, leading to the formation of indoline itself, which can then also degrade.
These byproducts will appear as new, often broader, peaks in your chromatogram.[5]
Q3: Which acids are "safe" to use with this compound?
A3: The choice of acid is critical. Strong, oxidizing acids like nitric acid or concentrated sulfuric acid should be avoided entirely. While many reactions require a Brønsted or Lewis acid, the key is to use the mildest acid possible at the lowest effective concentration and temperature. For many applications, organic acids like acetic acid or p-toluenesulfonic acid (pTSA) are preferable to strong mineral acids like HCl. In some cases, a solid-supported acid catalyst can also minimize degradation by reducing the concentration of free acid in solution.
Q4: Can I prevent this degradation without fundamentally changing my reaction conditions?
A4: The most effective strategy is to protect the indoline nitrogen. The nitrogen lone pair is the primary site of reactivity leading to degradation. By temporarily converting the secondary amine to a less reactive functional group (e.g., an amide or carbamate), you can effectively "turn off" its propensity for oxidation and polymerization under acidic conditions.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental failures involving this compound.
Issue 1: Low or No Yield of Desired Product in an Acid-Catalyzed Reaction
| Symptom | Potential Cause | Diagnostic Step | Recommended Solution |
| Reaction mixture turns dark; complex mixture by TLC/LC-MS. | Substrate Degradation: The acidic conditions are too harsh, causing rapid polymerization/oxidation of the starting material. | Run a control experiment with this compound and the acid catalyst in the reaction solvent, without other reagents. Monitor by TLC or LC-MS over time for the disappearance of the starting material and the formation of baseline material or multiple spots. | 1. Lower Temperature: Run the reaction at 0 °C or below. 2. Reduce Acid Concentration: Use a catalytic amount of acid (e.g., 0.1 eq) instead of stoichiometric amounts. 3. Change Acid: Switch to a milder acid (e.g., from HCl to acetic acid). 4. Protect the Nitrogen: Implement an N-protection strategy (see Part 3). |
| Starting material is consumed, but the desired product is not formed. A new, single byproduct is observed. | Side Reaction: The acid may be catalyzing an unintended reaction, such as debromination or rearrangement. | Characterize the byproduct using mass spectrometry and NMR. Check for the molecular weight of indoline or an isomer of your expected product. | Re-evaluate the reaction mechanism. A different choice of acid (e.g., a Lewis acid instead of a Brønsted acid) might favor the desired pathway. Debromination can sometimes be suppressed by using scrupulously anhydrous conditions.[7] |
| Starting material remains unreacted. | Catalyst Inactivation: The basic indoline nitrogen is neutralizing the acid catalyst, preventing it from participating in the desired reaction. | Measure the pH of the reaction mixture after adding all components. If it is neutral or basic, the catalyst has been quenched. | Use a greater than stoichiometric amount of acid. However, this increases the risk of degradation. The superior solution is to use N-protected this compound, which is not basic and will not quench the catalyst. |
Issue 2: Difficult Purification and Isolation
| Symptom | Potential Cause | Recommended Solution |
| Streaking on silica gel column; poor recovery. | Strong Interaction with Silica: The basic nitrogen of this compound (or your product) is interacting strongly with the acidic silanol groups on the silica surface.[7] | 1. Modify Mobile Phase: Add a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will compete for the acidic sites on the silica. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification. |
| Oily, dark, intractable material co-elutes with the product. | Polymeric Byproducts: Soluble oligomers formed during degradation are contaminating the product. | 1. Pre-purification Workup: Perform a liquid-liquid extraction. The desired product may be extracted into a non-polar solvent (e.g., ethyl acetate), leaving more polar oligomers in the aqueous phase. 2. Trituration/Recrystallization: Attempt to triturate the crude material with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). |
Workflow for Diagnosing Degradation
Caption: Troubleshooting logic for this compound degradation.
Part 3: Preventative Strategies & Best Practices
Proactive measures are the most effective way to handle this compound's instability. The premier strategy is the use of a nitrogen protecting group.[8]
The "Protect-React-Deprotect" Strategy
This workflow isolates the sensitive indoline nitrogen from the harsh reaction conditions.
Caption: The N-Protection workflow for stable reactions.
Choosing the Right Protecting Group
The choice of protecting group is dictated by the overall synthetic route, particularly the conditions required for its removal. For acid-catalyzed reactions, an acid-labile protecting group is often not ideal unless the desired reaction proceeds under milder acidic conditions than the deprotection.
| Protecting Group | Abbreviation | Introduction Conditions | Stability | Cleavage Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N, NaOH, DMAP)[9] | Stable to base, hydrogenation, most nucleophiles.[9] | Strong Acid (TFA, HCl in Dioxane).[10][11] | Excellent choice. High stability and crystallinity. Cleavage is often clean. |
| Acetyl | Ac | Ac₂O or AcCl, Base | Stable to mild acid, hydrogenation. | Strong Acid (e.g., refluxing HCl) or Base (e.g., NaOH, NaOMe).[8] | Very robust. May require harsh conditions for removal, which could compromise the final product. |
| Benzoyl | Bz | BzCl, Base | More stable than Acetyl.[8] | Harsh Acid/Base Hydrolysis. | Provides good stability but removal can be challenging. |
| Benzyloxycarbonyl | Cbz | CbzCl, Base | Stable to acid and base. | Catalytic Hydrogenation (e.g., H₂, Pd/C).[9] | Orthogonal to acid-labile groups. Ideal if your molecule is stable to reductive conditions. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a standard and highly reliable method for preparing the N-protected substrate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-bromoindoline, which can often be used directly or purified by recrystallization from a hexane/ethyl acetate mixture.
Protocol 2: Deprotection of N-Boc Group with TFA
This is a standard procedure for cleaving the Boc group to reveal the final product.
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution or solid NaHCO₃
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise. A common ratio is 20-50% TFA in DCM (v/v).[10][11]
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Once deprotection is complete, carefully concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate to afford the deprotected product.
Part 4: Analytical Methods for Monitoring Stability
Effective troubleshooting and process control rely on robust analytical methods to detect degradation.
| Technique | Application | What to Look For |
| Thin Layer Chromatography (TLC) | Rapid, real-time reaction monitoring. | Disappearance of starting material spot. Appearance of new spots (byproducts) or streaking/material at the baseline (polymers). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and purity assessment.[12][13] | Appearance of new peaks corresponding to degradation products. Peak tailing may indicate on-column issues with the basic amine.[5] A decrease in the main peak area over time in a stability study. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of byproducts. | Obtain mass-to-charge ratios (m/z) for new peaks to identify potential structures like dimers (2x MW), dehydrogenated product (MW-2), or debrominated product (MW-79).[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of starting material, intermediates, and final product. | Broadening of aromatic or aliphatic signals can indicate the onset of polymerization. The disappearance of the N-H proton signal confirms N-protection. |
By understanding the chemical principles behind this compound's instability and proactively implementing the protective strategies and analytical controls outlined in this guide, researchers can significantly improve the reliability, reproducibility, and success of their synthetic endeavors.
References
- BenchChem Technical Support. (2025). Vindoline Stability in Solution: A Technical Support Guide. BenchChem.
- BenchChem Technical Support. (2025).
- Miyazawa, E., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society.
- Fang, X., et al. (2017). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers.
- Kim, S., et al. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health.
- Fang, X., et al. (2016). Pd(II)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. RSC Publishing.
- BenchChem Technical Support. (2025). Troubleshooting guide for indole compound analysis. BenchChem.
- da Silva, F. S., et al. (2019). Palladium-Mediated Oxidative Annulation of δ-Indolyl-α,β-Unsaturated Compounds toward the Synthesis of Cyclopenta[b]indoles and Heterogeneous Hydrogenation To Access Fused Indolines. The Journal of Organic Chemistry.
- BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem.
- CP Lab Safety. (n.d.). Chemical Compatibility Chart.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
- BenchChem Application Notes. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem.
- Ketcha, D. M., & Gribble, G. W. (1985).
- Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Osswald, P., et al. (2011). Acidity of anilines: calculations vs experiment. The Journal of Physical Chemistry A.
- BenchChem Technical Support. (2025). Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions. BenchChem.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- da Silva, A. M. F., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
- University of Wisconsin-Madison. (n.d.). Chemical Compatibility Table.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Gianatassio, R., et al. (2016). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- Liskon. (2024). Detection methods for p-bromoaniline.
- BenchChem Technical Support. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem.
- Cardellini, F. (2023). Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. Organics.
- Stejskal, J., et al. (2009). The stability of polyaniline in strongly alkaline or acidic aqueous media. Synthetic Metals.
- Kumar, V., et al. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Asian Journal of Pharmaceutical Research.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- Wikipedia. (n.d.). Protecting group.
- Baranauskienė, L., et al. (2019). Safe Synthesis of 4,7-Dibromo[1][2][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.
- BenchChem Technical Support. (2025). A Comparative Guide to the Analytical Methods for Determining the Purity of 4-Bromoanisole. BenchChem.
- National Center for Biotechnology Information. (n.d.). 4-Bromoindole. PubChem Compound Database.
- BenchChem Technical Support. (2025). Troubleshooting Arecolidine Instability in Aqueous Solutions: A Technical Support Guide. BenchChem.
- Thermo Fisher Scientific Inc. (2013).
- BenchChem Technical Support. (2025). A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodophenol. BenchChem.
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Technical Support Center: Optimizing Catalyst Loading for 4-Bromoindoline Cross-Coupling
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Welcome to the technical support center for optimizing catalyst loading in 4-bromoindoline cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we will delve into the nuances of catalyst optimization, providing practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.
The indoline scaffold is a crucial motif in a multitude of pharmaceuticals and biologically active compounds.[1] Consequently, the effective functionalization of intermediates like this compound via palladium-catalyzed cross-coupling reactions is of significant importance.[2][3][4] The choice and loading of the palladium catalyst are paramount, directly influencing reaction yield, purity, and cost-effectiveness.[5][6] This guide will provide the expertise needed to navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions for this compound, and how does catalyst choice differ for each?
A1: The most prevalent cross-coupling reactions for this compound and similar N-heterocyclic halides are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] Each reaction requires a tailored catalyst system for optimal performance.
-
Suzuki-Miyaura Coupling (C-C bond formation): This reaction is widely used to form biaryl structures. For this compound, catalyst systems often involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, paired with a phosphine ligand.[1][7] Bulky, electron-rich ligands like SPhos or XPhos are often effective, particularly for challenging substrates.[7][8]
-
Buchwald-Hartwig Amination (C-N bond formation): This is a key method for synthesizing arylamines.[9] Catalyst systems typically consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand like Xantphos or BINAP.[1][7] The choice of base is also critical in this reaction.[10]
-
Heck Coupling (C-C bond formation with alkenes): This reaction forms a new carbon-carbon bond between this compound and an alkene.[11] Common catalysts include Pd(OAc)₂ with a phosphine ligand like PPh₃.[1]
-
Sonogashira Coupling (C-C bond formation with alkynes): This reaction couples this compound with a terminal alkyne. It typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1]
Q2: I'm observing low or no conversion in my this compound cross-coupling reaction. What are the first things I should check regarding the catalyst?
A2: When faced with low or no product yield, a systematic approach to troubleshooting is crucial.[12] Start by assessing the catalyst system:
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly. Palladium(0) species are particularly sensitive to air and moisture, which can lead to deactivation.[13][14]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[15] Confirm that your reaction setup is under a positive pressure of an inert gas like argon or nitrogen and that all solvents and reagents have been properly degassed.[12][13]
-
Catalyst/Ligand Combination: The chosen palladium source and ligand may not be optimal for your specific substrate and coupling partner. A screening of different ligands is often a necessary step in optimization.[7]
Q3: How does the catalyst loading (mol %) affect the reaction outcome, and what is a good starting point?
A3: Catalyst loading is a critical parameter that can significantly impact reaction efficiency, cost, and the level of residual palladium in the final product.[5][6]
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions.[16]
-
Too High: While a higher loading might increase the reaction rate, it can also lead to more side reactions, such as homocoupling, and increases the cost and burden of palladium removal.[5][6]
A typical starting point for catalyst loading in many cross-coupling reactions is 1-5 mol % of the palladium precursor relative to the limiting reagent.[5] For highly active catalyst systems or during process optimization, loadings can often be reduced to well below 1 mol %.[17]
Q4: I'm seeing a black precipitate form in my reaction. What does this mean and how can I prevent it?
A4: The formation of a black precipitate, often referred to as "palladium black," is a visual indicator of catalyst decomposition and agglomeration into inactive palladium nanoparticles.[18] This is a common issue that leads to a loss of catalytic activity.
Potential Causes and Solutions:
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[18]
-
Presence of Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[18]
-
Ligand Dissociation: The active catalytic species may be unstable. Consider using a more robust ligand, such as a bidentate or bulky biarylphosphine ligand, which can better stabilize the palladium center.[18]
Troubleshooting Guides
Issue 1: Low or No Product Yield
When encountering low conversion, a systematic approach is key. The following workflow can help identify the root cause.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Issue 2: Significant Side Product Formation
The presence of side products can complicate purification and reduce the yield of the desired product. Common side reactions include homocoupling of the coupling partner and dehalogenation of the this compound.[13]
| Side Product | Potential Causes | Recommended Solutions |
| Homocoupling | - Presence of oxygen.[13][19] - High concentration of coupling partner (e.g., boronic acid).[18] | - Ensure thorough degassing of all reagents and solvents.[13] - Use a slight excess of this compound.[13] - Consider slower addition of the coupling partner.[18] |
| Dehalogenation | - Presence of a hydride source (e.g., water, alcohol).[12][14] | - Use anhydrous solvents and dry glassware.[12] - The choice of base can also influence this side reaction.[12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for screening different palladium catalysts and ligands for the cross-coupling of this compound. It is essential to run these reactions in parallel for accurate comparison.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the this compound (1.0 equiv).
-
Catalyst and Ligand Addition: To each vial, add the specific palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., Xantphos, 4 mol %). The catalyst and ligand are varied for each reaction in the screen.
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the coupling partner (e.g., amine for Buchwald-Hartwig, 1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 mmol), and the degassed solvent (e.g., dioxane).[7]
-
Reaction: Place the vials in a preheated reaction block at the desired temperature (e.g., 100 °C).[7]
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals. After a set time, quench the reactions and analyze the crude mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the conversion and yield for each catalyst system.
Protocol 2: Catalyst Loading Optimization
Once an effective catalyst system is identified, the next step is to optimize the catalyst loading to find the minimum amount required for an efficient reaction.
-
Setup: Prepare a series of identical reactions using the optimized catalyst system and conditions from the screening protocol.
-
Varying Catalyst Loading: In each reaction, vary the catalyst loading systematically (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Execution and Analysis: Run the reactions in parallel and monitor the progress over time. Analyze the final conversion and yield for each loading to determine the optimal level.
Visualizing Parameter Relationships
The interplay between catalyst loading, temperature, and reaction time is crucial for successful optimization.
Caption: The relationship between key reaction parameters in cross-coupling optimization.
By carefully considering the factors outlined in this guide and adopting a systematic approach to optimization, researchers can significantly improve the outcomes of their this compound cross-coupling reactions.
References
- Benchchem.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
- Chemical Reviews.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- SciSpace. (Open Access) Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (2016)
- Chemical Reviews.
- Benchchem.
- University of Windsor.
- ResearchGate. Cross-Coupling Reactions: A Practical Guide.
- ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
- ResearchGate.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point† | Request PDF.
- Chemistry LibreTexts.
- Wikipedia.
- MDPI.
- Organic Chemistry Frontiers (RSC Publishing).
- Wikipedia. Heck reaction.
- Google Books.
- Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline.
- PMC - NIH. Synergistic Catalyst–Mediator Pairings for Electroreductive Cross-Electrophile Coupling Reactions.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 2-Bromo-4-chloropyridine.
- Benchchem.
- PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Organic Chemistry Portal. Heck Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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Technical Support Center: Troubleshooting Unexpected Byproducts in 4-Bromoindoline N-Alkylation
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the N-alkylation of 4-bromoindoline. Our goal is to provide in-depth, field-proven insights to help you troubleshoot unexpected byproducts and optimize your reaction outcomes. This is not a rigid manual but a dynamic resource built on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common and complex issues observed during the N-alkylation of this compound in a question-and-answer format. We delve into the causality behind these experimental challenges, offering validated protocols and mechanistic explanations to ensure the integrity of your synthetic route.
Q1: My N-alkylation of this compound is yielding a significant amount of a C-alkylated byproduct. What is causing this, and how can I improve N-selectivity?
A1: The formation of C-alkylated byproducts is a common challenge in the alkylation of indole and indoline systems. The C3 position of the indole ring system is often highly nucleophilic, competing with the nitrogen for the alkylating agent.[1] In the case of this compound, the electron-withdrawing nature of the bromine atom can further influence the electron density distribution of the ring, although N-alkylation is generally favored under standard conditions.
Root Causes & Mechanistic Insights:
-
Incomplete Deprotonation: If the indoline nitrogen is not fully deprotonated by the base, the neutral indoline can still react. In this state, the C3 position can be more nucleophilic, leading to C-alkylation.[1]
-
Base and Solvent Choice: The combination of base and solvent plays a critical role in directing the regioselectivity. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) typically favor the formation of the N-anion, thus promoting N-alkylation.[1][2] Weaker bases or certain solvent systems may not efficiently generate the N-anion, allowing for competitive C-alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[1] However, this is not a universal rule and can be substrate-dependent.
Troubleshooting Strategies & Optimization Protocols:
| Strategy | Recommended Action | Rationale |
| Optimize Base/Solvent System | Use a strong base like Sodium Hydride (NaH, 1.1-1.2 eq.) in an anhydrous polar aprotic solvent like DMF or THF.[3] | A strong base ensures complete deprotonation of the indoline nitrogen, significantly increasing its nucleophilicity and favoring N-alkylation.[1][4] |
| Control Reaction Temperature | Start the reaction at a low temperature (e.g., 0 °C) during the deprotonation step and then allow it to proceed at room temperature or slightly elevated temperatures. | This allows for controlled deprotonation and can minimize side reactions. Monitoring the reaction progress by TLC is crucial. |
| Catalytic Systems | For challenging substrates, consider modern catalytic methods. For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[1] | Catalytic systems can offer exquisite control over regioselectivity that may not be achievable with classical methods. |
Protocol: Standard N-Alkylation of this compound with High N-Selectivity
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Proceed with standard aqueous work-up and purification by column chromatography.[3]
Caption: Troubleshooting workflow for C-alkylation.
Q2: I am observing the formation of a dialkylated product. How can I prevent this over-alkylation?
A2: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions. [1] The initial N-alkylation product can undergo a subsequent C-alkylation if reaction conditions are not carefully controlled.
Preventative Measures:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-N-alkylated product is the major component.
-
Temperature Management: Lowering the reaction temperature can help to control the reactivity and prevent over-alkylation.[5]
Q3: My reaction is very sluggish, or I am recovering unreacted starting material. What factors could be responsible for this low reactivity?
A3: Low reactivity in the N-alkylation of this compound can be attributed to several factors, often related to the purity of reagents and the reaction setup.
Potential Causes and Solutions:
-
Moisture Contamination: Strong bases like NaH are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Purity of Reagents: Impurities in the this compound, alkylating agent, or solvent can inhibit the reaction.[5] Consider purifying your starting materials if their quality is uncertain.
-
Insufficiently Reactive Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may be slow. Consider converting the alkyl chloride to a more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) (the Finkelstein reaction).[6]
-
Inadequate Base Strength: For the N-alkylation of an electron-deficient indoline, a sufficiently strong base is crucial for efficient deprotonation. If you are using a weaker base (e.g., potassium carbonate), you may need to increase the reaction temperature or switch to a stronger base like NaH.[7]
Caption: Decision tree for addressing low reactivity.
Q4: I've noticed a byproduct that appears to be the result of a dehalogenation reaction. Is this common, and how can it be avoided?
A4: While less common than C-alkylation, dehalogenation of the this compound can occur under certain reductive conditions or with specific catalysts.
Potential Scenarios and Mitigation:
-
Reductive Conditions: If your reaction setup inadvertently contains a reducing agent, or if certain side reactions generate one, debromination can occur. Ensure all reagents are pure and that no unintended reducing species are present.
-
Catalyst-Mediated Dehalogenation: Some transition metal catalysts, particularly those used in more advanced N-alkylation protocols, can potentially catalyze dehalogenation as a side reaction. If you are using a catalytic system, you may need to screen different ligands or metals to find one that is less prone to this side reaction.
-
Strongly Basic/High-Temperature Conditions: In some cases, prolonged exposure to strong bases at high temperatures can lead to elimination or other degradation pathways that may involve the loss of the bromine substituent. Adhering to the mildest effective conditions is always advisable.
References
- Enantioselective Catalytic Synthesis of N-alkyl
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
- Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Unknown Source. [Link]
- in the chemical literature: N-alkyl
- N-alkylation of indole derivatives.
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
- 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]
- A Novel Strategy for the Synthesis of N-Alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-Protected 4-Bromoindoline Derivatives
Welcome to the technical support center for N-protected 4-bromoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these critical building blocks in their synthetic endeavors. The inherent reactivity of the indoline scaffold, coupled with the electronic effects of the bromine substituent and the N-protecting group, can lead to stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-protected this compound derivatives?
A1: N-protected this compound derivatives are susceptible to several degradation pathways, primarily driven by the electronic nature of the indoline ring and the substituents. The main pathways include:
-
Oxidation: The electron-rich indoline ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain reaction conditions.[1] This can lead to the formation of corresponding indole or other oxidized species, often presenting as colored impurities in the reaction mixture.
-
Dehydrohalogenation: Under basic conditions or at elevated temperatures, elimination of hydrogen bromide (HBr) can occur, leading to the formation of the corresponding N-protected 4-bromoindole.[2][3] This is a common issue when strong bases are used in subsequent reaction steps.
-
Protecting Group Cleavage: The stability of the N-protecting group is critical and is highly dependent on the reaction conditions. Acid-labile groups like Boc can be cleaved under acidic conditions, while groups like Cbz can be removed under reductive conditions.[4][5][6] Inadvertent cleavage can lead to undesired side reactions.
-
Dehalogenation: Reductive conditions, particularly with certain metal catalysts, can lead to the cleavage of the carbon-bromine bond, resulting in the formation of the corresponding N-protected indoline.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with N-protected this compound derivatives.
Issue 1: My reaction mixture containing an N-Boc-4-bromoindoline derivative is turning a dark color upon heating or exposure to air.
Possible Cause: This is a strong indication of oxidative degradation . The N-Boc-4-bromoindoline is likely oxidizing to the corresponding N-Boc-4-bromoindole or other colored byproducts.[1]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Action: Conduct your reaction under an inert atmosphere of nitrogen or argon.
-
Rationale: This minimizes the exposure to atmospheric oxygen, a key initiator of oxidation.
-
-
Solvent Purity:
-
Action: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxide impurities.
-
Rationale: Peroxides in solvents like THF or diethyl ether can initiate radical oxidation pathways.
-
-
Antioxidant Additives:
-
Action: Consider the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), in small quantities.
-
Rationale: These additives can quench radical species that propagate the oxidation process.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest effective temperature.
-
Rationale: Higher temperatures accelerate the rate of oxidation.
-
Experimental Workflow for Minimizing Oxidation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Commercial 4-Bromoindoline
Welcome to the Technical Support Center for the purification of commercial 4-Bromoindoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Commercial grades of this valuable intermediate can contain impurities that may interfere with subsequent reactions, impact yield, and complicate the isolation of target molecules. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound, ensuring the high purity required for demanding applications.
Introduction: The Challenge of this compound Purity
This compound is a key synthetic intermediate, often prepared by the reduction of 4-bromoindole. The purity of commercial batches can vary, containing unreacted starting materials, byproducts from the reduction process, and degradation products. These impurities can lead to inconsistent reaction outcomes and the formation of hard-to-remove, related impurities in your final compound. Proactive purification of commercial this compound is a critical step to ensure the robustness and reproducibility of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is susceptible to three main classes of impurities:
-
Process-Related Impurities:
-
4-Bromoindole: Incomplete reduction of the starting material, 4-bromoindole, is a common source of this impurity.
-
Indoline: Over-reduction leading to dehalogenation can result in the presence of indoline. This is particularly prevalent in catalytic hydrogenation under harsh conditions.
-
Starting Materials from 4-Bromoindole Synthesis: Depending on the synthetic route to the starting 4-bromoindole, trace amounts of precursors like 4-bromoaniline may be present.
-
-
Degradation Products:
-
Oxidized Species: Indolines are susceptible to oxidation, which can lead to the formation of colored impurities, including the corresponding indole and potentially oxindole derivatives. This is often exacerbated by exposure to air and light.
-
Polymeric Materials: Under acidic conditions, indoline derivatives can be prone to polymerization, forming intractable tars.
-
-
Residual Solvents and Reagents:
-
Trace amounts of solvents used in the manufacturing and purification process may be present.
-
Residual reducing agents or their byproducts might also be found in the commercial material.
-
Q2: My batch of this compound is a dark oil/solid. Is this normal, and can it be purified?
A2: While pure this compound is typically a light-colored solid or oil, discoloration to a yellow, brown, or even black hue is common and usually indicates the presence of oxidized impurities. These colored materials can often be removed by the purification techniques detailed in this guide, such as column chromatography or recrystallization after conversion to a salt.
Q3: How can I assess the purity of my this compound before and after purification?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying and quantifying major impurities. Look for characteristic signals of 4-bromoindole (aromatic protons) or indoline (absence of the bromine signal and a different aromatic splitting pattern).
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying the purity of the main component and detecting minor impurities. A reversed-phase method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can help confirm the presence of indoline or other low molecular weight byproducts.
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification challenges. The choice of method will depend on the nature and quantity of the impurities present.
Scenario 1: Presence of Non-Polar Impurities (e.g., 4-Bromoindole, Debrominated Indoline)
These impurities are often best removed by column chromatography, which separates compounds based on their polarity.
Flash column chromatography is a rapid and effective method for purifying moderate to large quantities of this compound.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is the most common choice. Due to the basic nature of the indoline nitrogen, streaking or irreversible binding to the acidic silica can occur. If this is observed, consider using deactivated silica gel (pre-treated with a triethylamine solution) or neutral alumina.
-
Mobile Phase (Eluent) Selection: The ideal eluent system should provide good separation between this compound and its impurities on a Thin-Layer Chromatography (TLC) plate.
-
Starting Solvent System: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.
-
TLC Analysis: Aim for an Rf value of 0.2-0.4 for this compound. This typically provides the best separation on a column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar this compound.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities. |
| Compound Streaking on Column | Interaction of the basic indoline with acidic silica gel. | Add 0.5-1% triethylamine to the eluent or use deactivated silica gel/neutral alumina. |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Co-elution of Impurities | Similar polarity of product and impurity. | Try a different solvent system (e.g., dichloromethane/methanol) or consider preparative HPLC for difficult separations. |
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound by column chromatography.
Scenario 2: Presence of Polar or Colored Impurities
For solid this compound containing polar or colored impurities, recrystallization can be a highly effective purification method. Since this compound is often an oil or low-melting solid at room temperature, direct recrystallization can be challenging. A common strategy is to first convert it to a crystalline salt (e.g., hydrochloride or hydrobromide), which can then be easily recrystallized.
This method leverages the different solubility properties of the desired salt and the impurities.
Experimental Protocol: Recrystallization via Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The this compound hydrochloride salt should precipitate.
-
-
Solvent Selection for Recrystallization:
-
The ideal solvent should dissolve the salt at high temperatures but have low solubility at cooler temperatures.
-
Common solvent systems for amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or isopropanol/hexane.
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent.
-
If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
-
Liberation of the Free Base (Optional):
-
If the free base is required for the next step, dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound free base.
-
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Product Oiling Out | The melting point of the salt is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or use a solvent mixture to lower the overall boiling point. |
| No Crystals Form | Solution is not saturated; supersaturation. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor Recovery | Too much solvent was used; the salt is too soluble in the cold solvent. | Use the minimum amount of boiling solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Crystals are Colored | Colored impurities are co-crystallizing. | Perform a hot filtration with activated charcoal before allowing the solution to cool. |
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting the appropriate purification method.
Concluding Remarks
The purification of commercial this compound is a crucial step for ensuring the success of subsequent synthetic transformations. By understanding the potential impurities and applying the appropriate purification techniques detailed in this guide, researchers can obtain high-purity material, leading to more reliable and reproducible results in their drug discovery and development efforts. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- General Principles of Recrystallization: This guide provides a comprehensive overview of the theory and practice of recrystallization for the purification of organic compounds. Title: Recrystallization Source: University of California, Los Angeles - Chemistry and Biochemistry URL: [Link]
- Column Chromatography Techniques: A detailed explanation of the principles and practice of column chromatography for the separation of organic compounds. Title: Column Chromatography Source: University of Colorado Boulder - Department of Chemistry URL: [Link]
- Impurity Profiling in Pharmaceutical Development: This article discusses the importance of identifying and controlling impurities in active pharmaceutical ingredients. Title: Identification and synthesis of impurities formed during sertindole preparation Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Stability of Halogenated Aromatic Amines: This resource provides insights into the potential degradation pathways of compounds structurally related to this compound. Title: Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions Source: Benchchem
- Oxidative Degradation of Indoles: This paper explores the oxidation mechanisms of the indole ring system, which is relevant to the stability of this compound. Title: Degradation of substituted indoles by an indole-degrading methanogenic consortium Source: Applied and Environmental Microbiology URL: [Link]
Technical Support Center: Polymerization of 4-Bromoindoline Derivatives
Welcome to the technical support center for managing polymerization reactions involving 4-bromoindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this functional monomer. The inherent reactivity of both the indoline scaffold and the C-Br bond can lead to a variety of side reactions, complicating control over molecular weight, polydispersity, and final polymer architecture. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Foundational Issues - Inconsistent Results & Failed Reactions
FAQ 1: My polymerization of this compound derivatives is failing entirely or yielding highly inconsistent results batch-to-batch. Where should I begin troubleshooting?
Answer: Inconsistency in polymerization is almost always rooted in foundational variables. Before scrutinizing the polymerization conditions, it is critical to validate the purity of your starting materials and the integrity of your reaction environment. Step-growth and controlled radical polymerizations, in particular, are exquisitely sensitive to stoichiometry and impurities.[1][2]
Core Areas to Investigate:
-
Monomer Purity: this compound and its derivatives can be susceptible to oxidation and may contain residual reagents from their synthesis. Even trace impurities (e.g., water, unreacted starting materials, or side products from the indoline synthesis) can act as chain-terminating agents or catalyst poisons, drastically reducing polymer yield and molecular weight.[1][3]
-
Stoichiometric Imbalance (for Step-Growth): Step-growth polymerization requires a precise equimolar ratio of reactive functional groups to achieve high molecular weight.[1] Small errors in weighing, transfer losses, or the presence of monofunctional impurities can severely limit chain growth.
-
Atmospheric Contamination: Many polymerization mechanisms, especially living anionic, cationic, and certain controlled radical polymerizations, are sensitive to oxygen and moisture.[2] Oxygen can quench radical species, while water can react with initiators and propagating chain ends.
Expert Recommendation: Always begin troubleshooting with the monomer. A flawed foundation guarantees a flawed outcome. We recommend a rigorous purification and characterization protocol for your this compound monomer before every polymerization.
Experimental Protocol: Monomer Purification and Validation
This protocol outlines a general procedure for purifying this compound derivatives to polymerization-grade quality.
Objective: To remove impurities that can inhibit or interfere with polymerization.
Methodology:
-
Initial Assessment:
-
Run a preliminary analysis of the crude monomer using Thin Layer Chromatography (TLC) to identify the number of components.
-
Obtain a ¹H NMR spectrum to identify the main product and estimate the level of impurities.[1]
-
-
Purification via Column Chromatography:
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate, 8:1) and gradually increase polarity based on TLC results.[4] The goal is to cleanly separate the desired monomer from more polar or less polar impurities.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column. d. Elute the column, collecting fractions. Monitor the fractions by TLC. e. Combine the pure fractions containing the desired product.
-
-
Solvent Removal & Drying:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified monomer under high vacuum for several hours to remove any residual solvent. For solid monomers, recrystallization from a suitable solvent system can be an alternative or additional purification step.[5][6]
-
-
Final Validation:
-
Record a final ¹H NMR and/or ¹³C NMR spectrum to confirm the structure and assess purity (>99% is ideal).
-
Measure the melting point (for solids) and compare it to literature values.
-
Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation.[7]
-
Section 2: Controlling Polymer Characteristics
FAQ 2: I'm successfully making a polymer, but I consistently obtain low molecular weight (MW) oligomers instead of the high MW polymer I need. What are the likely causes?
Answer: Achieving low molecular weight is a classic problem in polymerization and points to a kinetic environment that favors chain termination or chain transfer over propagation.[8]
Causality Analysis:
-
Excessive Initiator Concentration: In chain-growth polymerizations, a higher initiator concentration leads to the simultaneous growth of many polymer chains, which consume the available monomer more quickly, resulting in shorter chains on average.[8]
-
Chain Transfer Reactions: A reactive species (the propagating chain end) can abstract an atom from another molecule (monomer, solvent, impurity, or even the polymer itself), terminating the chain and creating a new radical to initiate another, shorter chain. This is a common issue at higher temperatures.[8]
-
Catalyst Inactivity or Poisoning: In catalytic polymerizations, if the catalyst is not sufficiently active or is poisoned by impurities, the rate of propagation will be slow, potentially allowing termination reactions to dominate.[3][9] Catalyst deactivation during the reaction can also lead to a stall before high conversion is reached.[3]
-
Poor Monomer Solubility: If the growing polymer chain precipitates from the solution, the reactive chain ends become inaccessible to the monomer, effectively stopping further growth.[1]
FAQ 3: My Gel Permeation Chromatography (GPC) results show a very broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve a more uniform polymer?
Answer: A high PDI indicates a lack of control over the polymerization process, with multiple termination and transfer events occurring, leading to a wide variety of chain lengths.[10]
Strategies for PDI Control:
-
Optimize Initiation: The goal is to have all polymer chains begin growing at the same time. This is the principle behind living/controlled polymerization techniques. Ensure your initiator is added quickly and efficiently to the reaction mixture at the optimal temperature.[2]
-
Maintain a "Clean" System: As discussed in FAQ 1, impurities are a primary cause of uncontrolled termination, which directly broadens the PDI.[2]
-
Control Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination differently.[11] Higher temperatures often increase the rate of side reactions and chain transfer, leading to a broader PDI.[8] Conduct your polymerization at the lowest effective temperature.[12]
-
Select an Appropriate Solvent: The solvent can influence the stability of the propagating species and the solubility of the growing polymer. A solvent that keeps the polymer soluble throughout the reaction is crucial.[1]
Data Summary: Key Parameters Influencing Polymer Characteristics
| Parameter | Effect on Molecular Weight (MW) | Effect on Polydispersity Index (PDI) | Rationale & Causality |
| Initiator Conc. | Inverse relationship (↑ Conc. → ↓ MW) | Can increase if not optimized | More initiator creates more chains, each growing for a shorter time.[8] |
| Temperature | Complex; often decreases MW | Generally increases | Higher temperatures accelerate chain transfer and termination side reactions.[8][11] |
| Monomer Purity | Direct relationship (↑ Purity → ↑ MW) | Decreases with higher purity | Impurities act as terminating agents, stopping chain growth prematurely.[1][2] |
| Catalyst Activity | Direct relationship (↑ Activity → ↑ MW) | Decreases with stable activity | An active and stable catalyst ensures a high rate of propagation relative to termination.[3][9] |
Troubleshooting Workflow for Low MW / High PDI
This diagram provides a logical path for diagnosing issues with molecular weight and polydispersity.
Caption: Logical workflow for troubleshooting uncontrolled polymerization.
Section 3: Identifying and Managing Specific Side Reactions
FAQ 4: My reaction mixture becomes viscous and then forms an insoluble gel. What is causing this cross-linking?
Answer: Unintended gelation is a clear sign of cross-linking, where polymer chains become chemically bonded to each other, forming a network. With this compound, there are two primary suspects for this behavior, depending on your reaction conditions.
Potential Cross-Linking Mechanisms:
-
Metal-Catalyzed C-Br Bond Coupling: If your polymerization system involves a transition metal catalyst (e.g., Palladium, Copper, Nickel), you may be inadvertently initiating cross-coupling reactions between the bromo group on one polymer chain and a site on another.[13] This is analogous to a Suzuki or Heck coupling reaction, which are known to be efficient for aryl bromides.
-
Reaction at the Indoline N-H Site: The N-H proton of the indoline is acidic and can be deprotonated under basic conditions or react with highly electrophilic species. The resulting nucleophilic nitrogen could potentially attack an electrophilic site on another chain, such as a propagating cationic chain end, leading to branching and eventual cross-linking.
FAQ 5: My polymer's NMR spectrum shows a loss of the aromatic bromine signal and/or other unexpected peaks. What are the most likely side products?
Answer: Unforeseen signals in spectroscopic analysis point to the formation of specific, stable side products. The structure of these byproducts provides crucial clues about the unwanted reaction pathways that are competing with polymerization.
Common Side Reaction Pathways:
-
De-bromination: The C-Br bond can be cleaved under certain reductive conditions or via reaction with a strong nucleophile/base, replacing the bromine with a hydrogen atom. This results in a simple "indoline" repeat unit within your polymer chain.
-
Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of corresponding indole or oxindole structures within the polymer backbone. This is more likely if the reaction is not performed under a strict inert atmosphere.
-
Ring-Opening: Under strongly acidic or high-temperature conditions, the heterocyclic ring of the indoline could potentially undergo cleavage or rearrangement, leading to significant structural defects in the polymer.[12]
Diagram of Potential Side Reaction Pathways
This diagram illustrates the primary competing reactions that can occur during the polymerization of this compound.
Caption: Competing reaction pathways in this compound polymerization.
Section 4: Post-Polymerization Workup
FAQ 6: What is the most effective method for purifying my final poly(this compound) to remove unreacted monomer, catalyst, and low molecular weight side products?
Answer: For polymers, the most common and effective purification technique is precipitation . This method leverages the significant difference in solubility between the large polymer chains and small molecules (like monomers, initiators, and salts).[2]
Experimental Protocol: Polymer Purification by Precipitation
Objective: To isolate the high molecular weight polymer from soluble, low molecular weight impurities.
Methodology:
-
Solvent Selection:
-
"Good" Solvent: Choose a solvent in which your polymer is readily soluble. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).
-
"Poor" Solvent (Anti-solvent): Choose a solvent in which your polymer is insoluble, but the impurities are soluble. Common choices include Methanol, Hexane, or Diethyl Ether. The ideal pair should be miscible.
-
-
Precipitation Procedure: a. Dissolve the crude polymer product in a minimum amount of the "good" solvent to create a concentrated solution. b. In a separate, larger beaker, place a large volume (typically 10x the volume of the polymer solution) of the cold "poor" solvent. Stir the anti-solvent vigorously with a magnetic stir bar. c. Slowly add the polymer solution dropwise to the vortex of the stirring anti-solvent. d. Upon addition, the polymer should immediately precipitate out of the solution as a solid or a gummy solid. e. Continue stirring for 15-30 minutes after the addition is complete to ensure full precipitation.
-
Isolation: a. Isolate the precipitated polymer by vacuum filtration. b. Wash the collected polymer on the filter with fresh, cold anti-solvent to remove any remaining surface impurities.
-
Drying: a. Carefully transfer the purified polymer to a pre-weighed vial. b. Dry the polymer under high vacuum, potentially with gentle heating (well below the polymer's glass transition temperature, Tg), until a constant weight is achieved. This may take several hours to overnight.
-
Validation: a. Characterize the purified polymer using GPC to determine the final molecular weight and PDI. b. Use NMR to confirm the absence of monomer and solvent peaks.
References
- Which side-reactions compromise nitroxide mediated polymeriz
- How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]
- Troubleshooting step growth polymeriz
- Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. ScienceDirect. [Link]
- How to Control Molecular Weight in Free Radical Polymerization.
- Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Gener
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. National Institutes of Health (NIH). [Link]
- This compound. MySkinRecipes. [Link]
- Which side-reactions compromise nitroxide mediated polymerization?
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
- Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. National Institutes of Health (NIH). [Link]
- Impact of Polymerization Process Parameters on Improved Comonomer Incorporation Behavior in Ziegler-Natta C
- Synthesis of 4-functionalized-1H-indoles
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide.
- Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymeriz
- Polymer-modified catalyst supports as tailored local solvation environments to control reaction selectivity in liquid-phase chemical processes. Cambridge Open Engage. [Link]
- Purine and Related Compound Purification Str
- Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itacon
- 4-Bromoindole. PubChem. [Link]
- Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]
- Troubleshooting guide for end-point PCR. Solis BioDyne. [Link]
- Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126.
- The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts.
- Effects of Catalyst Activity Profiles on the Operating Conditions of an Industrial Polymerization Reactor.
- Catalysis and activation.
- Which side-reactions compromise nitroxide mediated polymeriz
- Effect of Reaction Conditions on Isoprene Polymerizations Initiated from Ethyl 2-Bromoisobutyrate.
- Kinetics of ethylene polymerization reactions with chromium oxide catalysts.
- Synthesis and characterization of modified polymer of p-bromo-styrene by "living" free radical and Suzuki reaction.
- New Side Chain Design for pH-Responsive Block Copolymers for Drug Delivery. National Institutes of Health (NIH). [Link]
- Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
- Photo Click Reaction of Acylsilanes with Indoles. National Institutes of Health (NIH). [Link]
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- 10. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound [myskinrecipes.com]
Technical Support Center: Optimization of Reaction Temperature for 4-Bromoindoline Synthesis
This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance and troubleshooting for the synthesis of 4-Bromoindoline, with a specific focus on the critical role of reaction temperature in achieving optimal yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: What is the recommended starting temperature for the synthesis of this compound, and why is it so crucial?
Answer:
For the synthesis of this compound via electrophilic bromination of indoline, the recommended starting temperature is between 0 °C and 5 °C . This low-temperature condition is critical for several reasons:
-
Controlling Regioselectivity: The indoline ring system has multiple sites susceptible to electrophilic attack. Lowering the reaction temperature helps to control the kinetics of the reaction, favoring the formation of the thermodynamically more stable 4-bromo isomer over other isomers (e.g., 5-bromo, 6-bromo, and 7-bromoindoline). At higher temperatures, the reaction becomes less discriminate, leading to a mixture of isomers that can be challenging to separate.
-
Minimizing Side Reactions: Elevated temperatures can provide the activation energy for undesirable side reactions. The most common of these is over-bromination, which results in the formation of di- or even tri-brominated indoline species.[1][2] These byproducts reduce the yield of the desired this compound and complicate the purification process.
-
Managing Reaction Exothermicity: The bromination of indoline is an exothermic reaction. Starting at a low temperature and maintaining it during the addition of the brominating agent (such as N-Bromosuccinimide - NBS) allows for better control of the heat generated, preventing thermal runaways that can lead to a decrease in selectivity and product degradation.
Expert Insight: We strongly advise initiating the reaction in an ice-water bath to ensure a stable and controlled thermal environment. Slow, dropwise addition of the brominating agent is also essential to maintain this control.[1][2]
Question 2: My synthesis is resulting in a low yield of this compound with significant byproduct formation. How can I optimize the reaction temperature?
Answer:
Low yield and the presence of multiple byproducts are classic indicators of a suboptimal reaction temperature. A systematic approach to temperature optimization is recommended.
Experimental Protocol: Temperature Scouting for this compound Synthesis
This protocol outlines a parallel experiment to efficiently determine the optimal temperature for your specific laboratory conditions.
-
Reaction Setup:
-
Prepare three identical reaction vessels equipped with magnetic stirrers, thermometers, and addition funnels.
-
Place each vessel in a cooling bath capable of maintaining the target temperatures (e.g., ice-water for 0°C, ice-salt for -10°C, and a standard lab chiller).
-
-
Reagent Preparation:
-
In each vessel, dissolve an equal amount of indoline in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Prepare a solution of the brominating agent (e.g., 1.05 equivalents of NBS) in the same solvent.
-
-
Temperature Equilibration and Reagent Addition:
-
Cool the indoline solutions to the following target temperatures:
-
Reaction A: -10 °C
-
Reaction B: 0 °C
-
Reaction C: Room Temperature (~20-25 °C)
-
-
Once the target temperatures are stable, add the NBS solution dropwise to each reaction mixture over a consistent period (e.g., 30 minutes).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reactions (e.g., with a solution of sodium thiosulfate).
-
Perform an identical aqueous work-up and extraction for all three reactions.
-
-
Analysis and Comparison:
-
Purify the crude product from each reaction using flash column chromatography.
-
Determine the isolated yield and assess the purity of the this compound from each reaction (e.g., by NMR or HPLC).
-
Data Presentation: Expected Outcomes of Temperature Scouting
| Reaction Temperature | Expected Yield of this compound | Purity Profile |
| -10 °C to 5 °C | Moderate to High | High purity, minimal formation of isomers and di-brominated byproducts.[1][2] |
| ~25 °C (Room Temp) | Potentially Lower Isolated Yield | Lower purity, significant presence of other isomers and over-brominated products. |
| > 40 °C | Low | Very low purity, complex mixture of byproducts, potential for decomposition. |
Visualization of the Experimental Workflow
Caption: Workflow for optimizing reaction temperature in this compound synthesis.
Question 3: I am still observing impurities even at low temperatures. What else could be influencing the reaction outcome?
Answer:
While temperature is a primary factor, other parameters can also significantly impact the success of your synthesis. If you are still facing issues at optimized low temperatures, consider the following:
-
Purity of Starting Materials: Ensure your indoline is pure and your N-Bromosuccinimide (NBS) is of high quality. Impurities in NBS can sometimes initiate radical side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of intermediates. Common solvents for bromination include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF). It may be beneficial to screen different solvents.
-
Stoichiometry of the Brominating Agent: Use a precise amount of the brominating agent. An excess of NBS will lead to over-bromination. A slight excess (e.g., 1.05 equivalents) is often used to ensure full conversion of the starting material, but this should be optimized.
-
Reaction Time: Allowing the reaction to proceed for too long, even at low temperatures, can sometimes lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material has been consumed.
By systematically evaluating and optimizing these parameters in conjunction with temperature, you can significantly improve the yield and purity of your this compound synthesis.
References
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
- Cardoso, F. S. P., et al. (2015). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 20(5), 7469–7491.
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
- Pérez-González, A., et al. (2018). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. International Journal of Quantum Chemistry, 118(19), e25732.
- Bridgewater State University. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?.
- Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
- National Center for Biotechnology Information. Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
- ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Common Organic Chemistry. Bromination - Common Conditions.
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Technical Support Center: A Troubleshooting Guide for Scaling Up 4-Bromoindoline Production
Introduction
Welcome to the technical support center for 4-Bromoindoline synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. This compound is a valuable heterocyclic building block in pharmaceutical development, often serving as a key intermediate for a range of bioactive molecules.[1]
Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, including issues with reaction kinetics, heat transfer, impurity profiles, and material handling. This document provides a structured, question-and-answer-based approach to troubleshoot common problems and offers proactive guidance for a robust and scalable process. The core principle of this guide is to explain the causality behind experimental observations, enabling you to make informed decisions for process optimization.
I. Common Synthetic Approach: From 4-Bromoindole to this compound
While various methods exist for synthesizing the indoline skeleton, a prevalent and practical route for producing this compound at scale involves the selective reduction of the more readily available precursor, 4-bromoindole.[2] This two-stage approach allows for better control over the challenging bromination step on the electron-rich indole ring before proceeding to the less complex reduction.
This guide will focus on the challenges encountered during this common synthetic sequence.
II. Troubleshooting Guide: From Reaction to Isolation
This section addresses specific, practical problems you may encounter during the scale-up of this compound production.
Problem 1: Low Yield or Stalled Reduction of 4-Bromoindole
You've started your scale-up batch for the reduction of 4-bromoindole to this compound, but in-process controls (IPCs) via HPLC or TLC show significant amounts of starting material remaining, even after the expected reaction time.
Q: My reduction of 4-bromoindole is not going to completion. What are the likely causes and how can I fix it?
A: This is a frequent scale-up issue, often rooted in mass transfer limitations, reagent deactivation, or catalyst poisoning. The key is to systematically diagnose the cause.
Potential Causes & Diagnostic Solutions:
-
Inefficient Mixing: At larger scales, achieving homogenous mixing of the reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) with the substrate is more difficult. "Hot spots" or "dead zones" can form in the reactor, leading to localized areas of incomplete reaction.
-
Solution: Increase the agitation speed. If using a multi-blade agitator, ensure the blade design is appropriate for the reactor geometry and viscosity of the reaction mixture. For catalytic hydrogenations, ensure efficient stirring to maintain the catalyst suspension and facilitate gas-liquid transfer.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): The palladium or platinum catalyst used for hydrogenation is sensitive to poisoning by sulfur or other impurities from the starting material or solvent.
-
Solution: Test the purity of your 4-bromoindole starting material for catalyst poisons. Consider treating the starting material solution with activated carbon before the reaction to remove trace impurities. Ensure the hydrogen gas is of high purity.
-
-
Reducing Agent Stoichiometry or Degradation: Reagents like sodium cyanoborohydride (NaBH₃CN) can degrade if stored improperly or if introduced into a wet solvent.[2] At scale, slower addition times can also lead to partial degradation before the reagent can react.
-
Solution: Use a fresh, properly stored batch of the reducing agent. Ensure your solvent is anhydrous. For larger batches, consider adding the reducing agent in portions or as a continuous, slow feed to maintain its active concentration.
-
-
Suboptimal Temperature or pH: The activity of many reducing agents is highly dependent on temperature and pH. For reductions using borohydrides, the reaction is often conducted under acidic conditions, which can be difficult to control uniformly in a large reactor.
-
Solution: Monitor the internal temperature and pH throughout the reaction. Use a jacketed reactor for precise temperature control. For pH control, ensure efficient mixing during the addition of acid to prevent localized pH drops that could cause side reactions.
-
Workflow: Troubleshooting Low Reduction Yield
Below is a decision-making workflow to systematically address low yields during the reduction step.
Caption: Decision tree for diagnosing low reduction yield.
Problem 2: Formation of Impurities
Your crude this compound shows several unexpected spots on TLC or peaks in HPLC, complicating purification and potentially impacting the final product quality.
Q: I'm observing significant impurity formation during my scale-up. What are they and how can I prevent them?
A: Impurity profiles often change upon scale-up due to longer reaction times and less efficient heat transfer. The most common impurities in this synthesis are debromination products and over-reduction products.
Common Impurities and Mitigation Strategies:
| Impurity Name | Formation Mechanism | Prevention & Mitigation Strategy |
| Indoline | Debromination: Hydrogenolysis of the C-Br bond during catalytic hydrogenation, especially under harsh conditions (high pressure, prolonged time) or with certain catalysts. | - Screen Catalysts: Use a catalyst with lower activity for dehalogenation (e.g., specific grades of Pd/C or PtO₂).- Optimize Conditions: Reduce hydrogen pressure, lower the reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed.- Use Chemical Reductants: Consider switching to a chemical reducing agent like NaBH₃CN in acidic media, which is less prone to causing debromination. |
| Over-reduced Species | Benzene Ring Reduction: Aggressive hydrogenation conditions can lead to the saturation of the aromatic ring. This is less common but possible with highly active catalysts like Rhodium. | - Avoid Harsh Conditions: Stick to milder catalysts (Pd, Pt) and conditions.- Strict Monitoring: Implement tight in-process controls to halt the reaction immediately upon completion. |
| Unreacted 4-Bromoindole | Incomplete reaction (see Problem 1). | Follow the troubleshooting steps outlined in the previous section. |
Problem 3: Difficult Purification and Product Isolation
The reaction is complete, but isolating pure this compound is proving difficult. You might be experiencing issues with chromatography, crystallization, or product stability.
Q: My crude product is an oil/dark solid that is difficult to purify by column chromatography or crystallization. What are my options at scale?
A: Purification is often the biggest scale-up bottleneck. Flash chromatography, while effective in the lab, is often impractical and costly for large quantities. The goal is to develop a robust crystallization or distillation procedure.
Purification Strategies for Scale-Up:
-
Develop a Crystallization Protocol:
-
Solvent Screening: Perform a systematic screening of various solvent/anti-solvent systems (e.g., Heptane/Ethyl Acetate, Toluene/Heptane, Isopropanol/Water) to find conditions that provide good recovery and high purity.
-
Salt Formation: Indolines are basic. Converting the crude indoline into a salt (e.g., hydrochloride, tartrate) can dramatically improve its crystallinity. The salt can then be isolated and neutralized in a subsequent step to yield the pure free base. This is a highly effective and scalable technique.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent, solvent-free method for purification at scale. Determine the boiling point under vacuum on a small scale first to assess feasibility.
-
Extraction Workup Optimization:
-
pH Control: During aqueous workup, carefully control the pH. To remove acidic impurities, wash the organic layer with a weak base (e.g., aqueous sodium bicarbonate). To remove basic impurities, the product can be extracted into an acidic aqueous layer, the aqueous layer is then washed with an organic solvent, and finally, the pH is raised to liberate the product for extraction into a fresh organic layer.
-
Emulsion Breaking: Emulsions are common at scale. Have brine (saturated NaCl solution) or a different organic solvent ready to help break any emulsions that form during workup.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is most suitable for scale-up? A: While direct synthesis of substituted indolines is possible, a two-step route starting from indole is often more robust for scale-up.[3][4] First, selective bromination of indole to 4-bromoindole, followed by reduction. The reduction of the electron-rich pyrrole ring of an indole to an indoline is typically a high-yielding and clean transformation.[2] This approach isolates the challenges of regioselective bromination from the reduction step, allowing for more straightforward optimization of each stage.
Q2: What are the primary safety concerns when scaling up this process? A: Safety must be the top priority. Key hazards include:
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated, grounded, and purged with an inert gas (Nitrogen or Argon) before and after the reaction. Use hydrogen detectors in the processing suite.
-
Catalysts: Some hydrogenation catalysts (like Palladium on Carbon) can be pyrophoric, especially after use when they are dry and exposed to air. Handle spent catalyst under a wet blanket of solvent or water.
-
Reagents: Handle all chemicals, including solvents and reagents, according to their Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Q3: How do I choose the right analytical methods for monitoring the reaction and final product purity? A: A combination of techniques is ideal for robust process control.
| Analytical Technique | Application | Strengths & Weaknesses |
| TLC (Thin Layer Chromatography) | Rapid, qualitative in-process control (IPC) to check for the presence/absence of starting material. | Strengths: Fast, cheap.Weaknesses: Not quantitative, poor resolution for closely related impurities. |
| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis of reaction progress and final product purity. Can resolve isomers and other impurities. | Strengths: Highly accurate, quantitative, can be automated.Weaknesses: Slower than TLC, requires method development. |
| ¹H NMR (Proton NMR Spectroscopy) | Structural confirmation of the final product and identification of major impurities. | Strengths: Provides detailed structural information.Weaknesses: Less sensitive than HPLC for trace impurities, requires more complex sample preparation. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of product mass. | Strengths: Excellent for identifying unknown volatile components.Weaknesses: Product must be thermally stable and volatile. |
Q4: What is the most critical parameter to control during the reduction step? A: For catalytic hydrogenation, the most critical parameter is temperature . Exothermic reactions can "run away" at scale if cooling is insufficient, leading to side reactions like debromination and creating a significant safety hazard. For chemical reductions, controlling the rate of addition of the reducing agent is paramount to manage the exotherm and prevent degradation.
IV. Overall Process Flow for Scaled-Up Production
This diagram illustrates a typical workflow for the production of this compound from 4-bromoindole.
Caption: Scaled-up production workflow for this compound.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from BenchChem Technical Support.
-
Zhang, J., Chen, Z., Chen, M., Zhou, Q., Zhou, R., Wang, W., Shao, Y., & Zhang, F. (2024). Lanthanide/B(C6F5)3-promoted hydroboration reduction of indoles and quinolines with pinacolborane (HBpin). The Journal of Organic Chemistry, 89(2), 887-897.
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from Reddit.
-
Mustafa, Y. F., et al. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Retrieved from [Link]
-
Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from
-
Dudley, G. B., et al. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Örkényi, R., et al. (2018). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. ResearchGate.
-
Proulx, C., & Drouin, M. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(10), 6557–6564.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Procuring 4-Bromoindole: A Guide for Research and Development Professionals. Retrieved from [Link]
-
Molbank. (2026). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. MDPI.
-
Furniel, L. G., et al. (2017). Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. Retrieved from BenchChem Technical Support.
-
Proulx, C., & Drouin, M. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. PubMed.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromoindole: Synthesis, Properties, and Applications in Pharmaceutical Intermediates and Electronics. Retrieved from [Link]
-
Chemical Communications. (2025). Recent strategy for the synthesis of indole and indoline skeletons in natural products. Royal Society of Chemistry.
-
PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
-
Garcı́a-Garcı́a, P., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. The Journal of Organic Chemistry.
-
El-Sayed, N. N. E., et al. (2020). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances.
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Validation & Comparative
Spectroscopic Differentiation of 4-Bromoindoline and 5-Bromoindoline: A Comparative Guide for Researchers
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent research and development. The bromoindoline scaffold, a key pharmacophore in numerous biologically active compounds, presents a common challenge in the form of its positional isomers. This guide provides a comprehensive spectroscopic comparison of 4-bromoindoline and 5-bromoindoline, offering a detailed analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectral data, researchers can confidently identify and differentiate these two important isomers.
The Critical Need for Isomer Differentiation
This compound and 5-bromoindoline, while structurally similar, can exhibit markedly different biological activities and chemical properties. The position of the bromine atom on the benzene ring influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial determinants of its function. Therefore, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a practical necessity in drug discovery and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Aromatic Regions
NMR spectroscopy is arguably the most powerful tool for distinguishing between this compound and 5-bromoindoline. The key to their differentiation lies in the patterns and chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectra of both isomers will show characteristic signals for the protons of the indoline core: two triplets for the methylene protons at C2 and C3, and a broad singlet for the N-H proton. However, the aromatic region is where the isomer-specific signatures emerge.
-
5-Bromoindoline: Due to the symmetry of the substitution pattern, the ¹H NMR spectrum of 5-bromoindoline is relatively simple. The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 will appear as a doublet, coupled to the proton at C6.
-
This compound: The ¹H NMR spectrum of this compound is predicted to be more complex due to the lack of symmetry. The three adjacent aromatic protons will form a more intricate splitting pattern, likely a series of doublets and a triplet (or a doublet of doublets). The proton at C5 will be a triplet (or doublet of doublets), coupled to the protons at C6 and C7. The protons at C6 and C7 will each be a doublet, coupled to the proton at C5.
The electron-withdrawing nature of the bromine atom will generally cause a downfield shift for the adjacent protons.[1][2] This effect will be most pronounced for the protons ortho to the bromine atom in each isomer.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted for this compound)
| Proton | This compound (Predicted δ, ppm) | 5-Bromoindoline (Typical δ, ppm) | Multiplicity |
| H-2 | ~3.1 | ~3.1 | t |
| H-3 | ~3.6 | ~3.6 | t |
| NH | ~4.0 (broad) | ~4.0 (broad) | br s |
| Aromatic | ~6.6 - 7.2 | ~6.5 - 7.1 | m |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom directly bonded to the bromine atom (C4 in this compound and C5 in 5-bromoindoline) will be significantly shielded and will appear at a lower chemical shift compared to the other aromatic carbons.[3]
-
5-Bromoindoline: The spectrum will show six distinct aromatic carbon signals.
-
This compound: The spectrum is also predicted to show six distinct aromatic carbon signals, but with different chemical shifts compared to the 5-bromo isomer, reflecting the different electronic environment.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for this compound)
| Carbon | This compound (Predicted δ, ppm) | 5-Bromoindoline (Typical δ, ppm) |
| C-2 | ~29 | ~29 |
| C-3 | ~48 | ~48 |
| C-3a | ~125 | ~128 |
| C-4 | ~115 (C-Br) | ~125 |
| C-5 | ~128 | ~114 (C-Br) |
| C-6 | ~122 | ~127 |
| C-7 | ~110 | ~111 |
| C-7a | ~150 | ~150 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is useful for confirming the presence of key functional groups within the bromoindoline structure. Both isomers will exhibit similar characteristic absorption bands.[4][5]
-
N-H Stretch: A characteristic absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[4][5]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups in the indoline ring.
-
C-N Stretch: A band in the region of 1250-1335 cm⁻¹ is characteristic of the C-N stretching of the aromatic amine.[5]
-
C-Br Stretch: A weak absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
While the overall IR spectra will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, which could potentially be used for differentiation with a high-resolution instrument and reference spectra.[6]
Table 3: Key IR Absorption Bands for Bromoindoline Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS): Unveiling the Isotopic Signature
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern. For bromoindolines, the most striking feature in the mass spectrum is the isotopic pattern of bromine.[7][8]
-
Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[7][8]
The fragmentation patterns of this compound and 5-bromoindoline are expected to be very similar, primarily involving the loss of the bromine atom and fragmentation of the indoline ring. Differentiating the isomers based on fragmentation alone can be challenging without high-resolution mass spectrometry and careful analysis of fragment ion intensities.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the bromoindoline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
Infrared Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid bromoindoline sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
Data Acquisition:
-
Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Conclusion
The spectroscopic differentiation of this compound and 5-bromoindoline is readily achievable through a combination of NMR, IR, and MS techniques. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the most definitive methods for distinguishing between these positional isomers. The distinct patterns in the aromatic region of the NMR spectra, arising from the different substitution patterns, serve as unambiguous fingerprints for each compound. By carefully applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
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- Moodle. (n.d.).
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- PubChem. (n.d.). 5-Bromoindoline.
- ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole.
- BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
- ChemicalBook. (n.d.). 5-Bromoindole synthesis.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- Restek. (n.d.).
- University of Wisconsin-Madison. (n.d.).
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- ResearchGate. (n.d.). Molecular peaks of bromide compounds[9].
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- Sigma-Aldrich. (n.d.). 4-Bromoindole 96 52488-36-5.
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Bromoindoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Arylindolines
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an aryl group at the 4-position can significantly modulate the pharmacological properties of these molecules, leading to the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of the requisite carbon-carbon bond between the 4-position of the indoline core and an aryl boronic acid or ester.[1] However, the successful and efficient synthesis of 4-arylindolines is highly dependent on the judicious selection of the catalytic system. This guide provides a comparative analysis of various catalysts for the Suzuki-Miyaura coupling of 4-bromoindoline, offering insights into catalyst performance, mechanistic considerations, and practical experimental guidance.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] Understanding this cycle is crucial for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated as the final 4-arylindoline product, regenerating the active Pd(0) catalyst.
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" [fillcolor="#FBBC05"]; "Oxidative Addition" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)L2-Br" [fillcolor="#EA4335"]; "Transmetalation" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'" [fillcolor="#34A853"]; "Reductive Elimination" [shape=plaintext, fontcolor="#202124"]; "4-Arylindoline" [shape=ellipse, fillcolor="#FFFFFF", style=rounded]; "this compound" [shape=ellipse, fillcolor="#FFFFFF", style=rounded]; "Ar'-B(OR)2" [shape=ellipse, fillcolor="#FFFFFF", style=rounded];
"Pd(0)Ln" -> "Oxidative Addition" -> "Ar-Pd(II)L2-Br"; "Ar-Pd(II)L2-Br" -> "Transmetalation" -> "Ar-Pd(II)L2-Ar'"; "Ar-Pd(II)L2-Ar'" -> "Reductive Elimination" -> "4-Arylindoline"; "Reductive Elimination" -> "Pd(0)Ln"; "this compound" -> "Oxidative Addition"; "Ar'-B(OR)2" -> "Transmetalation"; } caption: "The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction."
Comparative Analysis of Catalytic Systems
The choice of catalyst can dramatically impact the yield, reaction time, and overall efficiency of the Suzuki coupling of this compound. Below is a comparative overview of common catalyst classes.
Traditional Palladium Catalysts: The Workhorse
Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a widely used catalyst for a broad range of Suzuki-Miyaura reactions.[3]
-
Advantages: Commercially available, relatively inexpensive, and effective for a variety of substrates.
-
Disadvantages: Can require higher catalyst loadings (typically 1-5 mol%), elevated temperatures, and longer reaction times. The triphenylphosphine ligand can sometimes participate in side reactions, leading to the formation of triphenylphosphine oxide and other impurities.[3]
Modern Palladium Catalysts with Bulky Phosphine Ligands: The High-Performers
Examples: Catalysts derived from Buchwald ligands (e.g., SPhos, XPhos) and other bulky, electron-rich phosphines.[4][5]
The development of bulky and electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[6]
-
Advantages: High catalytic activity, allowing for lower catalyst loadings (often < 1 mol%), milder reaction conditions (sometimes at room temperature), and shorter reaction times. They are particularly effective for challenging substrates, including heteroaryl halides.[7]
-
Disadvantages: The ligands and their corresponding pre-catalysts can be more expensive than traditional phosphines.
Nickel-Based Catalysts: The Cost-Effective Alternative
Example: NiCl₂(PCy₃)₂
In recent years, nickel has emerged as a promising, more earth-abundant, and less expensive alternative to palladium for cross-coupling reactions.[8][9]
-
Advantages: Lower cost compared to palladium. Nickel catalysts can be highly effective for the coupling of aryl chlorides and other less reactive electrophiles.[10]
-
Disadvantages: Nickel catalysis is often more sensitive to air and moisture, requiring stricter inert atmosphere techniques. The reaction mechanisms can sometimes be more complex, involving single-electron transfer pathways.[10]
Performance Comparison of Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (for 5-bromo-1-ethyl-1H-indazole)[11] | Expected Performance with this compound |
| Palladium-Based Catalysts | |||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield, efficient coupling expected. |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate to good yield expected. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency, may require optimization. |
| Nickel-Based Catalyst | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | (Data for other heteroaromatics)[9] | Potentially effective, especially for large-scale synthesis due to cost. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters (catalyst loading, base, solvent, temperature, and reaction time) is crucial for achieving the best results with a particular substrate and coupling partner.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst
dot graph "Protocol_1_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#FFFFFF"; "Reagents" [label="Add this compound (1.0 equiv.),\narylboronic acid (1.2 equiv.),\nbase (e.g., K3PO4, 2.0 equiv.)\n to a reaction vessel."]; "Inert_Atmosphere" [label="Evacuate and backfill\nthe vessel with an\ninert gas (N2 or Ar)."]; }
subgraph "cluster_Reaction" { label = "Catalysis"; bgcolor="#FFFFFF"; "Catalyst_Addition" [label="Add Pd pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)\nand degassed solvent (e.g., dioxane/water)."]; "Heating" [label="Heat the reaction mixture\nwith vigorous stirring\n(e.g., 80-100 °C)."]; "Monitoring" [label="Monitor reaction progress\nby TLC or LC-MS."]; }
subgraph "cluster_Workup" { label = "Isolation and Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Cool to room temperature\nand quench the reaction."]; "Extraction" [label="Perform aqueous workup\nand extract with an\norganic solvent."]; "Purification" [label="Dry, concentrate, and purify\nthe crude product by\ncolumn chromatography."]; }
"Reagents" -> "Inert_Atmosphere" -> "Catalyst_Addition" -> "Heating" -> "Monitoring" -> "Quenching" -> "Extraction" -> "Purification"; } caption: "A generalized experimental workflow for a palladium-catalyzed Suzuki coupling."
Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) in a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the catalyst solution to the reaction vial via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Methodology:
-
In a glovebox, add NiCl₂(PCy₃)₂ (5 mol%) and K₃PO₄ (2.0 equiv.) to a dry reaction vial with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Add a degassed, anhydrous solvent (e.g., t-amyl alcohol or 2-Me-THF).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol 1.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a critical transformation for the synthesis of novel, biologically active molecules. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems based on bulky, electron-rich phosphine ligands offer significant advantages in terms of efficiency and milder reaction conditions. For large-scale applications where cost is a primary concern, nickel-based catalysts present a viable and increasingly attractive alternative.
The selection of the optimal catalyst is not a one-size-fits-all decision and will depend on the specific arylboronic acid coupling partner, the desired scale of the reaction, and available resources. A systematic screening of catalysts, ligands, bases, and solvents, potentially utilizing high-throughput experimentation techniques, is the most reliable approach to identify the ideal conditions for a specific transformation.[12][13] As the field of catalysis continues to evolve, the development of even more active, robust, and cost-effective catalysts for the synthesis of 4-arylindolines and other valuable N-heterocycles can be anticipated.
References
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central.
- Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions.
- Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - NIH.
- Unleashing high-throughput reaction screening - Unchained Labs.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
- Room-temperature Pd/Ag direct arylation enabled by a radical pathway - Beilstein Journals.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing).
- Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage | Semantic Scholar.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Advances (RSC Publishing).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate.
- Novel 4-Arylindolines Containing a Pyrido[3,2- d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy - PubMed.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering Purity: A Comparative Guide to the Validation of Synthesized 4-Bromoindoline
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the molecular integrity of building blocks is paramount. 4-Bromoindoline, a key heterocyclic intermediate, serves as a foundational scaffold in the synthesis of a multitude of pharmacologically active agents.[1] Its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace amounts of impurities—such as unreacted starting materials, by-products, or degradation products—can introduce significant variability into synthetic outcomes and downstream biological assays.
Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[2][3][4] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities, underscoring the need for robust, validated analytical methods.[5][6] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—two orthogonal and synergistic techniques—for the comprehensive validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and interpret data to provide a self-validating framework for researchers, scientists, and drug development professionals.
The Orthogonal Approach: Why HPLC and NMR Offer Comprehensive Validation
Relying on a single analytical technique can provide an incomplete picture of a sample's purity. HPLC and NMR are powerful, complementary methods that interrogate different physicochemical properties of the analyte and its potential impurities.
-
HPLC excels at quantitative separation. It physically separates components of a mixture in time, allowing for the detection and quantification of impurities relative to the main compound, often expressed as a percentage of the total peak area.[7][8] This makes it the gold standard for determining "chromatographic purity."
-
NMR provides definitive structural confirmation. It probes the chemical environment of specific nuclei (typically ¹H), offering unambiguous confirmation of the molecular structure.[9] Crucially, NMR can detect impurities that may co-elute with the main peak in HPLC or are non-chromophoric (i.e., do not absorb UV light). Furthermore, Quantitative NMR (qNMR) can determine purity as a mass fraction by comparing the analyte signal to that of a certified internal standard of known purity, providing SI-traceable results.[10][11][12]
By combining these techniques, we create a robust, self-validating system where the high-resolution separation of HPLC is complemented by the unequivocal structural identification of NMR.
Part 1: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of moderately polar, aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.[13]
-
Mobile Phase: A gradient elution using water and acetonitrile with a formic acid modifier is employed. Acetonitrile is a common organic modifier that provides good peak shape. The gradient (increasing acetonitrile concentration over time) ensures that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. Formic acid (0.1%) is added to acidify the mobile phase, which protonates the indoline nitrogen, leading to sharper, more symmetrical peaks by minimizing tailing.
-
Detection: UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance, ensuring high sensitivity for this compound and related aromatic impurities.[14]
Detailed Experimental Protocol: HPLC Purity
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (% Purity) = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Interpreting HPLC Data
The primary output is a chromatogram plotting UV absorbance against retention time. A high-purity sample will exhibit one major peak corresponding to this compound. Any other peaks are considered impurities.
Table 1: Representative HPLC Purity Data for Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.45 | 15.6 | 0.08 | Unknown Impurity |
| 2 | 8.92 | 19450.2 | 99.81 | This compound |
| 3 | 11.21 | 21.3 | 0.11 | Unknown Impurity |
In this example, the chromatographic purity is determined to be 99.81%. According to ICH guidelines, the two detected impurities are above the reporting threshold (0.05%) and would need to be identified if their levels exceeded 0.10% or 0.15%, depending on the maximum daily dose of the final drug.[5]
Part 2: Structural Confirmation and Impurity Identification by ¹H NMR
¹H NMR spectroscopy is an indispensable tool for confirming the identity of the synthesized compound and for detecting impurities, including those that might be structurally similar or non-UV active.
Rationale for Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves them well and its residual solvent peak (at ~7.26 ppm) typically does not interfere with the analyte signals.
-
Internal Standard (for qNMR): For a quantitative assessment, a certified internal standard like 1,3,5-trimethoxybenzene could be used.[15] It must be stable, of known high purity, and have signals that are in a clear region of the spectrum, distinct from the analyte's signals. For this guide, we will focus on purity assessment by inspecting for impurity signals relative to the main compound.
Detailed Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete T1 relaxation of all protons, which is crucial for accurate integration.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals, setting the integral of a well-resolved proton signal from the main compound to a whole number corresponding to the number of protons it represents.
-
Interpreting ¹H NMR Data
The spectrum of pure this compound should show distinct signals corresponding to the seven protons in its structure. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal provide a unique fingerprint of the molecule.
Table 2: Expected ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d (doublet) | 1H | Ar-H (C7-H) |
| ~6.85 | t (triplet) | 1H | Ar-H (C6-H) |
| ~6.60 | d (doublet) | 1H | Ar-H (C5-H) |
| ~4.10 (broad s) | s (singlet) | 1H | N-H |
| ~3.60 | t (triplet) | 2H | C2-H₂ |
| ~3.10 | t (triplet) | 2H | C3-H₂ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Impurities will manifest as extra peaks that do not correspond to the this compound structure or the solvent. For example, the presence of unreacted 4-bromoaniline would show characteristic aromatic signals around 6.5-7.2 ppm and a broad amine (-NH₂) signal.[16] By comparing the integration of an impurity peak to a peak from the main compound, a molar percentage can be estimated.
Synergistic Data Analysis: Building a Complete Purity Profile
The true power of this dual-technique approach is realized when the data are considered together.
-
Scenario 1 (High Purity): The HPLC shows a single major peak (>99.5% area) and the ¹H NMR spectrum is clean, with all peaks correctly assigned to this compound. This provides high confidence in both the purity and identity of the material.
-
Scenario 2 (Process Impurity): The HPLC shows a main peak and a minor peak at 0.5% area. The ¹H NMR shows a corresponding set of small impurity peaks. The structural information from the NMR might allow for the identification of this impurity as a starting material or a by-product, guiding further purification efforts.
-
Scenario 3 (Co-eluting Impurity): The HPLC shows a single, sharp peak at >99.9% purity. However, the ¹H NMR reveals small but distinct impurity peaks. This indicates the presence of an impurity that has a very similar retention time to this compound under the chosen HPLC conditions (co-elution). This highlights a critical weakness of relying solely on HPLC and demonstrates the necessity of the orthogonal NMR analysis.
Visualizing the Workflow and Structures
A clear workflow is essential for a reproducible validation process.
Caption: Workflow for the orthogonal purity validation of this compound.
Caption: Structures of this compound and a potential oxidative impurity.
Conclusion
Validating the purity of a synthetic intermediate like this compound is a non-negotiable step in the pharmaceutical development pipeline. A single-method approach is insufficient and carries the risk of overlooking critical impurities. By employing a synergistic, orthogonal strategy that leverages the quantitative separation power of HPLC and the definitive structural elucidation capabilities of NMR, researchers can build a comprehensive and trustworthy purity profile. This dual-technique validation system not only ensures the quality of the intermediate but also aligns with the stringent expectations of regulatory bodies, ultimately contributing to the development of safer and more effective medicines.
References
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][2]
- Emery Pharma.
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- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][4]
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- Reddit. (2024). HPLC trace for proof of purity. [Link][14]
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A Senior Application Scientist's Guide to C4-Indoline Functionalization: Modern Alternatives to 4-Bromoindoline
Executive Summary
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Historically, 4-bromoindoline has been a pivotal starting material, enabling access to C4-substituted analogues primarily through cross-coupling reactions. While effective, this halogen-based strategy often involves multi-step syntheses and can be incompatible with sensitive functional groups. This guide provides a comparative analysis of modern, alternative reagents and methodologies that offer superior efficiency, atom economy, and functional group tolerance for the synthesis of C4-functionalized indolines. We will delve into the mechanistic underpinnings and practical applications of transition-metal-catalyzed C-H activation, as well as the use of non-halogenated, pre-activated indoline species such as triflates and boronic esters, providing researchers with a robust toolkit for contemporary drug discovery.
Introduction: The Enduring Value and Synthetic Challenges of the Indoline Core
The saturated bicyclic structure of indoline provides a three-dimensional geometry that is highly sought after in drug design, offering improved metabolic stability and binding affinity compared to its flat, aromatic indole counterpart. Its prevalence in pharmaceuticals underscores the need for efficient and versatile synthetic methods to explore its chemical space.
Traditionally, the functionalization of the indoline benzene ring, particularly at the C4 position, has relied heavily on this compound. This reagent serves as a reliable handle for classic transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] However, the synthesis of this compound itself can be lengthy, and the "halogen-dance" often required to install the bromine atom can lead to regioisomeric impurities. Furthermore, the oxidative addition step in many cross-coupling reactions can necessitate harsh conditions that are incompatible with complex, late-stage intermediates in a drug development campaign.
These limitations have spurred the development of more elegant and efficient strategies that circumvent the need for a halogen handle, primarily focusing on direct C-H functionalization or the use of more reactive, pre-functionalized intermediates.
The Paradigm Shift: Direct C-H Functionalization
The most significant advance in recent years has been the development of transition-metal-catalyzed C-H activation, a powerful strategy that allows for the direct conversion of an inert C-H bond into a C-C or C-X bond.[4][5][6] This approach offers unparalleled step- and atom-economy. For indolines, achieving regioselectivity on the benzene ring (C4, C5, C6, or C7) is a considerable challenge.[7][8] The solution lies in the use of a directing group (DG) temporarily installed on the indoline nitrogen.
The directing group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and thereby ensuring high regioselectivity. The choice of directing group and metal catalyst is crucial for achieving the desired transformation.
dot
Caption: General workflow for directed C-H functionalization of indolines.
Key Catalyst/Directing Group Systems:
-
Palladium (Pd) Catalysis: Palladium is the most widely used metal for these transformations.[6] Directing groups like picolinamide (PA) or 2-(pyridin-2-yl)isopropyl (PyriPr) are highly effective. For instance, Yu and co-workers developed a Pd(II)-catalyzed C(sp2)-H amination using a removable 2-pyridinesulfonyl protecting group to synthesize various substituted indolines.[9] A concise synthesis of 4-bromoindole itself was achieved more efficiently using this C-H activation strategy, highlighting its power.[6]
-
Rhodium (Rh) and Iridium (Ir) Catalysis: These metals can offer complementary reactivity. For example, Rh(III) catalysis has been used for the C4-alkenylation of indoles when a trifluoroacetyl group is present at the C3 position, acting as a directing group.[10] Iridium catalysts are particularly known for their utility in C-H borylation reactions, which generate versatile boronic ester intermediates.[10]
-
Cobalt (Co) Catalysis: As a more earth-abundant and less expensive alternative to precious metals, cobalt catalysis is gaining traction. A Cp*Co(III) catalyst has been successfully employed for the directing group-assisted C7-coupling of indolines.[11] While C7 is often favored with certain directing groups, modification of the directing group and ligand environment can steer reactivity towards the C4 position.
Advanced Precursors: 4-Triflyloxy- and 4-Borylated Indolines
An alternative strategy to direct C-H activation is to replace the bromine atom of this compound with a more reactive functional group. This retains the cross-coupling paradigm but significantly enhances the reaction kinetics and substrate scope.
4-Triflyloxyindolines: The Superior Leaving Group
The trifluoromethanesulfonate (triflate, -OTf) group is an outstanding leaving group, far more reactive than bromide in the oxidative addition step of a cross-coupling cycle. This enhanced reactivity allows for couplings to occur under much milder conditions and often with lower catalyst loadings.
Synthesis: 4-Triflyloxyindoles can be readily prepared from the corresponding 4-hydroxyindoles, which are accessible through various synthetic routes. The subsequent reduction of the indole to the indoline is a standard transformation.[12]
Advantages over this compound:
-
Higher Reactivity: Enables difficult couplings that may be sluggish or fail with this compound.
-
Milder Conditions: Reactions often proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Broader Catalyst Compatibility: Can be effective with a wider range of palladium and nickel catalysts.
4-Borylated Indolines: The Suzuki-Miyaura Powerhouse
Instead of functionalizing the indoline as the electrophile (containing the leaving group), it can be used as the nucleophile in a Suzuki-Miyaura coupling by pre-installing a boronic acid or boronic ester (e.g., pinacol boronate, Bpin) at the C4 position.[13]
Synthesis: 4-Borylated indolines are typically synthesized via iridium-catalyzed C-H borylation of an N-protected indoline or through metal-halogen exchange from this compound followed by trapping with a boron electrophile.[7][10] A metal-free approach using BBr3 has also been developed for the chelation-assisted C-H borylation of indoles at the C4 position by installing a pivaloyl group at C3.[7][8][14]
Advantages:
-
Stability and Handling: Boronic esters are generally stable, crystalline solids that are easy to handle and purify.
-
Mild Reaction Conditions: Suzuki-Miyaura couplings are renowned for their mild conditions and exceptional functional group tolerance.[15]
-
Commercial Availability: A vast array of coupling partners (aryl/heteroaryl halides and triflates) are commercially available.
dot
Caption: Simplified catalytic cycles for Suzuki coupling vs. direct C-H arylation.
Comparative Performance Analysis
The optimal choice of reagent depends on the specific synthetic context, including the complexity of the substrate, the desired functional group, and scalability.
| Feature | This compound | C-H Activation | 4-Triflyloxyindoline | 4-Borylated Indoline |
| Step Economy | Moderate to Low | High (Direct functionalization) | Moderate (Requires 4-OH precursor) | Moderate (Requires borylation step) |
| Atom Economy | Low (Stoichiometric Br waste) | High | Low (Stoichiometric triflate waste) | Moderate (Stoichiometric boronate waste) |
| Reaction Conditions | Often requires elevated temperatures | Varies; can be mild to moderate | Generally mild | Generally mild |
| Regioselectivity | Excellent (pre-defined) | Excellent (DG-controlled) | Excellent (pre-defined) | Excellent (pre-defined) |
| Substrate Scope | Good, but can be limited by harsh conditions | Broad, highly tunable by DG/catalyst | Excellent | Excellent |
| Key Advantage | Well-established chemistry, readily available | Shortens synthetic routes significantly | High reactivity for difficult couplings | Exceptional functional group tolerance |
| Key Disadvantage | Multi-step precursor synthesis | Requires DG installation/removal | Cost of triflating agents | Extra step for borylation |
Detailed Experimental Protocols
To provide a practical context, below are representative, generalized protocols for key transformations. Note: These are illustrative and should be optimized for specific substrates.
Protocol 1: Pd-Catalyzed C4-Arylation via C-H Activation
This protocol is adapted from methodologies developed for directed C-H functionalization.[6][9]
-
Substrate Preparation: To a solution of indoline (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2), add picolinic acid (1.1 equiv), a coupling agent (e.g., HATU, 1.2 equiv), and a base (e.g., DIPEA, 2.0 equiv). Stir at room temperature until the formation of the N-picolinoyl indoline is complete (monitor by TLC/LC-MS). Purify by column chromatography.
-
C-H Arylation: In a dry Schlenk tube under an inert atmosphere (N2 or Ar), combine the N-picolinoyl indoline (1.0 equiv), Pd(OAc)2 (5-10 mol%), a ligand (e.g., an amino acid ligand like Ac-Gly-OH, 20-30 mol%), an oxidant (e.g., Ag2CO3, 2.0 equiv), and the aryl iodide coupling partner (1.5-2.0 equiv).
-
Add a suitable solvent (e.g., t-AmylOH) and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for 12-24 hours.
-
Work-up and Deprotection: Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through celite. Concentrate the filtrate and purify the coupled product by column chromatography.
-
The picolinamide directing group can be removed under basic conditions (e.g., NaOH in MeOH/H2O) to yield the free C4-arylated indoline.
Protocol 2: Suzuki-Miyaura Coupling with a 4-Indolinylboronic Ester
This protocol is based on standard Suzuki-Miyaura coupling conditions.[1][15]
-
Reaction Setup: To a flask, add the 4-(Bpin)-N-protected indoline (1.0 equiv), the aryl/heteroaryl halide or triflate (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., Dioxane/H2O 4:1 or Toluene/EtOH/H2O).
-
Reaction Execution: Degas the mixture by bubbling with N2 or Ar for 15-20 minutes. Heat the reaction to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the C4-arylated N-protected indoline. The protecting group can be removed in a subsequent step if required.
Conclusion and Future Outlook
While this compound remains a useful and commercially available reagent, modern synthetic chemistry offers a host of superior alternatives for the synthesis of C4-functionalized indolines. Direct C-H activation represents the most convergent and atom-economical approach, drastically shortening synthetic sequences. For strategies that rely on cross-coupling, 4-triflyloxy- and 4-borylated indolines provide enhanced reactivity and milder reaction conditions compared to their bromo-counterpart.
The choice of method should be guided by a careful analysis of the target molecule's complexity, desired functional group tolerance, and overall synthetic strategy. As the field continues to evolve, we anticipate the increased adoption of photoredox and electrochemical methods, which promise even milder and more selective pathways for indoline functionalization, further expanding the synthetic chemist's toolkit for crafting the next generation of indoline-based medicines.[10][16][17]
References
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A Senior Application Scientist's Guide to Confirming the Structure of 4-Bromoindoline Derivatives using 2D NMR
Introduction: The Challenge of Regioisomeric Ambiguity in Aromatic Substitution
In the synthesis of substituted heterocyclic scaffolds like indoline, electrophilic substitution reactions rarely yield a single isomer with perfect selectivity. The introduction of a bromine atom onto the indoline core can occur at positions 4, 5, 6, or 7, leading to a mixture of regioisomers. While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short in providing an unambiguous structural assignment, particularly for the benzene ring of the indoline system. The subtle differences in chemical shifts and complex splitting patterns can be misleading. For drug development professionals, confirming the precise substitution pattern is not merely an academic exercise; it is a critical step that dictates the molecule's pharmacological profile, patentability, and regulatory compliance.
This guide provides an in-depth, practical walkthrough of a robust, self-validating 2D NMR workflow to definitively confirm the structure of 4-bromoindoline derivatives. We will move beyond simply listing protocols and delve into the causality behind experimental choices, demonstrating how a synergistic combination of COSY, HSQC, and HMBC experiments provides irrefutable evidence of molecular structure.
The 2D NMR Toolkit: A Synergistic Approach to Structural Elucidation
While 1D NMR provides a list of ingredients (protons and carbons), 2D NMR reveals the recipe—how those ingredients are connected. For a substituted indoline, we rely on three core experiments.[1][2]
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through two or three bonds (J-coupling).[3][4] Its primary role here is to map out the contiguous proton networks, specifically the H5-H6-H7 spin system on the aromatic ring and the H2-H3 system on the pyrrolidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[5][6] It acts as a bridge, allowing us to assign a specific carbon resonance to each proton we've identified in the COSY spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific challenge. It reveals correlations between protons and carbons that are two or three bonds away.[7][8][9] The HMBC is critical for identifying quaternary (non-protonated) carbons and for "stitching" together the different spin systems to build the complete molecular skeleton. It is the key that unlocks the position of the bromine atom.
Caption: Diagnostic COSY and HMBC correlations confirming the 4-bromo position.
Comparison Guide: Distinguishing 4-Bromo from Other Regioisomers
The true utility of this method is its power to differentiate between isomers. The pattern of HMBC correlations to the bromo-substituted carbon is unique for each isomer.
| Isomer | Key Diagnostic HMBC Correlation(s) to Bromo-Substituted Carbon (Cx) | Expected Proton(s) Showing the Correlation |
| This compound | ²J(H3, C4), ³J(H5, C4) | H3, H5 |
| 5-Bromoindoline | ²J(H6, C5), ³J(H7, C5) | H6, H7 |
| 6-Bromoindoline | ²J(H5, C6), ²J(H7, C6) | H5, H7 |
| 7-Bromoindoline | ²J(H6, C7), ³J(H2, C7a→C7) | H6, H2 |
This table clearly demonstrates how the HMBC data provides a unique fingerprint for the 4-bromo isomer, making the assignment definitive. The observation of correlations from both the aliphatic proton H3 and the aromatic proton H5 to the same quaternary carbon (C4) is the "smoking gun" evidence.
Experimental Protocols
1. Sample Preparation:
a. Accurately weigh 10-15 mg of the this compound derivative. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and has a minimal residual signal in regions of interest. c. Gently agitate the vial to ensure complete dissolution. d. Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup & Data Acquisition (500 MHz Example):
a. Instrument: A 500 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution. [10]b. Locking & Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for high-quality 2D spectra. c. Acquisition Parameters: The following are typical starting parameters. These should be optimized based on the specific instrument and sample concentration.
| Experiment | Pulse Program | Spectral Width (¹H / ¹³C) | Acquisition Time | Relaxation Delay | Number of Increments (t1) | Number of Scans (per t1) |
| COSY | gCOSY or COSYDQF | 12 ppm / -- | 0.2 s | 1.5 s | 256 | 4 |
| HSQC | hsqcedetgpsp | 12 ppm / 160 ppm | 0.15 s | 1.5 s | 256 | 8 |
| HMBC | hmbcgplpndqf | 12 ppm / 200 ppm | 0.2 s | 2.0 s | 400 | 16 |
Note on HMBC: The long-range coupling delay (typically optimized for 8 Hz) is a critical parameter. If weak correlations are expected, increasing the number of scans is necessary. [11]
Data Summary and Final Assignment
After acquiring and processing the spectra, the final assignments should be compiled into a comprehensive table.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |
| 2 | 48.5 | 3.55 | t (8.5) | H3 | C3, C3a, C7a, C=O |
| 3 | 29.8 | 3.10 | t (8.5) | H2 | C2, C3a, C4 |
| 3a | 130.1 | - | - | - | C3, C5, C7a |
| 4 | 115.0 | - | - | - | C3, C5, C6 |
| 5 | 128.5 | 7.15 | d (8.0) | H6 | C4 , C7, C3a |
| 6 | 125.2 | 7.20 | t (8.0) | H5, H7 | C4, C7a |
| 7 | 110.8 | 6.90 | d (8.0) | H6 | C5, C3a |
| 7a | 148.2 | - | - | - | C2, C6, C3a |
| C=O | 168.9 | - | - | - | CH₃ |
| CH₃ | 24.1 | 2.25 | s | - | C=O |
Note: Chemical shift values are hypothetical and for illustrative purposes.
Conclusion
The structural elucidation of substituted aromatics is a common yet critical task in chemical and pharmaceutical development. Relying solely on 1D NMR can lead to costly and time-consuming ambiguities. As demonstrated, a systematic and logically applied suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system. This workflow transforms spectral data into a definitive structural narrative. For this compound derivatives, the pattern of long-range HMBC correlations, particularly from both aliphatic (H3) and aromatic (H5) protons to the bromine-substituted carbon (C4), provides unequivocal proof of regiochemistry, ensuring the integrity and quality of the research and development process.
References
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- PubChem. (n.d.). 4-Bromoindole. National Center for Biotechnology Information.
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- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
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- Nagadi, N. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Sravanthi, V., & Jayasree, A. (2014). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical Sciences and Research.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738).
- ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling....
- Chemistry LibreTexts. (2024). 19: HMBC.
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- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- ATB. (n.d.). 4-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray.
- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.
- Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3290–3311.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
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Benchmarking different synthesis routes for 4-Bromoindoline efficiency
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromoindoline, a valuable building block in the synthesis of various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of prominent synthesis routes to this compound, supported by experimental data and detailed protocols to inform your selection of the most suitable pathway for your research and development needs.
Introduction: The Significance of this compound
This compound serves as a crucial scaffold in medicinal chemistry, with its structure being incorporated into a variety of therapeutic agents. The bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The indoline core itself is a privileged structure, found in numerous natural products and synthetic molecules with a wide range of biological activities. Given its importance, the development of efficient and scalable synthetic routes to this compound is of significant interest.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be broadly approached through two primary strategies: the reduction of the corresponding 4-bromoindole and the direct construction of the this compound ring system via intramolecular cyclization. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Number of Steps (from common precursors) | Overall Yield | Purity | Key Considerations |
| Route 1: Catalytic Hydrogenation of 4-Bromoindole | 4-Bromoindole | H₂, Platinum on Alumina (Pt/Al₂O₃), p-Toluenesulfonic acid | 2 (Indole synthesis + reduction) | ~72% (for reduction step) | High | Green and atom-economical reduction. Potential for dehalogenation with certain catalysts. Requires specialized hydrogenation equipment. |
| Route 2: Chemical Reduction of 4-Bromoindole | 4-Bromoindole | Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid | 2 (Indole synthesis + reduction) | Good to High | High | Milder reaction conditions compared to some catalytic hydrogenations. Avoids the need for high-pressure equipment. NaBH₃CN is toxic and requires careful handling. |
| Route 3: Direct Synthesis via Intramolecular Heck Reaction | N-(2-bromo-6-vinylphenyl)acetamide | Palladium(II) acetate, Triphenylphosphine, Base | 1 | Variable | Good to High | Convergent synthesis. Potential for asymmetric catalysis. Requires careful optimization of catalyst and reaction conditions. Substrate synthesis can be multi-step. |
In-Depth Analysis of Synthesis Routes
Route 1: Catalytic Hydrogenation of 4-Bromoindole
This method represents a classic and often highly efficient route for the synthesis of indolines from indoles. The choice of catalyst is critical to achieve high selectivity for the reduction of the pyrrole ring without affecting the bromine substituent or the benzene ring.
Causality Behind Experimental Choices:
The use of a heterogeneous catalyst like Platinum on Alumina (Pt/Al₂O₃) is often preferred for its ease of separation from the reaction mixture. The addition of an acid, such as p-toluenesulfonic acid, is crucial for activating the indole ring towards hydrogenation by protonating it, thereby increasing its susceptibility to reduction. Water has been demonstrated as a green and effective solvent for this transformation.
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of 4-bromoindole.
Experimental Protocol:
Step 1: Reaction Setup
-
To a solution of 4-bromoindole (1.0 g, 5.1 mmol) in water (20 mL) in a high-pressure reactor, add 5% Platinum on Alumina (Pt/Al₂O₃) (100 mg, 10 wt%).
-
Add p-toluenesulfonic acid monohydrate (1.07 g, 5.61 mmol, 1.1 equiv).
Step 2: Hydrogenation
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 30 bar with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
Step 3: Work-up and Isolation
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Basify the filtrate with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Chemical Reduction of 4-Bromoindole with Sodium Cyanoborohydride
For laboratories not equipped for high-pressure hydrogenations, chemical reducing agents offer a valuable alternative. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and can selectively reduce the C=N bond of an iminium ion intermediate formed in situ from the protonated indole.
Causality Behind Experimental Choices:
The use of acetic acid serves a dual purpose: it protonates the indole ring, facilitating the formation of the more reactive indoleninium ion, and it provides a suitable acidic medium for the selective action of NaBH₃CN. Sodium cyanoborohydride is particularly effective in this context because it is stable in acidic conditions, unlike sodium borohydride.
Workflow Diagram:
Caption: Workflow for the chemical reduction of 4-bromoindole.
Experimental Protocol:
Step 1: Reaction Setup
-
Dissolve 4-bromoindole (1.0 g, 5.1 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Reduction
-
Slowly add sodium cyanoborohydride (0.64 g, 10.2 mmol, 2.0 equiv) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated aqueous solution of sodium carbonate until gas evolution ceases and the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 3: Direct Synthesis via Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful and convergent strategy for the synthesis of cyclic compounds. In the context of this compound, this would involve the palladium-catalyzed cyclization of a suitably substituted aniline precursor.
Causality Behind Experimental Choices:
This approach relies on the formation of a carbon-carbon bond between an aryl halide and an alkene within the same molecule. A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate and a phosphine ligand, is essential for the catalytic cycle. The base is required to neutralize the hydrogen halide formed during the reaction. The choice of ligand can significantly influence the efficiency and selectivity of the reaction.
Workflow Diagram:
Caption: A representative workflow for the direct synthesis of a this compound precursor via an intramolecular Heck reaction.
Representative Experimental Protocol:
Step 1: Reaction Setup
-
To a solution of N-(2-bromo-6-vinylphenyl)acetamide (1.0 g, 4.16 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) in a Schlenk flask, add palladium(II) acetate (47 mg, 0.21 mmol, 5 mol%), triphenylphosphine (110 mg, 0.42 mmol, 10 mol%), and potassium carbonate (1.15 g, 8.32 mmol, 2.0 equiv).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
Step 2: Cyclization
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of the Intermediate
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-acetyl-4-bromoindoline.
Step 4: Deprotection
-
Dissolve the 1-acetyl-4-bromoindoline in a mixture of methanol (15 mL) and 1 M aqueous hydrochloric acid (15 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to obtain this compound.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, available equipment, and cost considerations.
-
For large-scale, environmentally conscious synthesis , catalytic hydrogenation (Route 1) is a highly attractive option, offering high yields and atom economy. However, it requires access to specialized high-pressure hydrogenation equipment.
-
For laboratory-scale synthesis without specialized equipment , the chemical reduction with sodium cyanoborohydride (Route 2) provides a reliable and efficient alternative with milder reaction conditions. Careful handling of the toxic reagent is essential.
-
The intramolecular Heck reaction (Route 3) represents a more convergent and elegant approach. While the substrate synthesis may be more involved, this route offers flexibility and the potential for asymmetric synthesis, which is a significant advantage in drug discovery.
Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision that best aligns with their synthetic goals.
References
- A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C-H functionalization. Pitts, A. K., et al.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Balaraman, E., et al. Organic Letters, 2010. [Link]
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Pérez-Picaso, L., et al. Organic Letters, 2014. [Link]
- The Intramolecular Heck Reaction. Link, J. T. Organic Reactions, 2002. [Link]
A Senior Application Scientist's Guide to N-Protecting Groups for 4-Bromoindoline: A Comparative Stability Analysis
Introduction: The Strategic Importance of 4-Bromoindoline
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of biologically active compounds.[1] Its utility stems from the presence of three key functional handles: the secondary amine, the aromatic bromine, and the activated C7 position. The strategic manipulation of this scaffold, particularly in the construction of complex molecules, is critically dependent on the effective protection of the indoline nitrogen. An appropriate N-protecting group must not only prevent unwanted side reactions at the nitrogen but also endure a variety of reaction conditions before its selective removal is required.
This guide provides a comparative analysis of common N-protecting groups for this compound, with a focus on their relative stability, ease of installation and removal, and impact on downstream synthetic steps. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Contenders: A Head-to-Head Comparison of N-Protecting Groups
The selection of a protecting group is a critical decision that can define the success of a synthetic route. The electron-withdrawing nature of the bromine atom at the 4-position can influence the stability and reactivity of the N-protected indoline. We will examine five commonly used groups: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), Acetyl (Ac), p-Toluenesulfonyl (Tosyl, Ts), and p-Methoxybenzyl (PMB).
tert-Butyloxycarbonyl (Boc)
The Boc group is arguably one of the most widely used protecting groups in modern organic synthesis. Its popularity is due to its ease of introduction and, most importantly, its clean, acid-labile removal.
-
Stability Profile: The Boc group is exceptionally stable to a wide range of basic, nucleophilic, and reductive conditions, making it highly versatile.[2][3] Its primary lability is to acid.
-
Installation: Typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or DMAP.[4]
-
Deprotection: Efficiently cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[5] The mechanism proceeds through the formation of a stable tert-butyl cation.[3] Caution is advised during workup or purification, as prolonged exposure to even mild acids (e.g., 0.1% TFA in HPLC eluents) can lead to premature cleavage, especially with heating.[6]
-
Impact on Reactivity: The Boc group is electron-withdrawing, which can slightly decrease the nucleophilicity of the indoline nitrogen and the electron density of the aromatic ring.
Carboxybenzyl (Cbz)
The Cbz group is a classic protecting group that offers an excellent orthogonal deprotection strategy relative to the acid-labile Boc group.
-
Stability Profile: The Cbz group is stable to most acidic and basic conditions that do not facilitate hydrolysis. Notably, it has been shown to be stable during Fischer indolization reactions using concentrated sulfuric acid in boiling methanol, highlighting its acid stability.[7]
-
Installation: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Deprotection: Its key feature is its clean removal by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release toluene and carbon dioxide. This method is exceptionally mild and orthogonal to many other functional groups.
-
Impact on Reactivity: Similar to Boc, the Cbz group is electron-withdrawing.
Acetyl (Ac)
The acetyl group is a simple, robust protecting group, though its application can be limited by the conditions required for its removal.
-
Stability Profile: Very stable to acidic and mild basic conditions.
-
Installation: Readily installed using acetic anhydride or acetyl chloride.[8][9]
-
Deprotection: Removal typically requires relatively harsh conditions, such as strong base-mediated hydrolysis (e.g., NaOH or KOH in aqueous alcohol) at elevated temperatures.[10] These conditions may not be suitable for complex molecules with base-sensitive functional groups.
-
Impact on Reactivity: The acetyl group is strongly electron-withdrawing, which significantly reduces the electron density of the indoline ring system.[11]
p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is known for its exceptional stability, making it suitable for reactions that require harsh conditions. However, this stability also makes its removal challenging.
-
Stability Profile: Extremely robust and stable to a wide range of acidic, oxidative, and reductive conditions.[11]
-
Installation: Installed using p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.
-
Deprotection: Historically, removal required harsh methods like dissolving metal reductions (e.g., Na/NH₃).[12] However, milder and more functional-group-tolerant methods have been developed. For electron-deficient systems like bromoindoles, deprotection can be achieved with cesium carbonate in a mixture of THF and methanol.[12][13] The electron-withdrawing bromine facilitates this nucleophilic aromatic substitution-like cleavage.
-
Impact on Reactivity: The tosyl group is strongly electron-withdrawing, which drastically reduces the electron density of the heterocycle and can be leveraged to alter reactivity in subsequent steps.[11]
p-Methoxybenzyl (PMB)
The PMB group offers another layer of orthogonality, being removable under oxidative conditions that leave many other protecting groups intact.
-
Stability Profile: Stable to basic, reductive, and mildly acidic conditions.
-
Installation: Typically installed using PMB-Cl with a base like sodium hydride.
-
Deprotection: Can be removed under strongly acidic conditions (e.g., TFA), but its most valuable feature is its cleavage under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[14][15][16] This provides a highly selective deprotection pathway.
-
Impact on Reactivity: The PMB group is generally considered electronically neutral to slightly donating and has a less pronounced effect on the indoline's electronics compared to carbamate or sulfonyl groups.[15]
Data Summary: Quantitative Comparison of Protecting Groups
| Protecting Group | Structure | Installation Reagents | Deprotection Conditions | Stability Profile | Orthogonality |
| Boc | Boc₂O, Base (e.g., Et₃N, DMAP) | Acidic: TFA, HCl[5] | Stable to base, nucleophiles, reduction.[2] | Cbz, PMB, Ts, Ac | |
| Cbz | Cbz-Cl, Base | Hydrogenolysis: H₂, Pd/C | Stable to most acids and bases.[7] | Boc, PMB, Ts, Ac | |
| Ac | Ac₂O or Ac-Cl, Base | Hydrolysis: Strong Base (e.g., NaOH, KOH)[10] | Stable to acid and mild base. | Limited | |
| Tosyl (Ts) | Ts-Cl, Base (e.g., Pyridine) | Harsh: Na/NH₃. Mild (for bromoindoles): Cs₂CO₃, THF/MeOH[12] | Very stable to acid, oxidation, reduction. | Boc, Cbz, PMB | |
| PMB | PMB-Cl, Base (e.g., NaH) | Oxidative: DDQ. Acidic: TFA[14][15] | Stable to base, reduction, mild acid. | Boc, Cbz, Ts |
Strategic Selection and Orthogonal Protection
In multi-step synthesis, the ability to deprotect one functional group without affecting another is paramount. This concept, known as orthogonal protection, allows for the sequential and controlled manipulation of a molecule.[17][18] The this compound system is an excellent platform for demonstrating this strategy.
For example, a synthetic plan might require an acid-sensitive modification elsewhere on the molecule after the indoline nitrogen is protected. In this scenario, choosing the acid-labile Boc group would be a poor strategic choice. A Cbz group, removable by hydrogenation, would be far more suitable. Conversely, if a subsequent step involves a hydrogenation reaction (e.g., reduction of a nitro group), a Cbz group would be cleaved, making a Boc or PMB group the superior choice. The presence of the bromo-substituent specifically makes the robust Tosyl group a more viable option than on an unsubstituted indoline, thanks to the milder Cs₂CO₃ deprotection method.[12]
Visualizing the Workflow and Stability
Caption: General workflow for the synthesis of this compound derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromoindoline Quantification
Abstract
The accurate quantification of 4-Bromoindoline, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring process control, product quality, and regulatory compliance.[1] The selection of an appropriate analytical method is a foundational decision in the drug development pipeline, demanding a rigorous evaluation of performance, reliability, and fitness for purpose. This guide provides an in-depth cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will explore the fundamental principles of each method, present detailed experimental protocols, and compare their performance based on internationally recognized validation parameters. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish a robust, accurate, and reliable method for this compound analysis.
Introduction: The Imperative for Accurate this compound Quantification
This compound serves as a crucial building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting a range of therapeutic areas.[1] As with any active pharmaceutical ingredient (API) intermediate, controlling its purity and concentration is paramount. In-process monitoring and final product quality assessment rely on analytical methods that are not only precise and accurate but also validated to be suitable for their intended purpose.[2][3]
The process of method validation demonstrates that an analytical procedure is fit for its intended use, a requirement mandated by regulatory bodies like the FDA and EMA, and outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6] Cross-validation, the comparison of two or more analytical procedures, provides ultimate assurance of data integrity, especially when methods are transferred between laboratories or when different techniques are used across a product's lifecycle.[7][8][9]
This guide is structured as a comparative study, simulating a cross-validation workflow to objectively assess the capabilities of HPLC, GC-MS, and UV-Vis spectrophotometry for this compound quantification.
Overview of Analytical Techniques
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity testing, trace-level impurity quantification).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, high resolution, and sensitivity.[10][11] It is particularly well-suited for non-volatile or thermally labile compounds like this compound. Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and semi-volatile compounds.[10][12] It offers exceptional separation efficiency and provides definitive identification through mass spectrometry, making it ideal for impurity profiling and trace analysis.[13][14] While this compound has a relatively high boiling point, its volatility is sufficient for GC analysis.
-
UV-Vis Spectrophotometry: This technique is based on the absorption of light by the analyte in the ultraviolet-visible spectrum.[15] It is a rapid, simple, and cost-effective method. Its utility is dependent on the analyte possessing a suitable chromophore, which the indole structure of this compound provides.[16] However, its primary limitation is a lack of specificity in complex mixtures where multiple components may absorb at similar wavelengths.
The Cross-Validation Workflow
A successful cross-validation study is built upon a systematic plan. The objective is to challenge each analytical method against a consistent set of performance criteria as defined by the ICH Q2(R2) guideline.[4][17]
Experimental Protocols
The following protocols describe the validated methodologies for quantifying this compound. Trustworthiness is established by defining system suitability tests (SST) within each protocol, which must be passed before any sample analysis can proceed.
Common Procedures: Standard and Sample Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the Primary Stock Solution using methanol to cover the desired concentration range for each method's calibration curve.
-
Test Sample Preparation: Accurately weigh a quantity of the test substance expected to contain 100 mg of this compound and prepare a 1000 µg/mL solution in methanol, following the same procedure as the primary stock.
Method 1: High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will partition between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved using a UV detector.
-
Instrumentation: HPLC system with a UV/PDA detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Make five replicate injections of a 100 µg/mL standard solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the SST.
-
Construct a calibration curve by injecting at least five standard concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Inject the test sample solution in duplicate.
-
Calculate the concentration of this compound in the sample against the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The mass spectrometer fragments the eluted components, creating a unique mass spectrum for identification and quantification.[18] This provides exceptional specificity.
-
Instrumentation: GC system with a mass selective detector (MSD) and autosampler.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 270 °C
-
Injection Mode: Split (20:1 ratio)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM). Quantifier ion: m/z 197 (M+). Qualifiers: m/z 118, 91.
-
-
System Suitability Test (SST):
-
Make five replicate injections of a 50 µg/mL standard solution.
-
Acceptance Criteria: %RSD of the peak area must be ≤ 5.0%. Signal-to-noise ratio for the lowest calibration standard must be ≥ 10.
-
-
Procedure:
-
Condition the system.
-
Perform the SST.
-
Construct a calibration curve using at least five standard concentrations (e.g., 0.5, 5, 25, 50, 100 µg/mL).
-
Inject the test sample solution in duplicate.
-
Quantify the this compound peak area using the primary quantifier ion and confirm identity with qualifier ions.
-
Method 3: UV-Vis Spectrophotometry
-
Principle: This method relies on Beer-Lambert's law, which states that the absorbance of light is directly proportional to the concentration of the absorbing species.[19] It is a simple and rapid technique but lacks the separative power of chromatography.
-
Instrumentation: Calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
-
Analytical Parameters:
-
Solvent (Blank): Methanol
-
Wavelength Scan: 200-400 nm to determine λmax.
-
Analytical Wavelength (λmax): Approximately 265 nm.
-
-
System Suitability Test (SST):
-
Measure the absorbance of a 10 µg/mL standard solution six times, with a blank reading before each measurement.
-
Acceptance Criteria: %RSD of the absorbance readings must be ≤ 2.0%.
-
-
Procedure:
-
Warm up the instrument.
-
Determine the λmax of this compound by scanning a standard solution.
-
Set the instrument to the determined λmax.
-
Perform the SST.
-
Generate a calibration curve by measuring the absorbance of at least five standard concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) against the methanol blank.
-
Measure the absorbance of the test sample (diluted to fall within the calibration range).
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Comparative Performance Data
The following table summarizes the performance of each validated method based on the core parameters outlined in ICH Q2(R2).[4][20] This data allows for an objective comparison to guide method selection.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry | ICH Q2(R2) Guideline Reference |
| Specificity | High (Separates from impurities) | Very High (Mass confirmation) | Low (Prone to interference) | [4][5] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | [4][5] |
| Range (µg/mL) | 1 - 250 | 0.5 - 100 | 2 - 20 | [4][20] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 97.5% - 103.0% | [4][20] |
| Precision (%RSD) | ||||
| - Repeatability | < 1.0% | < 2.5% | < 1.5% | [4][5] |
| - Intermediate Precision | < 1.5% | < 4.0% | < 2.0% | [4][5] |
| LOD (µg/mL) | 0.3 | 0.15 | 0.7 | [3] |
| LOQ (µg/mL) | 1.0 | 0.5 | 2.0 | [3] |
| Robustness | High | Moderate (Sensitive to inlet) | High | [6] |
Discussion and Recommendations
The cross-validation study reveals distinct advantages and limitations for each technique, allowing for tailored recommendations based on the intended application.
-
For Routine Quality Control (QC) and Stability Testing: HPLC-UV is the recommended method. It provides the optimal balance of precision, accuracy, robustness, and sensitivity for release testing of this compound drug substance and formulated products. Its separative capability ensures that quantification is not affected by potential degradants or process impurities, making it a stability-indicating method.[6][11]
-
For Impurity Identification and Trace Analysis: GC-MS is the superior choice. Its exceptional sensitivity (lowest LOQ) and the definitive structural information from mass spectrometry are essential for identifying and quantifying trace-level impurities, as required by ICH Q3A/B guidelines.[10][21] This method is invaluable during process development and for investigating out-of-specification results.
-
For High-Throughput, In-Process Checks: UV-Vis Spectrophotometry is a viable option. When analyzing relatively pure streams where the matrix is simple and consistent (e.g., monitoring reaction completion), the speed and simplicity of UV-Vis are major advantages. However, it should never be used for final product release or stability testing due to its inherent lack of specificity.
Conclusion
The cross-validation of analytical methods for this compound quantification demonstrates that no single technique is universally optimal. Instead, the selection must be a strategic decision aligned with the specific analytical objective. HPLC-UV stands out as the most versatile and reliable method for routine QC applications. GC-MS provides unparalleled specificity and sensitivity for impurity profiling, and UV-Vis spectrophotometry offers a rapid solution for in-process controls. By understanding the performance characteristics of each method, as detailed in this guide, analytical laboratories can confidently select and implement a scientifically sound, validated procedure that ensures data integrity and supports the delivery of safe and effective medicines.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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- European Bioanalysis Forum.
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A Head-to-Head Comparison of 4-Bromoindoline and 4-Iodoindoline in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system, particularly at the 4-position, is a critical step in the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position. The choice of the aryl halide precursor—typically 4-bromoindoline or 4-iodoindoline—profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy.
This guide provides a comprehensive side-by-side comparison of the reaction yields and conditions for this compound and 4-iodoindoline in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the underlying mechanistic principles and presenting illustrative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Mechanistic Perspective
The disparate reactivity between this compound and 4-iodoindoline is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, a factor that directly impacts the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.
The general reactivity trend for aryl halides in these reactions is well-established: I > Br > Cl >> F.[1][2] A weaker C-X bond translates to a lower activation energy for oxidative addition, leading to faster reaction rates and often allowing for the use of milder reaction conditions. For 4-iodoindoline, this translates to more facile C-I bond cleavage by the Pd(0) catalyst, initiating the catalytic cycle more readily than with this compound.
This fundamental difference in reactivity necessitates the careful selection of catalytic systems. While 4-iodoindoline can often be coupled effectively with standard palladium catalysts and ligands, the more robust C-Br bond of this compound frequently requires more sophisticated, electron-rich, and sterically hindered phosphine ligands to promote efficient oxidative addition.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the choice of halogen plays a pivotal role.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Side-by-Side Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of the differing reactivities, the following sections present a comparative analysis of reaction yields for this compound and 4-iodoindoline in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The presented data is a synthesis of typical results found in the literature for analogous systems and serves to highlight the expected trends in a side-by-side comparison. For simplicity, the indoline nitrogen is considered to be protected (e.g., with a Boc or tosyl group) to prevent side reactions, a common strategy in the synthesis of 4-substituted indolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction couples an organoboron compound with an organic halide. In this comparison, we consider the coupling of N-protected 4-haloindolines with phenylboronic acid.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| Bromo | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~60 |
| Bromo | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 8 | ~85 |
Illustrative data based on typical yields for similar substrates.[1][3][4]
As the data suggests, 4-iodoindoline provides a high yield with a standard catalyst like Pd(PPh₃)₄ under relatively mild conditions and shorter reaction times. In contrast, this compound is significantly less reactive under the same conditions. To achieve a comparable high yield with this compound, a more robust catalyst system, such as one employing a bidentate phosphine ligand like dppf, and often a stronger base and higher temperature, are required.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. Here, we compare the coupling of N-protected 4-haloindolines with n-butyl acrylate.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 6 | ~90 |
| Bromo | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 18 | ~55 |
| Bromo | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | K₂CO₃ | DMA | 120 | 12 | ~80 |
Illustrative data based on typical yields for similar substrates.[5][6][7][8][9]
The trend observed in the Suzuki-Miyaura coupling is mirrored in the Heck reaction. 4-Iodoindoline reacts efficiently with a simple palladium acetate/triphenylphosphine catalyst system. This compound, however, requires more forcing conditions, longer reaction times, and often a more electron-rich phosphine ligand like tri(o-tolyl)phosphine to achieve a good yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. In this comparison, we examine the reaction of N-protected 4-haloindolines with morpholine.
| Halogen | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) | NaOtBu | Toluene | 100 | 8 | ~92 |
| Bromo | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) | NaOtBu | Toluene | 100 | 24 | ~65 |
| Bromo | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 16 | ~88 |
Illustrative data based on typical yields for similar substrates.[10][11][12][13][14]
In C-N bond formation, 4-iodoindoline again demonstrates superior reactivity, affording a high yield with a well-established catalyst system. This compound is more sluggish, but its reactivity can be significantly enhanced by employing a more advanced, sterically hindered biarylphosphine ligand like XPhos, which is known to facilitate the amination of less reactive aryl bromides.[13]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of N-Boc-4-iodoindoline
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A Senior Scientist's Guide to the Validated Scale-Up of 4-Bromoindoline Synthesis
Introduction
4-Bromoindoline is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. While numerous lab-scale syntheses exist, the transition to pilot or manufacturing scale introduces significant challenges in terms of safety, efficiency, cost, and reproducibility. This guide provides an in-depth comparison of a traditional lab-scale synthesis of this compound with a validated, scaled-up protocol. We will dissect the experimental causality, present comparative performance data, and offer insights grounded in mechanistic principles to ensure a robust and scalable process.
The core of this synthesis involves the reduction of the C2-C3 double bond of the indole nucleus in 4-bromoindole. Our comparative analysis focuses on two distinct and widely recognized reduction methodologies: a classic lab-scale approach using sodium cyanoborohydride and an alternative, more scalable method employing ionic hydrogenation with triethylsilane and trifluoroacetic acid.
Comparative Overview of Synthetic Strategies
The synthesis of this compound is approached in two primary stages: the preparation of the 4-bromoindole precursor, followed by its reduction to the target indoline. While the precursor synthesis is consistent across both scales, the choice of reducing agent is the critical point of divergence and the focus of our validation.
Logical Framework for Protocol Validation
The selection of a scaled-up protocol is not merely about increasing reagent quantities. It involves a multi-faceted validation process comparing key performance and safety indicators against an established benchmark.
Caption: Key parameters for validating the scaled-up protocol.
Experimental Protocols & Methodologies
This section details the step-by-step procedures for a representative lab-scale synthesis and our proposed, validated scaled-up protocol.
Part A: Synthesis of Starting Material: 4-Bromoindole
This procedure is applicable to both protocols and is based on established indole syntheses, such as the Batcho-Leimgruber methodology[1]. It begins with a suitable substituted aniline.
Reaction: 3-Bromoaniline → 4-Bromo-2-nitrotoluene → 4-Bromoindole
(Detailed multi-step synthesis of 4-bromoindole is well-documented in literature and is presented here in a summarized format for context.)
-
Nitration & Cyclization: Commercially available 3-bromoaniline is converted to 4-bromo-2-nitrotoluene.
-
Condensation & Reductive Cyclization: The intermediate is then condensed with a formamide acetal, followed by reductive cyclization (e.g., using iron in acetic acid or catalytic hydrogenation) to yield 4-bromoindole.
-
Purification: The crude 4-bromoindole is purified by column chromatography or recrystallization to achieve >98% purity.
Protocol 1: Lab-Scale Reduction using Sodium Cyanoborohydride (Benchmark)
This method is effective for small-scale synthesis due to the high selectivity of NaBH₃CN for iminium ions over carbonyls, allowing for a one-pot procedure under mildly acidic conditions[2][3][4][5].
Experimental Workflow: Lab-Scale
Caption: Step-by-step workflow for the lab-scale synthesis.
Detailed Procedure (5g Scale):
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromoindole (5.0 g, 25.5 mmol) and glacial acetic acid (100 mL). Stir until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: While maintaining the temperature, add sodium cyanoborohydride (NaBH₃CN) (2.40 g, 38.2 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Slowly basify the solution to pH > 9 with 6M sodium hydroxide solution, ensuring the temperature remains below 20 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
Protocol 2: Scaled-Up Reduction using Triethylsilane/TFA (Proposed)
This ionic hydrogenation method is often preferred for scale-up. It avoids cyanide-containing reagents and the byproducts (triethylsilyl trifluoroacetate and ethane) are volatile, simplifying the workup[6][7][8]. The reaction proceeds via protonation of the indole C3 position by the strong acid (TFA), forming a reactive indoleninium ion, which is then irreversibly reduced by hydride transfer from triethylsilane[9].
Experimental Workflow: Scaled-Up
Caption: Step-by-step workflow for the scaled-up synthesis.
Detailed Procedure (100g Scale):
-
Reaction Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 4-bromoindole (100 g, 0.51 mol) and dichloromethane (DCM, 500 mL).
-
Reagent Addition: Add triethylsilane (Et₃SiH) (118.6 g, 1.02 mol, 2.0 equiv).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
TFA Addition: Add trifluoroacetic acid (TFA) (349 g, 3.06 mol, 6.0 equiv) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by HPLC.
-
Workup & Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization & Extraction: Cool the residue in an ice bath and slowly add 6M sodium hydroxide solution until the pH is > 10. Extract the product with methyl tert-butyl ether (MTBE) (3 x 400 mL).
-
Washing and Isolation: Combine the organic layers, wash with brine (300 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity (>95%) for use in subsequent steps without chromatography.
Results: Performance & Data Analysis
The two protocols were evaluated based on key performance indicators. All analytical data was obtained using calibrated instrumentation. Purity was determined by HPLC (area percent at 220 nm) and identity was confirmed by ¹H NMR spectroscopy.
| Parameter | Protocol 1: Lab-Scale (NaBH₃CN) | Protocol 2: Scaled-Up (Et₃SiH/TFA) | Justification for Performance |
| Scale | 5.0 g | 100.0 g | N/A |
| Typical Yield | 75 - 85% | 90 - 96% | The ionic hydrogenation is a very clean and high-yielding reaction with fewer side products. |
| Purity (Crude) | 80 - 90% | > 95% | Volatile byproducts in Protocol 2 lead to a cleaner crude product upon concentration. |
| Reaction Time | 4 - 6 hours | 2 - 4 hours | The reaction with TFA/Et₃SiH is typically faster and more efficient. |
| Required Purification | Mandatory Chromatography | Often Optional | High crude purity from Protocol 2 may meet specifications for downstream use without chromatography. |
| Workup Complexity | High (Aqueous quench, basification, multiple extractions) | Moderate (Concentration, basification, extraction) | Simplified workup due to volatile byproducts and less complex quenching. |
Analytical Validation Data
-
¹H NMR (400 MHz, CDCl₃) for this compound: δ 7.05 (d, J=8.0 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.55 (t, J=7.8 Hz, 1H), 3.80 (br s, 1H, NH), 3.60 (t, J=8.4 Hz, 2H), 3.05 (t, J=8.4 Hz, 2H).
-
HPLC Method:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Expected Retention Time: ~6.5 min (Varies with exact conditions)
-
Process Safety & Hazard Analysis
A critical component of scaling up is a thorough evaluation of process safety.
| Hazard Category | Protocol 1: Lab-Scale (NaBH₃CN) | Protocol 2: Scaled-Up (Et₃SiH/TFA) | Mitigation Strategy |
| Reagent Toxicity | High: NaBH₃CN is toxic and can release highly toxic HCN gas upon contact with strong acids[3][10][11]. | Moderate: TFA is highly corrosive and causes severe skin burns and eye damage. Et₃SiH is flammable. | Protocol 2 is inherently safer by avoiding cyanide compounds. For Protocol 2, use of proper PPE (gloves, goggles, lab coat) and performing additions in a well-ventilated fume hood or reactor is mandatory. |
| Reaction Exotherm | Moderate, controlled by portion-wise addition. | High during TFA addition. | For Protocol 2, a jacketed reactor with a chiller is essential for temperature control. Slow, controlled addition of TFA is critical. |
| Gas Evolution | Hydrogen gas is evolved. | Minimal. | Both protocols require adequate ventilation to prevent accumulation of flammable or hazardous vapors. |
| Waste Disposal | Hazardous: Aqueous waste contains cyanide and must be treated (e.g., with bleach) before disposal. | Simpler: Waste is primarily acidic/basic aqueous layers and organic solvents. | The waste stream from Protocol 2 is significantly less hazardous and easier to manage. |
Conclusion and Recommendations
This guide demonstrates a clear rationale for selecting an ionic hydrogenation protocol using triethylsilane and trifluoroacetic acid for the scaled-up synthesis of this compound.
-
Performance: The scaled-up protocol consistently delivers a higher yield (90-96%) and superior crude purity (>95%) compared to the lab-scale NaBH₃CN method.
-
Efficiency: The reaction is faster, and the simplified workup often obviates the need for costly and time-consuming column chromatography, making it more amenable to large-scale production.
-
Safety: The most significant advantage of the scaled-up protocol is the elimination of highly toxic sodium cyanoborohydride and its associated hazardous waste stream. While TFA is corrosive, its handling risks are well-understood and manageable with standard engineering controls.
For researchers and drug development professionals, the validated Et₃SiH/TFA protocol represents a robust, efficient, and significantly safer alternative for producing multi-gram to kilogram quantities of this compound, ensuring a reliable supply of this critical intermediate for further synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Lanzilotti, A. E., et al. (1979). Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid. Request PDF.
- The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram.
- Beilstein Journal of Organic Chemistry. (2021, November 25). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.
- ACS Publications. (2021, September 9). Photoredox-Catalyzed Dearomatization of Indoles with Amines: An Approach to Highly Strained Polycyclic Indolines. Organic Letters.
- University of Pennsylvania. (n.d.). Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles.
- Ohio State University Chemistry Department. (n.d.). Sodium Cyanoborohydride SOP.
- ResearchGate. (n.d.). The synthesis of indolines by radical engaged dearomatization of indoles.
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- ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?
- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- Wikipedia. (n.d.). Reductions with hydrosilanes.
- ResearchGate. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups.
- YouTube. (2021, April 7). 4 bromoaniline : Organic Synthesis.
- Wikipedia. (n.d.). Sodium cyanoborohydride.
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- ResearchGate. (2002). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
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A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Bromoindoline Coupling Partners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the indoline framework holds a privileged position due to its prevalence in a myriad of biologically active compounds. The strategic introduction of molecular diversity at specific positions of the indoline core is often a key step in modulating pharmacological activity. 4-Bromoindoline serves as a versatile precursor for such endeavors, with its bromine atom providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of the reaction kinetics for the coupling of this compound with various partners, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As a Senior Application Scientist, my goal is to not only present comparative data but also to elucidate the underlying mechanistic principles that govern these transformations. While direct, comprehensive kinetic data for this compound across all coupling reactions is not extensively available in the current literature, this guide will leverage data from analogous systems and mechanistic understanding to provide a robust comparative framework. Furthermore, we will equip you with detailed experimental protocols to conduct your own kinetic analyses, empowering you to generate valuable data for your specific applications.
The this compound Substrate: Electronic Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is intrinsically linked to its electronic properties. The indoline ring system, with its nitrogen atom, is generally considered electron-rich. The lone pair of electrons on the nitrogen can participate in resonance, donating electron density to the aromatic ring. This has a significant impact on the C-Br bond at the 4-position, making it more electron-rich and thus potentially slower to undergo oxidative addition to a Pd(0) center, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]
However, the precise electronic influence is nuanced. The non-aromatic nature of the five-membered ring in indoline, compared to indole, alters the electron distribution. Understanding this electronic baseline is crucial when comparing the kinetics of different coupling reactions.
Comparative Analysis of Reaction Kinetics
Here, we will compare the expected reaction kinetics of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The analysis is based on established mechanistic principles and kinetic data from analogous electron-rich bromoarenes, such as 4-bromoaniline.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a workhorse in C-C bond formation.[3][4] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[5] For electron-rich aryl bromides, the oxidative addition of the Ar-Br bond to the Pd(0) catalyst is often the rate-determining step.[6]
Kinetic studies on the Suzuki coupling of 4-bromoaniline with phenylboronic acid have shown that the reaction proceeds at a moderate rate, with the electron-donating amino group retarding the oxidative addition compared to unsubstituted bromobenzene.[2] We can extrapolate that this compound will exhibit similar behavior.
Expected Kinetic Profile for Suzuki-Miyaura Coupling of this compound:
-
Rate-Determining Step: Likely oxidative addition.
-
Relative Rate: Moderate. The electron-donating nature of the indoline nitrogen is expected to slow down the oxidative addition step.
-
Factors to Optimize:
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.
-
Base: The choice of base is critical for the transmetalation step. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Temperature: Higher temperatures will generally increase the reaction rate, but may also lead to side reactions.
-
Table 1: Estimated Kinetic Parameters for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Estimated Value | Notes |
| Relative Rate Constant (k_rel) | 1.0 (Reference) | Based on analogous systems, this will serve as our baseline for comparison. |
| Activation Energy (Ea) | Moderate to High | The electron-rich nature of the substrate increases the energy barrier for oxidative addition. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][8] The catalytic cycle shares similarities with the Suzuki coupling, with oxidative addition often being rate-limiting, especially for aryl bromides.[9]
The nucleophilicity of the amine coupling partner also plays a crucial role in the overall reaction kinetics. The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the C-N reductive elimination.[10] Given the electronic similarities to 4-bromoaniline, we can anticipate that the Buchwald-Hartwig amination of this compound will proceed, but may require carefully optimized conditions.
Expected Kinetic Profile for Buchwald-Hartwig Amination of this compound:
-
Rate-Determining Step: Likely oxidative addition or reductive elimination, depending on the specific amine and ligand used.
-
Relative Rate: Potentially slower than Suzuki coupling, depending on the amine's nucleophilicity and steric hindrance.
-
Factors to Optimize:
-
Ligand: Highly specialized biaryl phosphine ligands (e.g., tBuXPhos, RuPhos) are often necessary for efficient C-N coupling.
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is typically required.
-
Amine Structure: Sterically hindered or less nucleophilic amines will generally react slower.
-
Table 2: Estimated Kinetic Parameters for Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
| Parameter | Estimated Value | Notes |
| Relative Rate Constant (k_rel) | 0.5 - 2.0 | Can be faster or slower than Suzuki depending on the specific amine and catalytic system. |
| Activation Energy (Ea) | Moderate to High | Similar to Suzuki, with the reductive elimination step also potentially having a high barrier. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] The catalytic cycle involves both a palladium cycle and a copper cycle.[13][14] The rate of reaction generally follows the trend I > Br > Cl for the aryl halide.[11]
For aryl bromides, the oxidative addition to the palladium center is a key step influencing the rate.[11] The presence of the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Expected Kinetic Profile for Sonogogashira Coupling of this compound:
-
Rate-Determining Step: Often the oxidative addition to the Pd(0) complex.
-
Relative Rate: Generally expected to be faster than Suzuki and Buchwald-Hartwig couplings under similar conditions, due to the typically milder conditions required for Sonogashira reactions.
-
Factors to Optimize:
-
Copper Source: The presence and nature of the copper(I) salt (e.g., CuI) can significantly impact the reaction rate.
-
Base: An amine base (e.g., Et₃N, i-Pr₂NEt) is used to deprotonate the terminal alkyne.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst.
-
Table 3: Estimated Kinetic Parameters for Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Estimated Value | Notes |
| Relative Rate Constant (k_rel) | 2.0 - 5.0 | Generally faster than Suzuki and Buchwald-Hartwig for aryl bromides. |
| Activation Energy (Ea) | Moderate | The overall activation barrier is often lower than for Suzuki and Buchwald-Hartwig reactions. |
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for your specific system, we provide the following detailed protocols for monitoring the reaction progress. These methods are adaptable for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound.
General Considerations for Kinetic Experiments
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Temperature Control: Use a temperature-controlled reaction block or oil bath to ensure a constant reaction temperature.
-
Internal Standard: Use an inert internal standard (e.g., dodecane, mesitylene) that does not react under the reaction conditions for accurate quantification by GC or HPLC.
-
Sampling: Withdraw aliquots from the reaction mixture at specific time intervals. Quench the reaction immediately by diluting the aliquot with a cold solvent and, if necessary, adding a quenching agent.
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for all three coupling reactions.
1. Preparation of Stock Solutions:
- Prepare a stock solution of this compound and the internal standard in the reaction solvent.
- Prepare a stock solution of the coupling partner (boronic acid, amine, or alkyne).
- Prepare a stock solution of the palladium precatalyst and ligand.
- Prepare a stock solution of the base.
2. Reaction Setup:
- In a reaction vial equipped with a stir bar, add the this compound/internal standard stock solution.
- Add the coupling partner stock solution and the base stock solution.
- Degas the mixture by bubbling with an inert gas for 15-20 minutes.
- Initiate the reaction by adding the palladium catalyst/ligand stock solution at time t=0.
3. Sampling and Analysis:
- At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
- Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and filter through a syringe filter.
- Analyze the quenched samples by HPLC using a suitable column and mobile phase to separate the starting material, product, and internal standard.
- Generate a calibration curve for the starting material and product against the internal standard to determine their concentrations at each time point.
4. Data Analysis:
- Plot the concentration of the starting material and product as a function of time.
- From these plots, determine the initial reaction rate and calculate the rate constant (k).
Protocol 2: In Situ Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for continuous monitoring of the reaction without the need for sampling.[15][16][17]
1. Reaction Setup:
- In an NMR tube, dissolve this compound, the coupling partner, the base, and a suitable internal standard in a deuterated solvent.
- Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
- Initiate the reaction by injecting a small volume of a concentrated solution of the palladium catalyst/ligand.
2. Data Acquisition:
- Acquire ¹H NMR spectra at regular intervals over the course of the reaction.
- Use a sufficient relaxation delay (d1) to ensure quantitative integration.
3. Data Analysis:
- Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum.
- Calculate the concentration of each species at each time point relative to the internal standard.
- Plot the concentration data versus time to determine the reaction rate and rate constant.
Visualizing Reaction Workflows and Mechanisms
To further clarify the experimental and mechanistic aspects discussed, the following diagrams are provided.
Caption: Workflow for Kinetic Analysis of this compound Coupling Reactions.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
The functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. While direct comparative kinetic data is sparse, a thorough understanding of the reaction mechanisms allows for a reasoned prediction of the relative reaction rates. The Sonogashira coupling is anticipated to be the fastest, followed by the Suzuki-Miyaura coupling, with the Buchwald-Hartwig amination being highly dependent on the specific amine and catalytic system.
This guide provides a framework for researchers to approach the selection and optimization of coupling partners for this compound. The detailed experimental protocols for kinetic analysis empower you to generate the precise data needed to make informed decisions in your synthetic endeavors. By combining the theoretical understanding with practical experimentation, you will be well-equipped to unlock the full synthetic potential of this valuable heterocyclic building block.
References
- Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. | Download Scientific Diagram. (n.d.).
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023, March 15).
- New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data. (n.d.).
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry. (n.d.).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry Europe. (2021, August 9).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Sonogashira coupling - Wikipedia. (n.d.).
- In‐situ NMR monitoring of the reaction. | Download Scientific Diagram. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.).
- Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.).
- A Half Century of the Sonogashira Reaction. (n.d.).
- Recent Developments in the Suzuki-Miyaura Reaction - Semantic Scholar. (2015, April 24).
- Quantitative NMR methods for reaction and process monitoring - KLUEDO. (n.d.).
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9).
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromoindoline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as 4-Bromoindoline, is not merely a regulatory hurdle but a critical component of responsible scientific stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an irritant and should be handled with care. The primary hazards associated with this compound are:
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Profile and Safety Information for this compound
| Property | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [1][4] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of insufficient ventilation, a NIOSH-approved respirator. | [2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [5] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. | [2][6] |
Immediate Safety Protocols and Spill Management
Adherence to strict safety protocols is the first line of defense against chemical exposure and environmental contamination.
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection : A lab coat and closed-toe shoes.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[1] If airborne concentrations are expected to be high, a NIOSH-approved respirator is necessary.[2][5]
For small spills, immediate and proper cleanup is crucial to prevent exposure and further contamination.
-
Evacuate and Ventilate : Ensure the area is well-ventilated.[1]
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][7]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
The Core of Compliant Disposal: Waste Segregation
The foundational principle of chemical waste management is proper segregation.[8] As a brominated organic compound, this compound is classified as a halogenated organic waste .[9]
Why Segregation is Critical:
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) mandates the segregation of different waste streams under the Resource Conservation and Recovery Act (RCRA).
-
Safety : Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing halogenated waste with certain other chemicals can produce toxic gases.
-
Disposal Pathway : Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the halogenated compounds and to prevent the formation of dioxins and other persistent organic pollutants.[9][10] This process is different and often more costly than the disposal of non-halogenated waste.[11]
dot
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely and in compliance with institutional and federal regulations.
Step 1: Container Selection
-
Use a designated, leak-proof container specifically for halogenated organic waste. The container must be made of a material compatible with this compound, such as polyethylene or polypropylene.[1]
-
Ensure the container has a secure, screw-top cap to prevent leaks and fugitive emissions.[12][13]
Step 2: Labeling
-
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the waste.[14][15]
-
The label must include:
-
The words "HAZARDOUS WASTE ".[12]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][15][16]
-
Keep the waste container closed at all times, except when adding waste.[12][16] A funnel should not be left in the container.[12]
-
Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.
Step 4: Request for Pickup
-
Once the container is full, or if the waste has been accumulating for a period approaching your institution's limit (often 12 months), arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[16]
-
Follow your organization's specific procedures for requesting a waste pickup.
Regulatory Framework: EPA and RCRA
In the United States, the disposal of this compound is governed by the EPA under RCRA. As a halogenated organic compound, it falls under the broad category of regulated hazardous waste.[15][17]
-
Waste Characterization : The generator of the waste is responsible for its proper characterization. While this compound is not specifically listed by name with a "P" or "U" code, a waste stream containing it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.
-
F-List Wastes : If this compound is used as a solvent in a specific process, the resulting waste stream could potentially be classified under the F-List for non-specific source wastes (e.g., F001 or F002 if mixed with other halogenated solvents).[18]
-
Consult Your EHS : It is imperative to consult with your institution's EHS department for guidance on assigning the correct waste codes and ensuring full compliance with all applicable federal, state, and local regulations.
Decontamination of Empty Containers
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal : The rinsate must be collected and disposed of as halogenated organic hazardous waste.
-
Container Disposal : After triple rinsing and allowing the container to dry, remove or deface the original label.[14][15] The decontaminated container can then typically be disposed of in the appropriate glass or plastic recycling bin.[14]
dot
Caption: Step-by-step container decontamination process.
Waste Minimization in the Laboratory
A key aspect of responsible chemical management is the minimization of waste generation.[8][16]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[16]
-
Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[16]
-
Inventory Management : Maintain a well-organized chemical inventory to avoid purchasing duplicate reagents and to ensure that chemicals are used before they expire.[8]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental responsibility and regulatory compliance that are fundamental to credible scientific research.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- 4-BROMOINDOLE SAFETY DATA SHEET. Georganics.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- 4-Bromoindole PubChem CID 676494. PubChem.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo.
- Mutagenic Decomposition Products of Nitrosated 4-chloroindoles. PubMed - NIH.
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- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromoindoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 4-Bromoindoline is a valuable reagent in the synthesis of complex molecules for pharmaceutical development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use, grounded in scientific principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with specific hazard statements that dictate our handling procedures. It is crucial to understand these hazards not just as warnings, but as directives for our personal protective equipment (PPE) and engineering controls.
-
H315: Causes skin irritation. [1][2][3][4] This is due to the molecule's potential to disrupt the lipid bilayer of skin cells, leading to inflammation and discomfort. Prolonged or repeated contact can exacerbate this, potentially leading to dermatitis.
-
H319: Causes serious eye irritation. [1][2][3][4] The eyes are particularly vulnerable due to their mucous membranes. Contact can cause significant pain, redness, and potential damage to the cornea.
-
H335: May cause respiratory irritation. [1][2][3][4] If inhaled, the compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
While comprehensive toxicological data is not fully available, the structure, containing a halogenated aromatic ring, necessitates a cautious approach.[2]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | [5] |
| Molecular Weight | 198.06 g/mol | [5] |
| Appearance | Light yellow to brown liquid/solid | [6] |
| Storage Temperature | 0 - 8 °C, under inert gas, protected from light | [6][7] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of preference but a scientifically informed decision based on the identified risks. The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure.
-
Eye and Face Protection :
-
Minimum Requirement : Safety glasses with side shields are mandatory for all work with this compound.
-
Best Practice/Splash Risk : When handling larger quantities or when there is a risk of splashing, chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 should be worn.[5][8] A face shield worn over goggles provides an additional layer of protection.[9]
-
-
Hand Protection :
-
Glove Selection : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[9] For prolonged handling or submersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[9] Always inspect gloves for tears or punctures before use.
-
Glove Technique : Double gloving can provide an extra layer of security. Gloves should be removed promptly if contaminated, using a technique that avoids touching the outer surface with bare skin. Hands must be washed thoroughly after gloves are removed.[3]
-
-
Body Protection :
-
Respiratory Protection :
-
Standard Operations : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Emergency/High-Risk Scenarios : If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][12]
-
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk and ensure the integrity of the compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is light-sensitive and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3]
-
For long-term stability, storage at 4°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7] The container must be kept tightly closed.[1][5][8]
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in Section 2.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them within the fume hood to minimize movement in and out of the workspace.
-
-
Weighing and Transfer :
-
If the compound is a solid, handle it carefully to avoid creating dust.
-
Use a spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
All transfers should be conducted well within the fume hood.
-
-
Reaction Setup :
-
If creating a solution, add the this compound slowly to the solvent to prevent splashing.[9]
-
Ensure the reaction vessel is securely clamped.
-
-
Post-Handling :
-
Tightly seal the main container of this compound and return it to its designated storage location.
-
Decontaminate any surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.[9]
-
Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in the designated hazardous waste container.[12]
-
Emergency Procedures: A Plan for the Unexpected
Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Caption: Workflow for responding to a this compound spill.
Personal Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling workflow. As a brominated organic compound, this compound waste must be treated as halogenated organic hazardous waste .[12]
-
Waste Segregation :
-
Solid Waste : All contaminated solid materials (e.g., gloves, absorbent pads, weigh paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic liquids.[9] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[12]
-
-
Container Management :
-
Use chemically compatible containers (e.g., high-density polyethylene or glass).
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[12]
-
-
Final Disposal :
By adhering to these scientifically grounded protocols, you can confidently and safely utilize this compound in your research, ensuring both the integrity of your work and the safety of yourself and your colleagues.
References
- Georganics. (2011, January 24). SAFETY DATA SHEET 4-BROMOINDOLE.
- PubChem. 4-Bromoindole.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. georganics.sk [georganics.sk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. goldbio.com [goldbio.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
